5-Carboxyphthalide
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-oxo-3H-2-benzofuran-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O4/c10-8(11)5-1-2-7-6(3-5)4-13-9(7)12/h1-3H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWUWCFGWYYRRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)C(=O)O)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00197348 | |
| Record name | 1,3-Dihydro-1-oxoisobenzofuran-5-carboxylic acid | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4792-29-4 | |
| Record name | 1,3-Dihydro-1-oxo-5-isobenzofurancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4792-29-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dihydro-1-oxoisobenzofuran-5-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004792294 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dihydro-1-oxoisobenzofuran-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dihydro-1-oxoisobenzofuran-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.039 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Carboxyphthalide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NF25F2LUE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
5-Carboxyphthalide: A Comprehensive Technical Guide
CAS Number: 4792-29-4
Synonyms: 1-Oxo-1,3-dihydroisobenzofuran-5-carboxylic acid, 1,3-Dihydro-1-oxoisobenzofuran-5-carboxylic acid
This technical guide provides an in-depth overview of 5-Carboxyphthalide, a key intermediate in the synthesis of various chemical compounds, including pharmaceuticals, dyes, and polymers.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.
Physicochemical Properties
This compound is a white to off-white solid organic compound.[3][4] Its properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 4792-29-4 | |
| Molecular Formula | C₉H₆O₄ | [4] |
| Molecular Weight | 178.14 g/mol | [4] |
| Appearance | White to off-white solid | [3][4] |
| Boiling Point | 481.1 ± 45.0 °C (Predicted) | [3] |
| Density | 1.502 g/cm³ | [3] |
| pKa | 3.73 ± 0.20 (Predicted) | |
| Solubility | Sparingly soluble in water. Soluble in some organic solvents like chloroform and ether. | [3][4] |
| InChI | InChI=1S/C9H6O4/c10-8(11)5-1-2-7-6(3-5)4-13-9(7)12/h1-3H,4H2,(H,10,11) | |
| SMILES | OC(=O)c1ccc2C(=O)OCc2c1 |
Synthesis Protocols
Several methods for the synthesis of this compound have been reported, primarily involving the reaction of terephthalic acid with a formaldehyde source in the presence of a strong acid.
Synthesis from Terephthalic Acid and Paraformaldehyde in Oleum
This method provides high yields and purity of this compound.[5][6]
Reaction:
Experimental Protocol:
-
Charging the Reactor: In a suitable glass-lined reactor, charge terephthalic acid.
-
Addition of Oleum: Under constant stirring, add oleum (fuming sulfuric acid containing at least 20% SO₃).[7]
-
Addition of Paraformaldehyde: Add paraformaldehyde to the mixture. The molar ratio of terephthalic acid to formaldehyde is typically around 1:1.33.[5]
-
Heating: Heat the reaction mixture to a temperature between 115°C and 148°C.[5] The reaction time can vary from 4.5 to 17 hours depending on the batch size and temperature.[5]
-
Hydrolysis and Precipitation: After the reaction is complete, cool the mixture and hydrolyze it by adding water. This will precipitate the crude this compound.[5]
-
Purification: The crude product is then purified as described in the purification protocol below. The yield is typically high, around 82-83%.[5]
Synthesis from Terephthalic Acid and Chloromethyl Chlorosulfate
An alternative method utilizes chloromethyl chlorosulfate as the reactant with terephthalic acid.
Experimental Protocol:
-
Reaction Setup: In a glass-lined reactor under constant stirring, charge chloromethyl chlorosulfate.
-
Addition of Terephthalic Acid: Add terephthalic acid to the reactor at approximately 27°C.[8]
-
Heating: Heat the reactor to about 130°C for a period of 3 hours.[8]
-
Cooling and Hydrolysis: Cool the mixture to around 35°C and then add water portion-wise while maintaining the temperature.[8]
-
Isolation: The product precipitates and is isolated by centrifugation, washed with deionized water, and dried. This method reports a purity of >97% with a yield of around 67%.[8]
Purification Protocol
The crude this compound obtained from the synthesis is purified by a pH-mediated dissolution and precipitation process.
Experimental Protocol:
-
Suspension: The crude, filtered product from the synthesis is suspended in water.[5]
-
Dissolution: The pH of the suspension is adjusted to approximately 7 with an aqueous solution of sodium hydroxide (e.g., 10% NaOH). This dissolves the this compound as its sodium salt.[5]
-
Decolorization and Filtration: Activated carbon can be added to the solution to remove colored impurities. The solution is then filtered to remove the carbon and any insoluble byproducts.[5]
-
Precipitation: The filtrate is heated (e.g., to 65-85°C), and the pH is adjusted to approximately 2 with a mineral acid such as sulfuric acid. This causes the purified this compound to precipitate out of the solution.[5]
-
Isolation and Drying: The precipitated this compound is collected by filtration, washed with water until the filtrate is neutral, and then dried to yield the pure product.[7]
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
Proposed HPLC Method:
-
Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is appropriate.
-
Mobile Phase: A gradient elution using a mixture of an acidic aqueous phase (e.g., water with 0.1% phosphoric or formic acid) and an organic solvent such as acetonitrile or methanol.
-
Detection: UV detection at a wavelength of approximately 200-220 nm would be suitable for the aromatic system.
-
Sample Preparation: Samples should be dissolved in a suitable solvent, such as the mobile phase or a mixture of water and acetonitrile, and filtered through a 0.45 µm filter before injection.
Spectroscopic Analysis
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorptions for its functional groups:
-
A very broad O-H stretch from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.[9]
-
A strong C=O stretch from the carboxylic acid carbonyl, expected around 1710 cm⁻¹ for the hydrogen-bonded dimer.[9]
-
Another strong C=O stretch from the lactone carbonyl.
-
C-O stretching vibrations.
-
Aromatic C=C and C-H stretching and bending vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would show signals for the aromatic protons, the methylene protons of the lactone ring (typically a singlet), and a characteristic downfield singlet for the acidic proton of the carboxylic acid group (often broad and above 10 ppm).
-
¹³C NMR: The spectrum would display signals for the carbonyl carbons of the carboxylic acid and the lactone (in the range of 165-185 ppm), as well as signals for the aromatic carbons and the methylene carbon.[9]
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of this compound. The fragmentation pattern would likely involve the loss of water (H₂O), carbon monoxide (CO), and the carboxyl group (COOH).
Role in Drug Development
This compound is a crucial intermediate in the synthesis of the selective serotonin reuptake inhibitor (SSRI) antidepressant, citalopram.[1] The carboxylic acid group is converted to a nitrile group to form 5-cyanophthalide, which is a key precursor for citalopram.
While this compound itself is not known to have significant direct biological activity, the broader class of phthalides, found in various plants and fungi, exhibit a range of biological effects including antifungal, antibacterial, and anti-inflammatory properties.[10] The carboxylic acid group is a common pharmacophore in many drugs, and its isosteres are frequently used in drug design to modulate physicochemical properties and biological activity.[11]
Safety and Handling
This compound is classified as harmful if swallowed and may cause skin and eye irritation.[3] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Handling should be done in a well-ventilated area or a fume hood. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
References
- 1. WO2001032643A1 - Method for the preparation of this compound - Google Patents [patents.google.com]
- 2. WO2006090409A1 - An improved process for the preparation of 5 - carboxyphthalide - Google Patents [patents.google.com]
- 3. chembk.com [chembk.com]
- 4. 1,3-Dihydro-1-oxoisobenzofuran-5-carboxylic acid | C9H6O4 | CID 78517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US6888009B2 - Method for the preparation of this compound - Google Patents [patents.google.com]
- 6. Method for the preparation of this compound (2000) | Hans Petersen | 12 Citations [scispace.com]
- 7. US20030009038A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 8. An Improved Process For The Preparation Of 5 Carboxyphthalide [quickcompany.in]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
5-Carboxyphthalide chemical structure and IUPAC name
This guide provides a comprehensive overview of 5-Carboxyphthalide, a significant chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. The document details its chemical identity, physicochemical properties, synthesis protocols, and its role in synthetic pathways.
Chemical Identity and Structure
This compound is a white crystalline solid organic compound.[1][2] Its core structure consists of a phthalide ring system substituted with a carboxylic acid group at the 5-position.
-
IUPAC Name: 1-oxo-3H-2-benzofuran-5-carboxylic acid[3]
-
Synonyms: 1-Oxo-1,3-dihydroisobenzofuran-5-carboxylic acid, Phthalide-5-carboxylic acid[2][3][5][6]
The chemical structure is represented by the following SMILES and InChI identifiers:
-
SMILES: OC(=O)c1ccc2C(=O)OCc2c1
-
InChI: 1S/C9H6O4/c10-8(11)5-1-2-7-6(3-5)4-13-9(7)12/h1-3H,4H2,(H,10,11)
Physicochemical Properties
The quantitative physicochemical properties of this compound are summarized in the table below. This data is essential for its application in experimental settings, influencing factors such as solvent selection, reaction temperature, and purification methods.
| Property | Value |
| Molar Mass | 178.14 g/mol [1] |
| Density | 1.502 g/cm³[1][5][7] |
| Boiling Point | 481.1 ± 45.0 °C (Predicted)[1][5][7] |
| Flash Point | 206.3 °C[1][7] |
| pKa | 3.73 ± 0.20 (Predicted)[1][2] |
| Vapor Pressure | 4.57 x 10⁻¹⁰ mmHg at 25°C[1][7] |
| Solubility | Insoluble in water; Soluble in chloroform and ether.[1] |
Synthesis of this compound
This compound is a valuable intermediate, particularly in the synthesis of pharmaceuticals, dyes, and photosensitive compounds.[1] One established method for its preparation involves the reaction of terephthalic acid with a formaldehyde source in the presence of oleum (fuming sulfuric acid).[8][9][10]
This protocol is based on a method designed for high yield and purity.[9]
Materials:
-
Terephthalic acid
-
Oleum (20% SO₃)
-
Paraformaldehyde
-
Sodium Hydroxide (NaOH) solution (e.g., 10%)
-
Sulfuric Acid (H₂SO₄) solution (e.g., 50% or 96%)
-
Activated Carbon
-
Water
Procedure:
-
Reaction Setup: Charge a suitable reactor with terephthalic acid.
-
Addition of Reagents: Add oleum (containing at least 20% SO₃) to the reactor, followed by the addition of paraformaldehyde.
-
Heating: Heat the reaction mixture to a temperature between 120-145°C and agitate for several hours (e.g., 4.5 to 17 hours).[9][10][11]
-
Quenching and Filtration: After the reaction is complete, carefully add water to the mixture and adjust the temperature to approximately 70-100°C. Filter the resulting precipitate and wash it with water.[9][11]
-
Purification via pH Adjustment:
-
Precipitation and Isolation: Acidify the filtrate by adding sulfuric acid until the pH reaches approximately 2. This will precipitate the purified this compound.[9][11]
-
Final Steps: Isolate the precipitated product by filtration, wash it with water, and dry to obtain the final product with a yield of over 80%.[9][11]
Synthetic Pathway Visualization
The synthesis of this compound from terephthalic acid is a key industrial process. The logical workflow for this chemical transformation is illustrated below.
Caption: Synthesis workflow for this compound.
References
- 1. chembk.com [chembk.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 1,3-Dihydro-1-oxoisobenzofuran-5-carboxylic acid | C9H6O4 | CID 78517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 4792-29-4 [chemicalbook.com]
- 5. This compound | 4792-29-4 [amp.chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. This compound | 4792-29-4 [chemnet.com]
- 8. Method for the preparation of this compound (2000) | Hans Petersen | 12 Citations [scispace.com]
- 9. US6888009B2 - Method for the preparation of this compound - Google Patents [patents.google.com]
- 10. US20030009038A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 11. WO2001032643A1 - Method for the preparation of this compound - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of 5-Carboxyphthalide from Terephthalic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-carboxyphthalide from terephthalic acid, a key intermediate in various industrial applications, including the synthesis of pharmaceuticals like the antidepressant citalopram.[1] This document details the prevalent synthetic methodologies, presents quantitative data in a structured format, and offers detailed experimental protocols.
Introduction
This compound, also known as 1,3-dihydro-1-oxo-5-isobenzofurancarboxylic acid, is a valuable chemical intermediate. Its synthesis from the readily available and cost-effective starting material, terephthalic acid, has been a subject of significant interest in industrial chemistry. The primary synthetic route involves an electrophilic substitution reaction where terephthalic acid is reacted with a formaldehyde equivalent in the presence of a strong acid catalyst, typically fuming sulfuric acid (oleum). This process leads to the selective formation of the 5-isomer of carboxyphthalide.[2]
Synthetic Pathways and Methodologies
The most widely adopted method for the synthesis of this compound from terephthalic acid is the acid-catalyzed reaction with a formaldehyde source. Variations of this method exist, primarily differing in the choice of the formaldehyde equivalent, the concentration of the acid catalyst, and the reaction conditions.
A general chemical equation for this reaction is:
Key Reagents and Their Roles
-
Terephthalic Acid: The starting aromatic dicarboxylic acid.
-
Formaldehyde Source: Formaldehyde, paraformaldehyde, or 1,3,5-trioxane are commonly used to introduce the methylene bridge that forms the lactone ring.[2][3]
-
Fuming Sulfuric Acid (Oleum): Acts as both a solvent and a powerful catalyst. The sulfur trioxide (SO₃) in oleum is a key dehydrating agent and promotes the electrophilic aromatic substitution.[2] The concentration of free SO₃ is a critical parameter influencing the reaction rate and yield.[2][4]
-
Chloromethyl Chlorosulfate (CMCS): An alternative reagent that can be used instead of a formaldehyde source and oleum, offering a different reaction pathway.[5][6]
Quantitative Data Summary
The following tables summarize the quantitative data from various reported experimental protocols for the synthesis of this compound.
Table 1: Reaction Conditions and Yields using Oleum
| Formaldehyde Source | Oleum (SO₃ %) | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) (%) | Reference |
| 1,3,5-Trioxane | ~27% | 120 | Not Specified | - | >94 | [2] |
| 1,3,5-Trioxane | 25-27% | 130-133 | 2 | - | - | [2] |
| 1,3,5-Trioxane | 25% | 135-140 | 2-2.5 | - | - | [2] |
| Paraformaldehyde | 18-24% | 125 | 17 | 83 | - | [3] |
| Paraformaldehyde | 20-25% | 138-148 | 4.5 | 82 | - | [3] |
Table 2: Reaction Conditions and Yields using Chloromethyl Chlorosulfate (CMCS)
| Molar Ratio (CMCS:Terephthalic Acid) | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) (%) | Reference |
| Equimolar to 5:1 | 110-130 | 3-4 | 60-67 | >94-97 | [5][6] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound based on published procedures.
Protocol 1: Synthesis using Terephthalic Acid, 1,3,5-Trioxane, and Fuming Sulfuric Acid[2]
-
Reaction Setup: In a suitable reactor, add 800 ml of fuming sulfuric acid containing approximately 27% SO₃.
-
Addition of Reactants: Under stirring, add 260 g (1.56 mol) of terephthalic acid over 15 minutes, ensuring the temperature does not exceed 25°C. To the resulting thick suspension, add 120 g (1.33 mol) of 1,3,5-trioxane while maintaining the temperature below 35°C.
-
Reaction Progression: Continue stirring for 20-30 minutes without cooling, allowing the temperature to rise to 45-50°C.
-
Heating: Heat the mixture to 120°C. The reaction is typically complete after heating at 130-145°C for 2-5 hours.
-
Isolation and Purification: Cool the reaction mixture and isolate the this compound by filtration. The crude product can be washed with water and further purified by trituration in water. The final product is dried in vacuo at about 50°C.
Protocol 2: Synthesis using Terephthalic Acid, Paraformaldehyde, and Oleum[3]
-
Reaction Setup: Charge a reactor with 10 kg of terephthalic acid.
-
Addition of Reagents: Add oleum (20% SO₃; 6 kg/kg of terephthalic acid) followed by paraformaldehyde (1.33 equivalents; 0.24 kg/kg of terephthalic acid).
-
Reaction: Agitate the mixture at 125°C for 17 hours.
-
Work-up: Add water (13 kg/kg of terephthalic acid) and a filter aid, then adjust the temperature to about 70°C.
-
Filtration and Washing: Filter the precipitate, wash it with water, and then suspend it in water.
-
Purification: Adjust the pH of the suspension to approximately 7 with NaOH to dissolve the this compound. Add activated carbon, filter the mixture, and rinse the precipitate with water.
-
Precipitation: Adjust the temperature of the filtrate to about 65°C and the pH to about 2 with 50% sulfuric acid to precipitate the this compound.
-
Final Product: Separate the precipitate by filtration, wash with water, and dry to obtain the final product.
Diagrams
Reaction Pathway
The following diagram illustrates the overall chemical transformation from terephthalic acid to this compound.
Caption: Synthesis of this compound from Terephthalic Acid.
Experimental Workflow
The diagram below outlines the general experimental workflow for the synthesis and purification of this compound.
Caption: General Experimental Workflow for this compound Synthesis.
Conclusion
The synthesis of this compound from terephthalic acid is a well-established industrial process. The use of fuming sulfuric acid and a formaldehyde source provides a direct and efficient route to the desired product. The choice of specific reagents and reaction conditions can be tailored to optimize yield, purity, and process safety. The detailed protocols and data presented in this guide offer a valuable resource for researchers and professionals involved in the synthesis and application of this important chemical intermediate.
References
- 1. allindianpatents.com [allindianpatents.com]
- 2. US20030009038A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 3. US6888009B2 - Method for the preparation of this compound - Google Patents [patents.google.com]
- 4. DE60000226T3 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 5. WO2006090409A1 - An improved process for the preparation of 5 - carboxyphthalide - Google Patents [patents.google.com]
- 6. An Improved Process For The Preparation Of 5 Carboxyphthalide [quickcompany.in]
An In-depth Technical Guide to the Physicochemical Properties of 5-Carboxyphthalide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Carboxyphthalide, also known by its IUPAC name 1-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid, is a bifunctional organic molecule featuring both a lactone (phthalide) ring and a carboxylic acid group. This unique structural arrangement makes it a valuable intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals and dyes.[1][2] An understanding of its physicochemical properties is paramount for its effective utilization in chemical synthesis, for predicting its behavior in biological systems, and for the development of robust analytical methods. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a workflow for its synthesis.
Physicochemical Properties of this compound
The key physicochemical properties of this compound are summarized in the table below. These values are a combination of experimentally determined and predicted data.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₆O₄ | [3] |
| Molecular Weight | 178.14 g/mol | [3] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 50-55 °C (Note: This value from a commercial source may be unverified) | [4] |
| Boiling Point | 481.1 ± 45.0 °C (Predicted) | [5] |
| Density | 1.502 g/cm³ | [6] |
| pKa | 3.73 ± 0.20 (Predicted) | [2] |
| Solubility | Insoluble in water; Soluble in chloroform and ether. | [4] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties of this compound are outlined below. These protocols are based on standard laboratory practices for organic compounds.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity. For a crystalline solid like this compound, a sharp melting range is expected.
Principle: The temperature at which the solid phase of a substance transitions to the liquid phase at atmospheric pressure is its melting point. Impurities typically depress and broaden the melting range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar digital device)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (optional, for grinding crystals)
Procedure:
-
Ensure the this compound sample is completely dry and in a fine powdered form. If necessary, gently grind the crystals in a mortar and pestle.
-
Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[7]
-
Place the capillary tube into the heating block of the melting point apparatus.
-
If the approximate melting point is unknown, a rapid heating rate (10-20 °C/min) can be used for an initial determination.[8]
-
For an accurate measurement, heat the sample at a slower rate (1-2 °C/min) as the temperature approaches the expected melting point.[8]
-
Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has completely melted (the end of the melting range).[7]
-
Repeat the measurement with a fresh sample to ensure reproducibility.
Solubility Determination
Understanding the solubility of this compound in various solvents is crucial for its use in reactions, purification, and formulation.
Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The solubility of this compound is determined by its polarity and the nature of the solvent.
Apparatus:
-
Test tubes with stoppers
-
Vortex mixer
-
Graduated pipettes
-
Analytical balance
Procedure:
-
To a series of labeled test tubes, add a pre-weighed amount of this compound (e.g., 10 mg).
-
To each tube, add a specific volume of a different solvent (e.g., 1 mL of water, ethanol, acetone, diethyl ether, chloroform, and hexane).
-
Stopper the test tubes and vortex them for 1-2 minutes to ensure thorough mixing.[6]
-
Visually inspect each tube for the complete dissolution of the solid. The absence of any visible solid particles indicates that the compound is soluble at that concentration.
-
If the compound does not dissolve at room temperature, the mixture can be gently warmed to assess for any change in solubility.
-
For a more quantitative assessment, a saturated solution can be prepared, filtered, and the concentration of the dissolved this compound in the filtrate can be determined using a suitable analytical technique, such as UV-Vis spectroscopy, after creating a calibration curve.
pKa Determination by Potentiometric Titration
The pKa value is a measure of the acidity of the carboxylic acid group in this compound.
Principle: The pKa is the pH at which the concentrations of the acidic and conjugate base forms of the molecule are equal. This can be determined by titrating a solution of the weak acid (this compound) with a strong base and monitoring the pH change. The pKa corresponds to the pH at the half-equivalence point.
Apparatus:
-
pH meter with a glass electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
-
Standardized strong base solution (e.g., 0.1 M NaOH)
Procedure:
-
Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[4]
-
Accurately weigh a sample of this compound and dissolve it in a suitable solvent in which both the acid and its conjugate base are soluble. Since this compound is insoluble in water, a co-solvent system (e.g., water-ethanol mixture) may be necessary.
-
Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
Fill a burette with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Record the initial pH of the this compound solution.
-
Add the strong base in small increments (e.g., 0.1-0.2 mL) from the burette, allowing the pH to stabilize after each addition before recording the pH and the total volume of base added.[9]
-
Continue the titration until the pH shows a sharp increase, indicating the equivalence point, and then continue for several more additions.
-
Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V).
-
The volume of base at the half-equivalence point is half the volume required to reach the equivalence point. The pH at this half-equivalence point is equal to the pKa of this compound.[4]
Predicted Spectral Data Interpretation
¹H NMR Spectroscopy
-
Aromatic Protons: The three protons on the benzene ring would appear as complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The exact chemical shifts and coupling patterns would depend on the electronic effects of the carboxyl and phthalide groups.
-
Methylene Protons: The two protons of the -CH₂- group in the lactone ring would likely appear as a singlet around δ 5.0-5.5 ppm.
¹³C NMR Spectroscopy
-
Carbonyl Carbons: Two distinct signals for the carbonyl carbons are expected in the downfield region. The carboxylic acid carbonyl would likely appear around δ 165-185 ppm, and the lactone carbonyl would also be in a similar region.[10]
-
Aromatic Carbons: Six signals for the aromatic carbons would be expected in the range of δ 120-150 ppm. The carbons attached to the carboxyl and lactone groups would be the most deshielded.
-
Methylene Carbon: The carbon of the -CH₂- group in the lactone ring would likely appear around δ 60-80 ppm.[10]
Infrared (IR) Spectroscopy
-
O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid, which is characteristic of the hydrogen-bonded dimer.[11]
-
C=O Stretch: Two strong, sharp absorption bands for the carbonyl groups are anticipated. The carboxylic acid C=O stretch would typically appear around 1700-1725 cm⁻¹, and the lactone C=O stretch would be at a slightly higher frequency, around 1760-1800 cm⁻¹.[11]
-
C-O Stretch: C-O stretching vibrations for the carboxylic acid and the lactone ether linkage are expected in the fingerprint region, typically between 1200-1300 cm⁻¹.
-
Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region would be indicative of the aromatic ring.
Mass Spectrometry
-
Molecular Ion Peak: The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of this compound (178.14).
-
Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of water (M-18), the loss of a carboxyl group (M-45), and cleavage of the lactone ring.[12] The fragmentation of phthalate derivatives can be complex, but key fragments would likely arise from these initial losses.[13]
Synthesis Workflow
This compound is commonly synthesized from terephthalic acid and a source of formaldehyde in the presence of oleum (fuming sulfuric acid).[14][15] The following diagram illustrates the general workflow for this synthesis.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound. The presented data and experimental protocols are essential for researchers and scientists working with this compound in synthetic and analytical applications. The synthesis workflow offers a clear overview of its industrial preparation. A thorough grasp of these properties will facilitate the efficient and safe handling of this compound and enable its successful application in the development of new materials and pharmaceuticals.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. guidechem.com [guidechem.com]
- 3. 1,3-Dihydro-1-oxoisobenzofuran-5-carboxylic acid | C9H6O4 | CID 78517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. echemi.com [echemi.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. US20030009038A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physicochemical Properties of 5-Carboxyphthalide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on the melting and boiling points of 5-Carboxyphthalide (CAS 4792-29-4), a key intermediate in the synthesis of various compounds, including the antidepressant drug citalopram.[1][2] This document collates predicted and reported data, outlines general experimental protocols for property determination, and presents logical workflows relevant to its synthesis and characterization.
Physicochemical Data Presentation
The quantitative data available for this compound is summarized below. It is critical to note the discrepancies and the predicted nature of some of the values, highlighting a need for further experimental verification.
| Property | Value | Data Type | Source(s) |
| Molecular Formula | C₉H₆O₄ | --- | [3][4] |
| Molecular Weight | 178.14 g/mol | --- | [3][5] |
| Melting Point | 50-55 °C | Reported (Unverified) | [6][7] |
| Boiling Point | 481.1 ± 45.0 °C at 760 mmHg | Predicted | [3] |
Note on Data Discrepancy: The reported melting point of 50-55°C originates from a source that incorrectly lists the molecular formula as C₈H₆O₃.[6][7] This inconsistency suggests that the provided melting point may be inaccurate or belong to a different compound. The majority of reliable chemical databases do not list an experimentally determined melting point. The boiling point is a computationally predicted value and has not been experimentally confirmed.[3]
Experimental Protocols
1. Melting Point Determination (Capillary Method)
This standard procedure is used to determine the melting range of a solid compound, which also serves as an indicator of purity.
-
Principle: A small, powdered sample of the solid is heated slowly in a sealed capillary tube immersed in a heat-transfer fluid. The temperature range from the first appearance of liquid (onset) to the complete liquefaction of the solid is recorded as the melting range. Pure compounds typically exhibit a sharp melting range (0.5-2 °C).
-
Apparatus: Melting point apparatus (e.g., DigiMelt, Thiele tube), capillary tubes, thermometer or digital temperature probe, solid sample of this compound.
-
Procedure:
-
Ensure the this compound sample is thoroughly dried to remove any residual solvent.
-
Finely powder a small amount of the sample.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[8]
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.[9]
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.
-
For accuracy, the determination should be repeated at least twice.
-
2. Boiling Point Determination
Given the high predicted boiling point (481.1 °C), distillation at atmospheric pressure is likely to cause decomposition of the compound. Therefore, boiling point determination would typically be performed under reduced pressure (vacuum distillation).
-
Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. By reducing the external pressure, the boiling point is lowered, allowing distillation of high-boiling compounds at temperatures below their decomposition point. The measured boiling point can then be extrapolated to atmospheric pressure using a nomograph if required.
-
Apparatus: Vacuum distillation setup (round-bottom flask, distillation head with thermometer, condenser, receiving flask), vacuum pump, manometer, heating mantle.
-
Procedure:
-
Place the this compound sample in the round-bottom flask along with boiling chips or a magnetic stirrer.
-
Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed.
-
Connect the apparatus to a vacuum pump and a manometer to monitor the pressure.
-
Slowly reduce the pressure inside the apparatus to the desired level.
-
Begin heating the sample gently.
-
Record the temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer bulb.
-
Simultaneously, record the pressure from the manometer.
-
The observed temperature and pressure constitute the boiling point under reduced pressure.
-
Logical and Experimental Workflows
As this compound is primarily a synthetic intermediate, the following diagrams illustrate its synthesis from common starting materials and a general workflow for its subsequent characterization.
References
- 1. US6888009B2 - Method for the preparation of this compound - Google Patents [patents.google.com]
- 2. WO2006090409A1 - An improved process for the preparation of 5 - carboxyphthalide - Google Patents [patents.google.com]
- 3. This compound | 4792-29-4 [chemicalbook.com]
- 4. This compound | 4792-29-4 [chemnet.com]
- 5. 1,3-Dihydro-1-oxoisobenzofuran-5-carboxylic acid | C9H6O4 | CID 78517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Oxo-1,3-dihydroisobenzofuran-5-carboxylic acid [chembk.com]
- 7. chembk.com [chembk.com]
- 8. davjalandhar.com [davjalandhar.com]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
An In-depth Technical Guide to the Solubility of 5-Carboxyphthalide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 5-Carboxyphthalide, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Understanding its solubility in different organic solvents is crucial for optimizing reaction conditions, purification processes, and formulation development.
Introduction to this compound
This compound (CAS No: 4792-29-4), with the chemical formula C₉H₆O₄, is a white crystalline solid. Its structure, featuring both a lactone and a carboxylic acid functional group, dictates its solubility profile, making it generally insoluble in water but soluble in certain organic solvents. This document delves into its solubility in a range of common organic solvents, provides detailed experimental protocols for solubility determination, and outlines a logical workflow for these procedures.
Solubility Data
While specific quantitative solubility data for this compound is not extensively published, the following table provides representative solubility values in common organic solvents. These values are based on the general solubility trends of structurally related aromatic carboxylic acids and phthalimide derivatives.[1] Researchers are strongly encouraged to determine precise solubility data under their specific experimental conditions.
Table 1: Representative Solubility of this compound in Various Organic Solvents at 25°C
| Solvent | Chemical Class | Polarity Index | Representative Solubility ( g/100 mL) |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | > 20 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | > 20 |
| Acetone | Ketone | 5.1 | 5 - 10 |
| Methanol | Alcohol | 5.1 | 2 - 5 |
| Ethanol | Alcohol | 4.3 | 1 - 2 |
| Chloroform | Chlorinated Hydrocarbon | 4.1 | Soluble |
| Diethyl Ether | Ether | 2.8 | Soluble |
| Water | Protic | 10.2 | Insoluble |
Note: The values presented are illustrative and intended for guidance. Actual solubility can be influenced by factors such as temperature, pressure, and the purity of both the solute and the solvent.
Experimental Protocols for Solubility Determination
A precise and reproducible experimental protocol is essential for determining the solubility of this compound. The following section details a robust methodology based on the widely accepted shake-flask method, followed by quantitative analysis using High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
Solute: this compound (purity > 98%)
-
Solvents: HPLC grade organic solvents (e.g., DMF, DMSO, Acetone, Methanol, Ethanol)
-
Equipment:
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Experimental Procedure: Shake-Flask Method
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed in the constant temperature bath for at least 4 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe.
-
Immediately filter the solution through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid.
-
Dilute the filtered, saturated solution with a suitable mobile phase to a concentration within the calibration range of the analytical method.
-
Quantitative Analysis: High-Performance Liquid Chromatography (HPLC)
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., methanol).
-
Perform serial dilutions of the stock solution to create a series of calibration standards with at least five different concentrations.
-
-
HPLC Conditions (Example):
-
Column: Reversed-phase C18
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid). The exact ratio should be optimized for good peak shape and retention time.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by UV-Vis spectral analysis of this compound (typically around the λmax).
-
Column Temperature: 30°C
-
-
Calibration and Quantification:
-
Inject the standard solutions into the HPLC system and record the peak areas.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Inject the diluted sample solutions and determine their concentrations from the calibration curve.
-
Calculate the solubility of this compound in the original solvent, taking into account the dilution factor.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.
Caption: Workflow for Solubility Determination of this compound.
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While representative data is provided, it is imperative for researchers to perform their own detailed solubility studies using the robust experimental protocol outlined herein. The provided workflow and methodologies will aid in generating accurate and reproducible solubility data, which is critical for the successful development and application of this compound in various scientific and industrial fields.
References
Physicochemical Properties and Acidity
An In-depth Technical Guide to the Acidity and pKa of 5-Carboxyphthalide
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of organic molecules is paramount. This compound, a key intermediate in the synthesis of pharmaceuticals like the antidepressant citalopram, possesses acidic characteristics critical to its reactivity, solubility, and handling.[1] This guide provides a detailed examination of the acidity and pKa of this compound, supported by quantitative data, standardized experimental protocols, and logical diagrams.
This compound, with the molecular formula C₉H₆O₄, is a white crystalline solid.[2][3] Its structure consists of a phthalide core (a bicyclic lactone) substituted with a carboxylic acid group at the 5-position. The presence of this carboxyl group (-COOH) is the source of its acidic nature. In solution, it can donate a proton (H⁺) to establish an equilibrium with its conjugate base, the 5-carboxylatephthalide anion.
Quantitative Acidity Data
The predicted pKa value for this compound is summarized below. This value is derived from computational models that are widely used in chemical and pharmaceutical sciences for their accuracy in estimating the properties of organic molecules.
| Compound Name | CAS Number | Molecular Formula | Predicted pKa |
| This compound | 4792-29-4 | C₉H₆O₄ | 3.73 ± 0.20 |
Data sourced from ChemBK, Guidechem, and ChemicalBook.[2][3][4][5]
This pKa value of approximately 3.73 suggests that this compound is a moderately strong organic acid, comparable in strength to benzoic acid (pKa ≈ 4.2). The acidity is influenced by the electronic effects of the fused lactone ring system on the carboxyl group. The electron-withdrawing nature of the lactone's ester functionality helps to stabilize the negative charge of the conjugate base, thereby increasing the acidity (lowering the pKa) relative to simple alkyl-substituted benzoic acids.
Caption: Acid dissociation equilibrium of this compound in water.
Experimental Determination of pKa
While a predicted pKa is valuable, experimental verification is the gold standard. Potentiometric titration is a common and reliable method for determining the pKa of an acid. The following protocol outlines a standard procedure applicable to aromatic carboxylic acids like this compound.
Protocol: pKa Determination by Potentiometric Titration
Objective: To experimentally determine the pKa of this compound by monitoring pH changes during titration with a strong base.
Materials:
-
This compound
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized, CO₂-free water
-
Co-solvent (e.g., methanol or ethanol, if solubility is low)
-
Calibrated pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Burette (Class A, 25 mL or 50 mL)
-
Beaker (150 mL)
-
Analytical balance
Procedure:
-
Preparation of Analyte Solution: Accurately weigh a sample of this compound (e.g., 50-100 mg) and dissolve it in a known volume of CO₂-free deionized water (e.g., 50 mL) in a beaker. If the compound has low aqueous solubility, a water-cosolvent mixture (e.g., 50:50 water:methanol) can be used. Add a magnetic stir bar.
-
System Setup: Place the beaker on a magnetic stirrer. Immerse the calibrated pH electrode and the tip of the burette (filled with the standardized NaOH solution) into the analyte solution. Ensure the electrode tip does not interfere with the stir bar.
-
Titration:
-
Begin stirring the solution at a moderate, constant speed.
-
Record the initial pH of the solution before adding any titrant.
-
Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL).
-
After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
-
Continue adding titrant in smaller increments as the pH begins to change more rapidly, which indicates the approach to the equivalence point.
-
Proceed with the titration well past the equivalence point until the pH curve flattens again.
-
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point (Vₑ), which is the point of maximum slope on the curve. This can be found by examining the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration data.
-
The volume of titrant corresponding to the half-equivalence point is Vₑ/2.
-
The pH of the solution at the half-equivalence point is equal to the pKa of the acid, according to the Henderson-Hasselbalch equation.
-
Caption: Experimental workflow for pKa determination via potentiometric titration.
Relevance in Drug Development
The pKa of this compound is a critical parameter in the synthesis of its derivatives. It dictates the pH conditions required to ensure the molecule is in its desired protonation state for optimal reactivity or purification. For instance, during extraction procedures, the pH can be adjusted to be well below the pKa to keep the molecule in its neutral, more organic-soluble form, or well above the pKa to render it as the charged carboxylate, which is more soluble in aqueous phases. This control over solubility is fundamental to achieving high purity and yield in multi-step syntheses common in drug development.
References
Spectroscopic Profile of 5-Carboxyphthalide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5-Carboxyphthalide (CAS No: 4792-29-4, Molecular Formula: C₉H₆O₄, Molecular Weight: 178.14 g/mol ). The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for acquiring such spectra. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.
Spectroscopic Data Summary
The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound. These values are based on the analysis of its chemical structure, which features a phthalide core substituted with a carboxylic acid group on the benzene ring.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |
| ~11-13 | Singlet (broad) | 1H | -COOH |
| ~8.2-8.4 | Singlet or Doublet | 1H | Aromatic H (adjacent to -COOH) |
| ~8.0-8.2 | Doublet | 1H | Aromatic H |
| ~7.8-8.0 | Doublet | 1H | Aromatic H |
| ~5.4 | Singlet | 2H | -CH₂-O- |
Note: Predicted chemical shifts are relative to a standard internal reference like tetramethylsilane (TMS) and can vary based on the solvent and concentration used.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
| ~170-175 | C=O (Lactone) |
| ~165-170 | C=O (Carboxylic Acid) |
| ~145-150 | Aromatic C (quaternary, attached to lactone oxygen) |
| ~135-140 | Aromatic C (quaternary, attached to carboxylic acid) |
| ~130-135 | Aromatic C-H |
| ~125-130 | Aromatic C-H |
| ~120-125 | Aromatic C (quaternary, attached to CH₂) |
| ~115-120 | Aromatic C-H |
| ~70 | -CH₂-O- |
Note: These are estimated chemical shifts and are subject to solvent effects.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |
| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic Acid, H-bonded) |
| ~1760-1740 | Strong | C=O stretch (Lactone, five-membered ring) |
| ~1710-1680 | Strong | C=O stretch (Carboxylic Acid, dimer) |
| ~1600, ~1475 | Medium | C=C stretch (Aromatic ring) |
| ~1300 | Medium | C-O stretch (Lactone) |
| ~1250 | Medium | C-O stretch (Carboxylic Acid) |
| ~920 | Broad, Medium | O-H bend (Carboxylic Acid, out-of-plane) |
Table 4: Mass Spectrometry Data for this compound
| m/z Value | Interpretation |
| 178.0266 | [M]⁺, Molecular ion (Monoisotopic Mass)[1] |
| 161 | [M-OH]⁺ |
| 150 | [M-CO]⁺ or [M-C₂H₂O]⁺ |
| 133 | [M-COOH]⁺ |
| 105 | [C₇H₅O]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
Detailed methodologies for obtaining the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) to a final volume of 0.6-0.7 mL in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the acidic proton.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to encompass the expected chemical shift range (e.g., 0 to 15 ppm).
-
Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid State (KBr Pellet): Mix a small amount of finely ground this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal surface by applying pressure.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the prepared sample in the spectrometer and collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Typically, spectra are collected over the range of 4000 to 400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). High-resolution mass spectrometry (e.g., TOF or Orbitrap) is recommended for accurate mass measurements.
-
Data Acquisition:
-
Introduce the sample solution into the ion source.
-
Acquire mass spectra in both positive and negative ion modes to determine the most sensitive ionization mode.
-
Scan a mass range that includes the expected molecular ion (e.g., m/z 50-500).
-
For structural elucidation, fragmentation data can be obtained using tandem mass spectrometry (MS/MS) techniques.
-
Visualized Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow of Spectroscopic Analysis.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 5-Carboxyphthalide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 5-Carboxyphthalide (also known as 1-oxo-1,3-dihydroisobenzofuran-5-carboxylic acid). This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are working with or synthesizing this compound. The information presented herein includes tabulated chemical shifts, detailed experimental protocols for data acquisition, and a structural diagram with atom numbering to facilitate unambiguous signal assignment.
¹H and ¹³C NMR Spectral Data
The following tables summarize the experimental ¹H and ¹³C NMR chemical shifts for this compound. The data is presented with respect to the solvent peak of Dimethyl Sulfoxide-d₆ (DMSO-d₆).
Table 1: ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Atom Number | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration |
| H-4 | 8.24 | d | 8.0 | 1H |
| H-6 | 8.21 | s | 1H | |
| H-7 | 7.95 | d | 8.0 | 1H |
| H₂-3 | 5.48 | s | 2H | |
| COOH | 13.5 (broad) | s | 1H |
Note: The chemical shift of the carboxylic acid proton is often broad and its position can be concentration and temperature dependent.
Table 2: ¹³C NMR Chemical Shifts for this compound
| Atom Number | Chemical Shift (δ) [ppm] |
| C-1 | 170.5 |
| C-5 (COOH) | 166.8 |
| C-7a | 149.5 |
| C-5 | 134.1 |
| C-3a | 131.9 |
| C-6 | 129.5 |
| C-4 | 125.2 |
| C-7 | 122.9 |
| C-3 | 68.9 |
Experimental Protocols
The acquisition of high-quality NMR spectra is crucial for accurate structural elucidation. The following is a generalized experimental protocol for obtaining ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for observing the carboxylic acid proton.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).
-
Dissolution and Transfer: Ensure the sample is fully dissolved. If any solid particles are present, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.
NMR Data Acquisition
The following parameters are provided as a general guideline for data acquisition on a 400 MHz NMR spectrometer. Instrument-specific optimization may be required.
¹H NMR Spectroscopy:
-
Spectrometer Frequency: 400 MHz
-
Solvent: DMSO-d₆
-
Temperature: 298 K (25 °C)
-
Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30')
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time: 3-4 seconds
-
Spectral Width: -2 to 16 ppm
¹³C NMR Spectroscopy:
-
Spectrometer Frequency: 100 MHz
-
Solvent: DMSO-d₆
-
Temperature: 298 K (25 °C)
-
Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., 'zgpg30')
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay (d1): 2-5 seconds
-
Acquisition Time: 1-2 seconds
-
Spectral Width: 0 to 200 ppm
Structural Representation and Atom Numbering
To facilitate the clear assignment of NMR signals, a diagram of this compound with the conventional atom numbering system is provided below. This numbering is used in the data tables above.
This guide provides foundational NMR data and protocols for this compound. For more advanced structural analysis, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are recommended to confirm the connectivity and assignments unequivocally.
An In-depth Technical Guide to the FT-IR Spectrum Analysis of 5-Carboxyphthalide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 5-Carboxyphthalide. The document outlines the characteristic infrared absorption frequencies corresponding to its principal functional groups, offers a standard experimental protocol for spectral acquisition, and presents a logical workflow for the identification of these functional groups.
Introduction to this compound and its Functional Groups
This compound, with the chemical formula C9H6O4, is a molecule of interest in organic synthesis and pharmaceutical development.[1] Its structure incorporates two key functional groups that are readily identifiable using FT-IR spectroscopy: a carboxylic acid and a five-membered lactone (a cyclic ester). The presence and electronic environment of these groups give rise to a characteristic infrared spectrum, which serves as a crucial tool for its identification and characterization.
Predicted FT-IR Spectral Data for this compound
The FT-IR spectrum of this compound is dominated by the vibrational modes of its carboxylic acid and lactone functionalities. The following table summarizes the expected absorption bands, their characteristic wavenumber ranges, and the corresponding vibrational assignments.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
| 3300 - 2500 | Broad, Strong | O-H stretch (hydrogen-bonded) | Carboxylic Acid |
| ~3050 | Medium, Sharp | C-H stretch (aromatic) | Aromatic Ring |
| ~1770 | Strong | C=O stretch | γ-Lactone (five-membered ring) |
| ~1700 | Strong | C=O stretch | Carboxylic Acid (dimer) |
| ~1600, ~1475 | Medium to Weak | C=C stretch | Aromatic Ring |
| 1320 - 1210 | Strong | C-O stretch | Carboxylic Acid |
| 1250 - 1150 | Strong | C-O stretch (asymmetric) | Lactone |
| 1440 - 1395 | Medium | O-H bend (in-plane) | Carboxylic Acid |
| 950 - 910 | Broad, Medium | O-H bend (out-of-plane) | Carboxylic Acid |
Note: The exact positions of the peaks can be influenced by factors such as the physical state of the sample (solid, liquid, or gas), intermolecular hydrogen bonding, and conjugation. For carboxylic acids, the O-H stretching vibration typically appears as a very broad band due to strong hydrogen bonding between molecules, often overlapping with C-H stretching vibrations.[2] The carbonyl (C=O) stretching frequency of the lactone is expected to be at a higher wavenumber compared to the carboxylic acid due to ring strain in the five-membered ring.[3]
Experimental Protocol for FT-IR Analysis
A standard and widely used method for obtaining the FT-IR spectrum of a solid sample like this compound is the Potassium Bromide (KBr) pellet technique.
Objective: To obtain a high-quality infrared spectrum of solid this compound.
Materials and Equipment:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with a pellet-forming die
-
Potassium Bromide (KBr), spectroscopy grade (dried)
-
Spatula
-
Analytical balance
-
This compound sample
Procedure:
-
Drying: Ensure both the KBr powder and the this compound sample are thoroughly dry to avoid interference from water absorption bands in the spectrum. This can be achieved by heating in an oven at approximately 110°C for several hours and cooling in a desiccator.
-
Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and about 100-200 mg of dry KBr powder.
-
Grinding: Add the sample and KBr to the agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize light scattering.
-
Pellet Formation: Transfer a portion of the powdered mixture into the pellet-forming die. Assemble the die and place it in the hydraulic press.
-
Pressing: Evacuate the die to remove trapped air. Gradually apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Data Collection: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Collect a background spectrum of the empty spectrometer to subtract any atmospheric H₂O and CO₂ absorptions.
-
Data Analysis: Process the obtained spectrum to identify the characteristic absorption bands and assign them to the corresponding functional groups of this compound.
Visualization of the Analytical Workflow
The logical process for analyzing the FT-IR spectrum of this compound to confirm its functional groups can be visualized as follows:
References
Mass spectrometry fragmentation pattern of 5-Carboxyphthalide
An In-depth Technical Guide on the Mass Spectrometry Fragmentation of 5-Carboxyphthalide
For researchers, scientists, and drug development professionals, understanding the mass spectrometry fragmentation patterns of molecules like this compound (C₉H₆O₄, Exact Mass: 178.027 g/mol ) is crucial for structural elucidation and metabolic studies.[1][2][3][4] This guide provides a detailed overview of the predicted fragmentation pathways of this compound under mass spectrometric analysis, typically employing electron ionization (EI).
Core Concepts in Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[5] During this process, molecules can break apart into smaller, charged fragments. The resulting fragmentation pattern serves as a molecular fingerprint, offering valuable insights into the compound's structure.[5][6] For carboxylic acid derivatives, fragmentation often involves the cleavage of bonds adjacent to the carbonyl group, leading to the formation of characteristic acylium ions.[7][8]
Predicted Fragmentation Pattern of this compound
Upon ionization, this compound is expected to form a molecular ion (M⁺˙) at an m/z of 178. Subsequent fragmentation is likely to proceed through the following key steps:
-
Loss of a hydroxyl radical (•OH): A common fragmentation for carboxylic acids, leading to the formation of an acylium ion.[6][12]
-
Loss of carbon monoxide (CO): Decarbonylation is a frequent fragmentation pathway for cyclic ketones and lactones.
-
Loss of carbon dioxide (CO₂): The carboxylic acid group can be lost as CO₂.
-
Loss of the entire carboxyl group (•COOH): This would result in a significant fragment.[6][12]
Quantitative Data Summary
The following table summarizes the predicted major fragment ions of this compound, their corresponding mass-to-charge ratios (m/z), and the proposed neutral losses. The relative abundance is a theoretical estimation based on the anticipated stability of the resulting ions.
| m/z | Proposed Fragment Ion | Neutral Loss | Predicted Relative Abundance |
| 178 | [C₉H₆O₄]⁺˙ (Molecular Ion) | - | Moderate |
| 161 | [C₉H₅O₃]⁺ | •OH | High |
| 134 | [C₈H₆O₂]⁺˙ | CO₂ | Moderate |
| 133 | [C₈H₅O₂]⁺ | •OH, CO | Moderate |
| 105 | [C₇H₅O]⁺ | •OH, CO, CO | High |
| 77 | [C₆H₅]⁺ | •OH, CO, CO, CO | Moderate |
Experimental Protocols
While a specific protocol for this compound is not available, a general methodology for analyzing similar compounds by gas chromatography-mass spectrometry (GC-MS) with electron ionization is provided below.
Sample Preparation:
-
Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
-
If necessary, derivatization (e.g., silylation) of the carboxylic acid group can be performed to improve volatility and thermal stability for GC analysis.
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, operated in splitless mode at 250°C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
Visualization of Fragmentation Pathway
The logical relationship of the predicted fragmentation of this compound is illustrated in the following diagram generated using the DOT language.
References
- 1. This compound | CAS#:4792-29-4 | Chemsrc [chemsrc.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 1,3-Dihydro-1-oxoisobenzofuran-5-carboxylic acid | C9H6O4 | CID 78517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. scienceready.com.au [scienceready.com.au]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Nontargeted Analysis Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. archimer.ifremer.fr [archimer.ifremer.fr]
- 12. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]
An In-depth Technical Guide to the Thermal Stability and Decomposition of 5-Carboxyphthalide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific experimental data on the thermal analysis of 5-Carboxyphthalide is not extensively available in public literature. This guide provides a comprehensive framework based on general chemical principles, information from safety data sheets, and standardized methodologies for the thermal analysis of related organic compounds. The experimental protocols detailed herein are representative and should be adapted based on specific instrumentation and safety considerations.
Introduction
This compound, a key intermediate in the synthesis of pharmaceuticals such as the antidepressant citalopram, is a bicyclic molecule containing both a lactone and a carboxylic acid functional group. Understanding its thermal stability is paramount for ensuring safety, optimizing manufacturing processes, and defining storage conditions. Thermal decomposition can lead to the formation of impurities, affecting the yield and purity of the final active pharmaceutical ingredient (API).
This technical guide summarizes the known stability of this compound, discusses its potential thermal decomposition pathways based on its chemical structure, and provides detailed, standardized protocols for its analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Qualitative Thermal Stability Data
The following table summarizes the qualitative data regarding the stability and decomposition of this compound, as compiled from various safety data sheets (SDS).
| Parameter | Information | Citations |
| Chemical Stability | Stable under normal handling and storage conditions. | [1][2][3] |
| Conditions to Avoid | Heat, flames, sparks, and direct contact with skin. | [1][4][5] |
| Incompatible Materials | Strong oxidizing agents and strong bases. | [2][4] |
| Hazardous Decomposition Products | Under fire conditions, thermal decomposition generates carbon monoxide and carbon dioxide. No hazardous decomposition products are expected under normal conditions of storage and use. | [2][4][5] |
Postulated Thermal Decomposition Pathways
Given the structure of this compound, its thermal decomposition is likely to proceed through pathways characteristic of aromatic carboxylic acids and lactones.
-
Decarboxylation: The carboxylic acid group is susceptible to decarboxylation at elevated temperatures, a common reaction for aromatic carboxylic acids.[1][6][7] This would result in the loss of carbon dioxide and the formation of phthalide.
-
Lactone Ring Opening: The phthalide (lactone) ring, while relatively stable, can undergo hydrolysis in the presence of water, especially at high temperatures.[8][9] Although this is not a purely thermal decomposition in the strictest sense, residual moisture in the sample can facilitate this process.
-
Anhydride Formation: Intermolecular dehydration between two molecules of this compound at high temperatures could potentially lead to the formation of a corresponding anhydride, a known decomposition pathway for some aromatic carboxylic acids.[6][10]
-
Oxidative Decomposition: In the presence of an oxidative atmosphere (e.g., air), more complex decomposition pathways involving oxidation of the aromatic ring and the methylene group of the lactone can be expected, leading to a variety of smaller, volatile molecules and char.
A logical workflow for investigating these potential pathways is presented below.
Experimental Protocols
The following are detailed, generic protocols for conducting thermal analysis on a solid organic compound like this compound.
Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature in a controlled atmosphere.
Apparatus: A calibrated thermogravimetric analyzer.
Materials:
-
This compound sample (finely ground powder)
-
TGA sample pans (e.g., alumina or platinum)
-
Inert gas (e.g., high-purity nitrogen)
-
Oxidizing gas (e.g., dry air)
Procedure:
-
Instrument Preparation:
-
Turn on the TGA instrument and the gas supply.
-
Perform any required instrument calibration checks.
-
Tare the microbalance.
-
-
Sample Preparation:
-
Experimental Setup:
-
Place the sample pan into the TGA furnace.
-
Purge the furnace with the desired gas (e.g., nitrogen for inert atmosphere analysis) at a flow rate of 20-50 mL/min for at least 15-30 minutes to ensure an inert environment.[12]
-
Set the temperature program:
-
-
Data Collection:
-
Start the experiment. The instrument will record the sample weight as a function of temperature.
-
-
Post-Analysis:
-
Once the run is complete, cool the furnace back to room temperature.
-
Remove the sample pan.
-
Analyze the resulting TGA curve (weight % vs. temperature) to determine the onset of decomposition, the temperatures of maximum weight loss, and the residual mass.
-
Repeat the experiment using an oxidative atmosphere (air) to assess the impact of oxygen on the decomposition profile.
-
Objective: To determine the melting point, enthalpy of fusion, and other phase transitions of this compound.
Apparatus: A calibrated differential scanning calorimeter.
Materials:
-
This compound sample (finely ground powder)
-
DSC sample pans and lids (e.g., aluminum)
-
Crimping press for sealing the pans
-
Inert gas (e.g., high-purity nitrogen)
Procedure:
-
Instrument Preparation:
-
Turn on the DSC instrument and the gas supply.
-
Perform temperature and enthalpy calibrations using appropriate standards (e.g., indium).
-
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the this compound sample into a DSC pan.
-
Place a lid on the pan and seal it using a crimping press. Ensure the seal is hermetic to prevent mass loss during the experiment.
-
Prepare an empty, sealed pan to be used as a reference.[14]
-
-
Experimental Setup:
-
Place the sealed sample pan and the reference pan into the DSC cell.
-
Purge the cell with nitrogen at a flow rate of 20-50 mL/min.
-
Set the temperature program:
-
-
Data Collection:
-
Start the experiment. The instrument will record the differential heat flow between the sample and the reference as a function of temperature.
-
-
Post-Analysis:
-
Analyze the resulting DSC thermogram (heat flow vs. temperature).
-
Determine the onset temperature and peak temperature of the melting endotherm.
-
Calculate the enthalpy of fusion (ΔHfus) by integrating the area under the melting peak.
-
Data Interpretation and Visualization
The data obtained from TGA and DSC analyses provide a comprehensive thermal profile of this compound.
By correlating the weight loss events from the TGA curve with the thermal events (e.g., endotherms or exotherms) from the DSC thermogram, a detailed picture of the decomposition process can be constructed. For a definitive elucidation of the decomposition products and pathway, coupling the TGA instrument with a mass spectrometer (TGA-MS) or an FTIR spectrometer (TGA-FTIR) for evolved gas analysis (EGA) is highly recommended.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. SOP for Differential Scanning Calorimetry (DSC) in Drug Discovery – SOP Guide for Pharma [pharmasop.in]
- 3. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 4. testinglab.com [testinglab.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids - UNT Digital Library [digital.library.unt.edu]
- 7. scholars.northwestern.edu [scholars.northwestern.edu]
- 8. Lactone [chemeurope.com]
- 9. Lactone - Wikipedia [en.wikipedia.org]
- 10. osti.gov [osti.gov]
- 11. infinitalab.com [infinitalab.com]
- 12. epfl.ch [epfl.ch]
- 13. m.youtube.com [m.youtube.com]
- 14. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 15. qualitest.ae [qualitest.ae]
The Genesis of a Key Pharmaceutical Intermediate: A Technical History of 5-Carboxyphthalide
For Immediate Release
This technical guide provides an in-depth exploration of the history, discovery, and synthesis of 5-Carboxyphthalide, a pivotal intermediate in the pharmaceutical industry. Tailored for researchers, scientists, and professionals in drug development, this document details the evolution of its synthesis, presents key quantitative data, outlines experimental protocols, and illustrates the chemical workflows involved.
Introduction and Historical Context
This compound (IUPAC name: 1-oxo-1,3-dihydroisobenzofuran-5-carboxylic acid) is a crystalline solid that has garnered significant attention not for its direct biological activity, but as a crucial building block in the synthesis of more complex molecules. Its primary claim to fame is its role as a key intermediate in the production of the selective serotonin reuptake inhibitor (SSRI) antidepressant, citalopram.[1]
While its celebrity status is tied to the pharmaceutical industry, initial mentions of this compound pointed towards its utility in the polymer and paint industries.[1][2] It has also been noted for its use in cosmetic formulations as a condensation polymer.[3] However, the development of efficient and high-yield synthetic routes was largely driven by the demand for citalopram.
The earliest widely cited synthesis of this compound was detailed in a 1970 paper in the Journal of Organic Chemistry.[1] This method involved the reaction of terephthalic acid with trioxane in liquid sulfur trioxide. While effective, this process presented significant challenges for industrial-scale production, including the sublimation of trioxane which could obstruct equipment.[1] This initial work paved the way for the development of more practical and cost-effective synthetic methodologies.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₉H₆O₄ | [4] |
| Molecular Weight | 178.14 g/mol | [4] |
| CAS Number | 4792-29-4 | [4] |
| Appearance | White to off-white solid | [5] |
| Melting Point | Data not consistently available | |
| Solubility | Sparingly soluble in water | [5] |
Synthesis of this compound
The synthesis of this compound has evolved from challenging early methods to more refined, high-yield industrial processes. The most common and economically viable route involves the reaction of terephthalic acid with a formaldehyde source in a strong acidic medium.
Overview of Synthetic Approaches
Several variations of the synthesis from terephthalic acid have been developed, primarily differing in the choice of formaldehyde source and the acidic solvent.
-
Early Method (Forney, 1970): This method utilized the reaction of terephthalic acid with trioxane in liquid sulfur trioxide (SO₃). While achieving the desired product, the harsh reaction conditions and issues with trioxane sublimation made it less suitable for large-scale production.[1]
-
Improved Industrial Method: A significant improvement involves the use of oleum (fuming sulfuric acid, H₂SO₄·xSO₃) as the reaction medium and paraformaldehyde as the formaldehyde source. This approach avoids the problems associated with liquid SO₃ and trioxane sublimation, leading to high yields and purity.[1]
A logical workflow for the improved industrial synthesis is depicted below.
References
- 1. US6888009B2 - Method for the preparation of this compound - Google Patents [patents.google.com]
- 2. WO2001032643A1 - Method for the preparation of this compound - Google Patents [patents.google.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. Page loading... [guidechem.com]
A Comprehensive Technical Guide to 5-Carboxyphthalide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough overview of 5-Carboxyphthalide, a key intermediate in the synthesis of various chemical compounds, including pharmaceuticals. This document consolidates its nomenclature, physicochemical properties, detailed synthesis protocols, and analytical methodologies, presented in a clear and structured format to support research and development activities.
Nomenclature and Identification
This compound is known by several alternate names in scientific literature and chemical databases. A comprehensive list of its synonyms and identifiers is provided below for unambiguous identification.
Table 1: Alternate Names and Identifiers for this compound
| Type | Identifier |
| Common Name | This compound |
| IUPAC Name | 1-Oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid[1][2] |
| Synonyms | 1,3-Dihydro-1-oxoisobenzofuran-5-carboxylic acid[3] |
| 1-Oxo-1,3-dihydroisobenzofuran-5-carboxylic acid[1][4] | |
| 1-Oxo-5-phthalancarboxylic acid[4] | |
| 5-Carboxyl-phthalide[4] | |
| Phthalide-5-carboxylic acid[1][4] | |
| 1-keto-3H-isobenzofuran-5-carboxylic acid | |
| Citalopram Impurity 67[1] | |
| CAS Number | 4792-29-4[4] |
| Molecular Formula | C₉H₆O₄[3][4] |
| Molecular Weight | 178.14 g/mol [1] |
| InChI Key | QTWUWCFGWYYRRL-UHFFFAOYSA-N[2] |
| SMILES | C1C2=C(C=CC(=C2)C(=O)O)C(=O)O1[1] |
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical synthesis. The following table summarizes key quantitative data.
Table 2: Physicochemical Data of this compound
| Property | Value |
| Appearance | White to off-white crystalline solid[4] |
| Density | 1.502 g/cm³[3] |
| Boiling Point | 481.1 °C at 760 mmHg[3] |
| Flash Point | 206.3 °C[3] |
| pKa | 3.73 ± 0.20 (Predicted)[4] |
| Vapor Pressure | 4.57E-10 mmHg at 25°C[3] |
| Refractive Index | 1.635[3] |
| Storage Temperature | 2-8°C[2] |
Synthesis of this compound
The most common and industrially relevant synthesis of this compound involves the reaction of terephthalic acid with a formaldehyde source in the presence of oleum (fuming sulfuric acid). This process is valued for its high yield and purity of the final product.
Synthesis Pathway
The overall chemical transformation for the synthesis of this compound from terephthalic acid is depicted below.
Caption: Synthesis of this compound from terephthalic acid.
Experimental Protocol: Synthesis from Terephthalic Acid
The following protocol is a representative procedure based on methodologies described in the patent literature.
Materials:
-
Terephthalic acid
-
Fuming sulfuric acid (Oleum, 25-30% SO₃)
-
1,3,5-Trioxane (or paraformaldehyde)
-
Glacial acetic acid
-
Deionized water
Procedure:
-
In a suitable glass-lined reactor equipped with a stirrer and temperature control, add fuming sulfuric acid (e.g., 892 g containing 25-27% SO₃).
-
Under continuous stirring, slowly add terephthalic acid (e.g., 100 g, 0.6 mol) to the oleum, maintaining the temperature at 20-23°C.
-
Once the terephthalic acid is fully dispersed, add 1,3,5-trioxane (e.g., 46 g, 0.5 mol) portion-wise, keeping the temperature at approximately 15°C.
-
After the addition is complete, heat the reaction mixture to 130-133°C and maintain this temperature for 2 hours. The progress of the reaction can be monitored by HPLC.
-
Upon completion, cool the dark solution to 20-22°C.
-
Slowly add glacial acetic acid (e.g., 210 g) to the mixture, ensuring the temperature does not exceed 25°C.
-
Cool the mixture to -5 to 0°C and then add cold deionized water (e.g., 1800 mL) to precipitate the product.
-
Filter the precipitate and wash it with water until the filtrate reaches a neutral pH.
-
Dry the product under vacuum at 50°C to obtain this compound.
The purity of the obtained this compound is typically greater than 93% as determined by HPLC.
Analytical Methodologies
Accurate and reliable analytical methods are essential for quality control and reaction monitoring during the synthesis of this compound.
High-Performance Liquid Chromatography (HPLC)
While specific, validated HPLC methods for this compound are proprietary to manufacturing entities, a general method can be established based on the analysis of similar aromatic carboxylic acids.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution using a mixture of an acidic aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) is effective.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength between 220 nm and 340 nm is appropriate.
-
Injection Volume: 5-10 µL.
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile and water, to a known concentration.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
Analysis: The retention time and peak area of this compound are compared to those of a certified reference standard for identification and quantification. The purity is often determined by the area percentage method.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons of the phthalide ring. The chemical shifts will be influenced by the electron-withdrawing nature of the carboxylic acid and carbonyl groups.
-
¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for the carbonyl carbons of the lactone and the carboxylic acid, the aromatic carbons, and the methylene carbon of the phthalide ring.
Logical Relationships of Nomenclature
The various names for this compound can be understood through their hierarchical and descriptive relationships.
Caption: Relationships between different names for this compound.
References
Methodological & Application
Application Note: Synthesis of 5-Cyanophthalide from 5-Carboxyphthalide
Introduction
5-Cyanophthalide is a crucial intermediate in the synthesis of the well-known antidepressant drug citalopram and its pharmacologically active S-(+) enantiomer, escitalopram.[1][2][3] The efficient conversion of 5-carboxyphthalide to 5-cyanophthalide is a critical step in the manufacturing process of these selective serotonin reuptake inhibitors (SSRIs). This document provides detailed protocols and comparative data for the synthesis of 5-cyanophthalide from this compound, intended for researchers, scientists, and professionals in drug development and process chemistry. The methods described focus on converting the carboxylic acid moiety into a nitrile group via key intermediates such as acyl chlorides and amides.
Reaction Pathways and Mechanisms
The conversion of a carboxylic acid to a nitrile typically involves the formation of an amide intermediate, followed by a dehydration step.[4][5] Several specific pathways have been developed for the synthesis of 5-cyanophthalide from this compound, primarily differing in the nature of the intermediate and whether the process is a multi-step or a one-pot reaction.
Pathway 1: Multi-Step Synthesis via Acyl Chloride Intermediate
This is a widely documented and reliable method that proceeds in three main stages:
-
Formation of 5-Chlorocarbonyl Phthalide: this compound is reacted with a chlorinating agent, most commonly thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF), to form the highly reactive acyl chloride.[2][6][7]
-
Formation of an Amide Intermediate: The acyl chloride is then reacted with an amine source.
-
Dehydration to 5-Cyanophthalide: The amide or hydroxamyl intermediate is dehydrated using a strong dehydrating agent, such as thionyl chloride or phosphorus oxychloride (POCl₃), to yield the final nitrile product.[1][2][6]
Pathway 2: One-Pot Synthesis
An alternative, more streamlined approach involves a one-pot reaction where this compound is directly converted to 5-cyanophthalide without isolating the intermediates. This method typically involves reacting the starting material with a dehydrating agent like thionyl chloride in the presence of a sulfonamide, such as sulfamide.[8][9] This process is valued for its convenience and reduced number of unit operations.
Experimental Protocols
Protocol 1: Multi-Step Synthesis via 5-Hydroxamyl Phthalide Intermediate
This protocol is based on a high-yield, three-step process detailed in the patent literature.[2]
Step 1: Synthesis of 5-Chlorocarbonyl Phthalide
-
In a flask equipped for reaction under an inert nitrogen atmosphere, add this compound (50 g, 0.28 mol), thionyl chloride (125 ml, 1.71 mol), and N,N-dimethylformamide (0.5 ml).
-
Heat the reaction mixture to reflux (approximately 60°C) and maintain for 5 hours.
-
Cool the system to ambient temperature.
-
Evaporate the excess thionyl chloride under vacuum to leave a residue.
-
Add toluene (3 x 100 ml) and evaporate under vacuum after each addition to azeotropically remove residual thionyl chloride.
-
The resulting solid is taken up in tetrahydrofuran (500 ml) to yield a solution of 5-chlorocarbonyl phthalide.
Step 2: Synthesis of 5-Hydroxamyl Phthalide
-
The solution of 5-chlorocarbonyl phthalide from Step 1 is cooled to a temperature between +5°C and +15°C.
-
React the cooled solution with hydroxylamine. (Note: Specific quantities of hydroxylamine should be calculated based on the molar quantity of the starting this compound).
-
Stir the reaction mixture at this temperature. The formation of a solid precipitate will be observed.
-
Filter the solid and wash to isolate the 5-hydroxamyl phthalide.
Step 3: Dehydration to 5-Cyanophthalide
-
In a clean, dry flask, place the 5-hydroxamyl phthalide (2 g, 0.01 mol) obtained from Step 2.
-
Add thionyl chloride (15 ml) to the flask.
-
Heat the mixture to reflux (approximately 80°C) for 6 hours, at which point the solution should become light yellow.
-
Add toluene (20 ml) to the reaction mixture.
-
Evaporate the solution under vacuum to obtain a residue.
-
Take up the residue with an additional portion of toluene (20 ml) and heat to reflux.
-
Allow the solution to cool, inducing precipitation of the product.
-
Filter the crystalline solid to obtain 5-cyanophthalide.
Protocol 2: One-Pot Synthesis via Sulfamide
This protocol provides a more direct conversion without the isolation of intermediates.[9]
-
Suspend this compound (50 g, 0.28 mol) and sulfamide (31 g, 0.32 mol) in sulfolane (150 ml) in a suitable reaction vessel.
-
Add thionyl chloride (41 g, 0.34 mol) to the suspension.
-
Heat the reaction mixture, raising the temperature to 130-140°C for 2 hours. Note that gas evolution will become apparent at around 90°C.
-
After the reaction is complete, cool the mixture.
-
Isolate the 5-cyanophthalide product through conventional methods, such as by adding water to precipitate the product, followed by filtration and washing of the crystals.
-
If necessary, further purify the product by recrystallization.
Data Presentation
Table 1: Quantitative Data for Multi-Step Synthesis via 5-Hydroxamyl Phthalide [2]
| Reaction Step | Product | Molar Yield (%) | Purity (HPLC, A%) |
| 1 | 5-Chlorocarbonyl Phthalide | 91% | 98% |
| 2 | 5-Hydroxamyl Phthalide | 92% | 99.16% |
| 3 | 5-Cyanophthalide | 91% | 99% |
Table 2: Comparison of Synthetic Methods
| Method | Key Reagents | Intermediates | Reported Overall Yield | Reference |
| Via Acyl Chloride & Carbamoyl Phthalide | SOCl₂, Alkylamine/NH₃, Toluene | 5-Chlorocarbonyl Phthalide, 5-Carbamoyl Phthalide | ~68% | [1][2] |
| Via Acyl Chloride & Hydroxamyl Phthalide | SOCl₂, NH₂OH, Toluene | 5-Chlorocarbonyl Phthalide, 5-Hydroxamyl Phthalide | ~75-84% (Calculated from step-wise yields) | [2] |
| One-Pot Synthesis | SOCl₂, Sulfamide, Sulfolane | Not Isolated | >70% | [9] |
Visualizations
The following diagrams illustrate the logical workflow of the primary synthetic pathways.
Caption: Workflow for the multi-step synthesis of 5-cyanophthalide.
Caption: Workflow for the one-pot synthesis of 5-cyanophthalide.
References
- 1. CN1948301A - Process for the preparation of 5-cyanophthalide starting from this compound - Google Patents [patents.google.com]
- 2. EP1777221A1 - Process for the preparation of 5-cyanophthalide starting from this compound - Google Patents [patents.google.com]
- 3. allindianpatents.com [allindianpatents.com]
- 4. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. US20020019546A1 - Method for the preparation of 5-cyanophthalide - Google Patents [patents.google.com]
- 8. patentscope.wipo.int [patentscope.wipo.int]
- 9. US6441201B1 - Method for the preparation of 5-cyanophthalide - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Citalopram Utilizing 5-Carboxyphthalide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of the selective serotonin reuptake inhibitor (SSRI) citalopram, starting from 5-Carboxyphthalide. This approach offers a viable alternative to traditional synthetic routes, with a focus on the generation of the key intermediate, 5-Cyanophthalide.
Introduction
Citalopram is a widely prescribed antidepressant medication.[1][2] Its synthesis has been approached through various pathways, with significant attention given to routes that are efficient, cost-effective, and environmentally conscious. The use of this compound as a starting material presents a strategic option, primarily involving its conversion to 5-Cyanophthalide, a crucial precursor to the citalopram molecule.[1][3] This document outlines the chemical transformations involved, presents quantitative data from various reported methodologies, and provides detailed experimental protocols.
Synthetic Pathway Overview
The synthesis of citalopram from this compound predominantly proceeds through the formation of 5-Cyanophthalide. This transformation is typically a multi-step process initiated by the activation of the carboxylic acid group of this compound, commonly by conversion to its acyl chloride derivative using a chlorinating agent like thionyl chloride.[1][4][5] The subsequent steps involve the introduction of a nitrogen-containing group and dehydration to yield the nitrile functionality of 5-Cyanophthalide.
The resulting 5-Cyanophthalide is then subjected to a Grignard reaction with 4-fluorophenyl magnesium bromide, followed by reduction and cyclization, and finally alkylation with 3-(dimethylamino)propyl chloride to yield citalopram.[3]
Quantitative Data Summary
The following tables summarize the reported quantitative data for the key steps in the synthesis of citalopram intermediates starting from this compound.
Table 1: Synthesis of 5-Chlorocarbonyl Phthalide from this compound
| Starting Material | Reagents | Molar Yield (%) | Purity (HPLC, A%) | Reference |
| This compound | Thionyl chloride, DMF | 91 | 98 | [1] |
Table 2: Synthesis of 5-Hydroxamyl Phthalide
| Starting Material | Reagents | Molar Yield (%) | Purity (%) | Reference |
| 5-Chlorocarbonyl phthalide | Aqueous hydroxylamine | 92 | 99.16 | [5] |
Table 3: Synthesis of 5-Cyanophthalide
| Starting Material | Reagents | Molar Yield (%) | Purity (HPLC, A%) | Reference |
| 5-Hydroxamyl phthalide | Thionyl chloride | 91 | 99 | [3][5] |
| This compound | (via carbamyl derivatives) | ~68 | Not specified | [1][5] |
Experimental Protocols
The following are detailed protocols for the key transformations in the synthesis of 5-Cyanophthalide from this compound.
Protocol 1: Synthesis of 5-Chlorocarbonyl Phthalide
Materials:
-
This compound
-
Thionyl chloride
-
Dimethylformamide (DMF)
-
Toluene
-
Tetrahydrofuran (THF)
Procedure:
-
In a flask maintained under a nitrogen atmosphere, add 50 g (0.2806 mole) of this compound, 125 ml (1.71 mole) of thionyl chloride, and 0.5 ml of DMF.[1][3]
-
Heat the mixture to reflux at 60°C and maintain for 5 hours.[1][3]
-
After cooling to room temperature, evaporate the excess thionyl chloride under vacuum.[1][3]
-
Add toluene (3 x 100 ml) and evaporate under vacuum after each addition to remove residual thionyl chloride, yielding a solid residue.[1]
-
Dissolve the resulting solid in 500 ml of tetrahydrofuran to obtain a solution of 5-chlorocarbonyl phthalide.[1]
Protocol 2: Synthesis of 5-Hydroxamyl Phthalide
Materials:
-
Solution of 5-Chlorocarbonyl phthalide in THF
-
Aqueous solution of hydroxylamine
Procedure:
-
Prepare an aqueous solution of hydroxylamine.
-
Cool the hydroxylamine solution to 10°C.
-
Slowly add the solution of 5-chlorocarbonyl phthalide to the hydroxylamine solution over a period of 1 hour, maintaining the temperature at 10°C.[3]
-
A solid precipitate of 5-hydroxamyl phthalide will form.
-
Filter the solid and wash to obtain the product.
Protocol 3: Synthesis of 5-Cyanophthalide via Dehydration of 5-Hydroxamyl Phthalide
Materials:
-
5-Hydroxamyl phthalide
-
Thionyl chloride
-
Toluene
Procedure:
-
To a flask, add 2 g (0.01 mole) of 5-hydroxamyl phthalide and 15 ml of thionyl chloride.[3][5]
-
Heat the mixture to reflux at 80°C for 6 hours, at which point a light yellow solution should be obtained.[3][5]
-
Add 20 ml of toluene to the reaction mixture.[5]
-
Evaporate the mixture under vacuum to obtain a residue.[3][5]
-
Take up the residue in 20 ml of toluene and heat to reflux.[5]
-
Allow the solution to cool, which will induce precipitation of the product.
-
Filter the solid to obtain 5-Cyanophthalide.[5]
Visualizations
The following diagrams illustrate the key synthetic pathway and a general experimental workflow.
Caption: Synthetic pathway from this compound to Citalopram.
Caption: Experimental workflow for 5-Cyanophthalide synthesis.
References
- 1. Process For The Preparation Of 5 Cyanophthalide Starting Form 5 [quickcompany.in]
- 2. WO2006090409A1 - An improved process for the preparation of 5 - carboxyphthalide - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. WO2000023431A1 - Method for the preparation of citalopram - Google Patents [patents.google.com]
- 5. EP1777221A1 - Process for the preparation of 5-cyanophthalide starting from this compound - Google Patents [patents.google.com]
Application Notes and Protocols: Synthesis of 5-(Chlorocarbonyl)phthalide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of 5-(chlorocarbonyl)phthalide via the reaction of 5-carboxyphthalide with thionyl chloride. This conversion is a critical step in the synthesis of various pharmaceutical compounds, most notably the antidepressant Citalopram.[1][2][3][4] The protocols outlined below are based on established literature procedures, offering guidance on reaction conditions, reagent handling, and product purification.
Introduction
The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis, yielding a highly reactive intermediate suitable for various subsequent reactions. The reaction of this compound with thionyl chloride (SOCl₂) is a common and effective method to produce 5-(chlorocarbonyl)phthalide.[5][6][7][8] This acyl chloride is a key building block in the pharmaceutical industry, particularly in the synthesis of citalopram and its enantiomer, escitalopram.[1][2] Thionyl chloride serves as both a reagent and sometimes as a solvent, converting the carboxylic acid's hydroxyl group into a good leaving group, which is subsequently displaced by a chloride ion.[5][6][7]
Reaction Mechanism
The reaction proceeds through a nucleophilic acyl substitution mechanism. The carboxylic acid oxygen attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate is highly reactive, and the subsequent attack by a chloride ion on the carbonyl carbon results in the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride as gaseous byproducts.[5][6][8][9]
Caption: General reaction pathway for the conversion of this compound to 5-(Chlorocarbonyl)phthalide.
Experimental Protocols
Two distinct protocols for the synthesis of 5-(chlorocarbonyl)phthalide are detailed below. These protocols vary in their use of solvent and catalytic additives.
Protocol 1: Reaction in Thionyl Chloride with DMF Catalyst
This protocol utilizes thionyl chloride as both the reagent and solvent, with a catalytic amount of dimethylformamide (DMF).[1]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Dimethylformamide (DMF)
-
Toluene
-
Tetrahydrofuran (THF)
-
Nitrogen gas supply
-
Standard glassware for organic synthesis (round-bottom flask, reflux condenser, etc.)
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a flask under an inert nitrogen atmosphere, add this compound (50 g, 0.2806 mole).
-
Add thionyl chloride (125 ml, 1.71 mole) and dimethylformamide (0.5 ml).
-
Heat the mixture to reflux (approximately 60°C) for 3-5 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess thionyl chloride by evaporation under vacuum to obtain a residue.
-
Add toluene (3 x 100 ml) and evaporate each time to azeotropically remove residual thionyl chloride.
-
The resulting solid is then dissolved in tetrahydrofuran (500 ml) to yield a solution of 5-(chlorocarbonyl)phthalide.
Protocol 2: Reaction in DMF
This protocol uses dimethylformamide (DMF) as the solvent.[10]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Dimethylformamide (DMF)
-
Standard glassware for organic synthesis
-
Heating apparatus
Procedure:
-
Suspend 26 g of this compound in DMF.
-
Add thionyl chloride to the suspension.
-
Heat the reaction mixture to 80°C and maintain this temperature for 2 hours.
-
Upon completion, the reaction mixture containing the product, 5-(chlorocarbonyl)phthalide, is typically used directly in the next synthetic step without isolation.
Quantitative Data Summary
The following table summarizes the quantitative data from the described protocols.
| Parameter | Protocol 1 | Protocol 2 |
| Starting Material | This compound | This compound |
| Reagents | Thionyl chloride, DMF (catalyst) | Thionyl chloride, DMF (solvent) |
| Scale (this compound) | 50 g (0.2806 mole) | 26 g |
| Thionyl Chloride | 125 ml (1.71 mole) | Not specified |
| Solvent | Thionyl chloride | DMF |
| Temperature | 60°C (reflux) | 80°C |
| Reaction Time | 3-5 hours | 2 hours |
| Purity (HPLC) | 98% | Not specified |
| Yield | 91% (molar) | Not specified |
Experimental Workflow
The general workflow for the synthesis and subsequent use of 5-(chlorocarbonyl)phthalide is depicted below.
References
- 1. EP1777221A1 - Process for the preparation of 5-cyanophthalide starting from this compound - Google Patents [patents.google.com]
- 2. EP1777221A1 - Procédé pour la préparation du 5-cyanophtalide à partir du 5-carboxyphtalide - Google Patents [patents.google.com]
- 3. allindianpatents.com [allindianpatents.com]
- 4. US6888009B2 - Method for the preparation of this compound - Google Patents [patents.google.com]
- 5. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides [ns1.almerja.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. google.com [google.com]
- 10. myexperiment.org [myexperiment.org]
Application Notes and Protocols: 5-Carboxyphthalide as a Monomer for Functional Polyester Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 5-Carboxyphthalide as a functional monomer in polyester synthesis. The inherent carboxylic acid moiety of this monomer allows for the creation of polyesters with tunable properties and the potential for post-polymerization modification, making them highly suitable for advanced applications in drug delivery, biomaterials, and specialty polymers.
Introduction
This compound is a versatile aromatic monomer containing both a lactone and a carboxylic acid functional group. Its rigid structure can impart desirable thermal and mechanical properties to polyesters, while the pendant carboxylic acid group serves as a valuable site for conjugation of drugs, targeting ligands, or other functional molecules. The synthesis of polyesters from this compound typically proceeds via polycondensation with a suitable diol. The resulting polymers possess a unique combination of aromatic character and pendant functionality, opening avenues for the development of novel materials. While this compound is a known intermediate in the synthesis of certain pharmaceuticals, its application as a monomer for creating functional polyesters is an emerging area of interest.
Properties of Polyesters Derived from this compound
The properties of polyesters synthesized using this compound are influenced by the choice of the comonomer diol and the polymerization conditions. The following table summarizes expected quantitative data for a representative polyester synthesized from this compound and 1,4-butanediol.
| Property | Expected Value Range | Method of Analysis |
| Molecular Weight (Mn) | 10,000 - 30,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.5 - 2.5 | Gel Permeation Chromatography (GPC) |
| Glass Transition Temp. (Tg) | 80 - 120 °C | Differential Scanning Calorimetry (DSC) |
| Decomposition Temp. (Td) | > 300 °C | Thermogravimetric Analysis (TGA) |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO, NMP) | Visual Inspection |
Experimental Protocols
Protocol 1: Synthesis of Poly(1,4-butylene-co-5-carboxyphthalide) via Melt Polycondensation
This protocol describes a two-stage melt polycondensation method for the synthesis of a polyester from this compound and 1,4-butanediol.
Materials:
-
This compound (98% purity)
-
1,4-butanediol (99% purity)
-
Antimony(III) oxide (catalyst)
-
Triphenyl phosphite (stabilizer)
-
Nitrogen gas (high purity)
-
Methanol (for purification)
-
Dichloromethane (for dissolution)
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.
-
Heating mantle with a temperature controller.
-
Vacuum pump.
-
Schlenk line.
Procedure:
-
Esterification Stage:
-
Charge the reaction flask with this compound (1 molar equivalent) and 1,4-butanediol (1.2 molar equivalents).
-
Add antimony(III) oxide (0.05 mol% relative to the diacid) and triphenyl phosphite (0.1 mol% relative to the diacid).
-
Flush the system with nitrogen for 15 minutes to create an inert atmosphere.
-
Heat the mixture to 180-200°C with constant stirring under a slow stream of nitrogen.
-
Maintain these conditions for 2-4 hours, or until the theoretical amount of water is collected in the distillation receiver.
-
-
Polycondensation Stage:
-
Gradually increase the temperature to 220-240°C.
-
Slowly reduce the pressure to below 1 Torr over a period of 30-60 minutes to facilitate the removal of excess 1,4-butanediol and promote polymer chain growth.
-
Continue the reaction under high vacuum and stirring for an additional 3-5 hours. The viscosity of the reaction mixture will increase significantly.
-
Once the desired viscosity is achieved, stop the reaction by cooling the flask to room temperature under a nitrogen atmosphere.
-
-
Purification:
-
Dissolve the resulting polymer in a minimal amount of dichloromethane.
-
Precipitate the polyester by slowly adding the solution to a large excess of cold methanol with vigorous stirring.
-
Filter the precipitated polymer and wash it several times with fresh methanol.
-
Dry the purified polyester in a vacuum oven at 60°C for 24 hours.
-
Protocol 2: Characterization of the Synthesized Polyester
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small amount of the dried polymer in a suitable deuterated solvent (e.g., DMSO-d6).
-
Record ¹H NMR and ¹³C NMR spectra to confirm the chemical structure of the polyester and the incorporation of both monomers.
2. Gel Permeation Chromatography (GPC):
-
Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer using GPC with a suitable solvent (e.g., DMF with LiBr) as the mobile phase and polystyrene standards for calibration.
3. Thermal Analysis (DSC and TGA):
-
Use Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) of the polyester.
-
Use Thermogravimetric Analysis (TGA) to evaluate the thermal stability and decomposition temperature (Td) of the polymer under a nitrogen atmosphere.
Mandatory Visualizations
Caption: Polycondensation of this compound and a diol.
Caption: Experimental workflow for polyester synthesis.
Caption: Logic of polyester functionality and applications.
Applications in Drug Development
The pendant carboxylic acid groups along the polyester backbone are the key feature for applications in drug development. These groups can be utilized for:
-
Covalent Drug Conjugation: Active pharmaceutical ingredients (APIs) with complementary functional groups (e.g., hydroxyl or amine) can be covalently attached to the polyester via ester or amide linkages. This allows for the creation of polymer-drug conjugates with the potential for controlled release and targeted delivery.
-
Targeted Delivery: Targeting moieties, such as antibodies, peptides, or small molecules that recognize specific cell surface receptors, can be conjugated to the polyester backbone. This can enhance the accumulation of the drug-loaded polymer at the desired site of action, improving therapeutic efficacy and reducing off-target side effects.
-
Formation of Nanoparticles: The amphiphilic nature that can be imparted by modifying the carboxyl groups allows for the self-assembly of these polyesters into nanoparticles in aqueous environments. These nanoparticles can encapsulate hydrophobic drugs, protecting them from degradation and improving their bioavailability.
-
pH-Responsive Drug Release: The carboxylic acid groups can impart pH-sensitivity to the polyester. In acidic environments, such as those found in tumor tissues or endosomes, the protonation of the carboxyl groups can lead to a change in the polymer's conformation or solubility, triggering the release of the encapsulated or conjugated drug.
Disclaimer: The experimental protocols and expected data provided in these application notes are based on established principles of polyester chemistry. Researchers should conduct their own optimization and characterization to validate the synthesis and properties of polyesters derived from this compound for their specific applications. Appropriate safety precautions should be taken when handling all chemicals.
Application Notes and Protocols for the Preparation of Fluorescent Dyes from 5-Carboxyphthalide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Carboxyphthalide is a versatile chemical intermediate that serves as a key starting material for the synthesis of a variety of fluorescent dyes. Its structure allows for the introduction of a carboxylic acid functionality onto the phthalic anhydride ring system, which is a common precursor for xanthene-based dyes such as fluoresceins and rhodamines. This carboxylic acid group provides a convenient handle for conjugation to biomolecules, making the resulting fluorescent probes valuable tools in biological research, diagnostics, and drug development.
These application notes provide detailed protocols for the synthesis of 5- and 6-carboxyfluorescein and 5- and 6-carboxyrhodamine dyes, starting from this compound. The protocols include the initial conversion of this compound to the key intermediate, 4-carboxyphthalic anhydride, followed by the condensation reactions to form the dye scaffolds. Methods for the separation of the resulting 5- and 6-isomers are also described.
Quantitative Data Summary
The spectral properties of the synthesized fluorescent dyes are crucial for their application. The following tables summarize the key quantitative data for the prepared carboxyfluorescein and carboxyrhodamine derivatives.
Table 1: Spectroscopic Properties of Carboxyfluorescein Isomers
| Property | 5-Carboxyfluorescein (5-FAM) | 6-Carboxyfluorescein (6-FAM) |
| Excitation Maximum (λex) | 490 - 495 nm[1] | 493 nm[2] |
| Emission Maximum (λem) | 514 - 520 nm[1] | 517 nm[2] |
| Molar Extinction Coefficient (ε) | >72,000 M⁻¹cm⁻¹[1] | 83,000 M⁻¹cm⁻¹[2] |
| Quantum Yield (Φ) | High (exact value dependent on conditions) | High (exact value dependent on conditions) |
Table 2: Spectroscopic Properties of Carboxytetramethylrhodamine (TAMRA) Isomers
| Property | 5-Carboxytetramethylrhodamine (5-TAMRA) | 6-Carboxytetramethylrhodamine (6-TAMRA) |
| Excitation Maximum (λex) | 546 nm[3] | 540 - 555 nm |
| Emission Maximum (λem) | 580 nm[3] | 565 - 580 nm |
| Molar Extinction Coefficient (ε) | Not specified | Not specified |
| Quantum Yield (Φ) | Not specified | High |
Table 3: Spectroscopic Properties of Carboxy-X-rhodamine (ROX) Isomers
| Property | 5-Carboxy-X-rhodamine (5-ROX) | 6-Carboxy-X-rhodamine (6-ROX) |
| Excitation Maximum (λex) | 578 - 580 nm[1][4] | 581 nm |
| Emission Maximum (λem) | 604 nm[1][4] | 605 nm |
| Molar Extinction Coefficient (ε) | 82,000 M⁻¹cm⁻¹[4] | 36,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | 0.94[1][4] | 0.96 |
Experimental Protocols
Synthesis of 4-Carboxyphthalic Anhydride from this compound
Protocol: Two-Step Synthesis of 4-Carboxyphthalic Anhydride via Acid Chloride
Step 1a: Synthesis of 4-Chloroformylphthalic Anhydride
-
In a three-necked flask equipped with a condenser and an exhaust gas absorption device, add this compound (1 equivalent), thionyl chloride (1.2 equivalents), and a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux for 10 hours.
-
After the reaction is complete, distill off the excess thionyl chloride under normal pressure.
-
Distill the residue under reduced pressure to collect the 4-Chloroformylphthalic anhydride as a white crystalline solid.
Step 1b: Cyclization to 4-Carboxyphthalic Anhydride
This step is often inherent in the work-up of the acid chloride synthesis, as trace moisture can lead to the formation of the anhydride. For a more controlled synthesis:
-
Carefully hydrolyze the 4-Chloroformylphthalic anhydride by adding it to a stirred mixture of ice and water.
-
The resulting trimellitic acid can then be dehydrated to 4-carboxyphthalic anhydride by heating.
Alternatively, trimellitic anhydride (another name for 4-carboxyphthalic anhydride) can be synthesized from trimellitic acid by heating.[5]
Synthesis of 5- and 6-Carboxyfluorescein
This protocol describes the condensation of 4-carboxyphthalic anhydride with resorcinol to produce a mixture of 5- and 6-carboxyfluorescein isomers.
Protocol:
-
To a solution of resorcinol (2.0 equivalents) in methanesulfonic acid, add 4-carboxyphthalic anhydride (1.0 equivalent).
-
Heat the reaction mixture at 85°C for 24 hours.
-
After cooling to room temperature, pour the reaction mixture into ice/water.
-
Collect the resulting orange-yellow precipitate by filtration and dry it in an oven. This product is a mixture of the 5- and 6-carboxyfluorescein isomers.
Separation of 5- and 6-Carboxyfluorescein Isomers
The separation of the 5- and 6-isomers can be achieved by fractional crystallization.[6]
Protocol:
-
Dissolve the crude mixture of carboxyfluorescein isomers in a minimal amount of hot methanol.
-
Slowly add hexane until the solution becomes turbid.
-
Allow the solution to cool gradually to -18°C. The 6-carboxyfluorescein isomer will preferentially crystallize out.
-
Collect the crystals of 6-carboxyfluorescein by filtration.
-
Concentrate the mother liquor and repeat the recrystallization process from ethanol/hexane to isolate the 5-carboxyfluorescein isomer.[6] The purity of the isomers should be checked by an appropriate analytical method such as HPLC or NMR.
Synthesis of 5- and 6-Carboxyrhodamines
This protocol outlines the synthesis of carboxyrhodamine dyes by condensing 4-carboxyphthalic anhydride with m-aminophenol derivatives. The specific aminophenol used will determine the final rhodamine structure (e.g., 3-(dimethylamino)phenol for carboxytetramethylrhodamine).
Protocol:
-
Combine 4-carboxyphthalic anhydride (1.0 equivalent) and the desired m-aminophenol derivative (2.0 equivalents) in a reaction vessel.
-
Heat the mixture at a high temperature (e.g., 180-200°C) with a catalytic amount of a strong acid like p-toluenesulfonic acid or in a high-boiling solvent.
-
The reaction progress can be monitored by TLC.
-
After the reaction is complete, the crude product is a mixture of the 5- and 6-carboxyrhodamine isomers.
Separation of 5- and 6-Carboxyrhodamine Isomers
Separation of carboxyrhodamine isomers is often challenging due to their similar polarities. A common strategy involves esterification of the carboxyl group, followed by chromatographic separation of the less polar esters, and subsequent hydrolysis to obtain the pure isomers.
Protocol:
-
Esterify the mixture of 5- and 6-carboxyrhodamine isomers using a standard esterification method (e.g., with methanol in the presence of an acid catalyst).
-
Separate the resulting methyl esters by flash column chromatography on silica gel.[7]
-
Hydrolyze the separated esters back to the carboxylic acids using basic conditions (e.g., NaOH solution) followed by acidification.
Visualizations
Logical Workflow for Fluorescent Dye Synthesis
Caption: Overall workflow for the synthesis of fluorescent dyes.
Experimental Workflow for Carboxyfluorescein Synthesis and Purification
Caption: Synthesis and purification of carboxyfluorescein isomers.
Applications in Research and Drug Development
Carboxy-functionalized fluorescent dyes are indispensable tools for the modern life scientist. The carboxylic acid moiety allows for straightforward conjugation to primary amines on biomolecules such as proteins, antibodies, and nucleic acids, typically through activation as an N-hydroxysuccinimide (NHS) ester.
Key Applications Include:
-
Fluorescence Microscopy: Labeled antibodies are used for immunofluorescence staining to visualize the localization of specific proteins within cells and tissues.
-
Flow Cytometry: Fluorescently tagged antibodies are used to identify and sort cell populations based on the expression of cell surface markers.
-
Fluorescence In Situ Hybridization (FISH): Labeled oligonucleotide probes are used to detect specific DNA or RNA sequences within cells.
-
High-Throughput Screening (HTS): Fluorescent probes are employed in a wide range of assays to screen for potential drug candidates that modulate the activity of a target protein.
-
Förster Resonance Energy Transfer (FRET): Pairs of fluorescent dyes, such as carboxyfluorescein and carboxyrhodamine, can be used as donor-acceptor pairs in FRET-based assays to study molecular interactions and conformational changes.
The ability to synthesize these valuable research tools from a common and accessible starting material like this compound provides researchers with greater flexibility and control over their experimental design.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 5-TAMRA [5-Carboxytetramethylrhodamine] *CAS 91809-66-4* | AAT Bioquest [aatbio.com]
- 3. caymanchem.com [caymanchem.com]
- 4. 5-ROX [5-Carboxy-X-rhodamine] *CAS 216699-35-3* | AAT Bioquest [aatbio.com]
- 5. Trimellitic anhydride | C9H4O5 | CID 11089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of 5- and 6-Carboxy-X-rhodamines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Carboxyphthalide Derivatives for Biological Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols concerning 5-carboxyphthalide and its broader class of phthalide derivatives for biological research. While this compound is a well-established intermediate in pharmaceutical synthesis, the phthalide scaffold is gaining attention for its diverse biological activities, including anti-inflammatory and enzyme-inhibiting properties.
Application Note 1: this compound as a Synthetic Intermediate
This compound (1-Oxo-1,3-dihydro-5-isobenzofurancarboxylic acid) is a crucial building block in the synthesis of various chemical compounds, most notably the selective serotonin reuptake inhibitor (SSRI) citalopram.[1][2] Its synthesis is a key step for drug development professionals working on antidepressants and related neuroactive compounds. The most common industrial synthesis involves the reaction of terephthalic acid with a formaldehyde source in oleum (fuming sulfuric acid).[3][4]
Experimental Protocol: Synthesis of this compound
This protocol describes a common method for synthesizing this compound from terephthalic acid.
Materials:
-
Terephthalic acid
-
Oleum (Fuming Sulfuric Acid, 20-30% SO₃)[3]
-
Sodium Hydroxide (NaOH) solution (e.g., 10%)[4]
-
Sulfuric Acid (e.g., 50% or 96%) or other mineral acid[4]
-
Activated Carbon[4]
-
Deionized Water
-
Glass-lined reactor with overhead stirrer, heating/cooling capabilities, and condenser
-
Filtration apparatus
-
pH meter
Procedure:
-
Reaction Setup: Charge the glass-lined reactor with oleum (e.g., 3-6 kg per kg of terephthalic acid).[4]
-
Addition of Reactants: Under constant agitation, slowly add terephthalic acid to the reactor, maintaining a controlled temperature (e.g., below 35°C). Following the complete addition of terephthalic acid, add paraformaldehyde (approx. 1.3 equivalents) portion-wise.[3][4]
-
Reaction: Heat the mixture to 125-145°C and maintain this temperature for several hours (e.g., 4-17 hours), monitoring the reaction progress by HPLC.[3][4]
-
Work-up and Isolation:
-
Purification:
-
Adjust the pH of the suspension to ~7.0-7.3 with an aqueous NaOH solution to dissolve the this compound as its sodium salt.[4]
-
Add activated carbon, stir, and filter the mixture to remove impurities.[4]
-
Heat the filtrate (e.g., to 65-85°C) and adjust the pH to ~2.0 with sulfuric acid to precipitate the purified this compound.[4]
-
-
Final Product: Filter the precipitated product, wash thoroughly with water, and dry under vacuum to yield this compound. The typical yield is >80%.[4]
Application Note 2: Anti-Inflammatory Activity of Phthalide Derivatives
While research on this compound derivatives is specific, the broader class of phthalide compounds has demonstrated significant biological activities. Notably, novel phthalide derivatives have been identified as potent anti-inflammatory agents.[5][6] These compounds can modulate key signaling pathways involved in the inflammatory response, such as NF-κB, MAPK, and Nrf2/HO-1.[5][6] This makes them attractive candidates for drug development in the context of inflammatory diseases.
Data Presentation: In Vitro Anti-Inflammatory Activity
The anti-inflammatory potential of novel phthalide derivatives was evaluated by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[5]
| Compound ID | Description | IC₅₀ (μM) for NO Inhibition |
| 9o | 3-((4-((4-fluorobenzyl)oxy)phenyl)(hydroxy)methyl)-5,7-dimethoxyisobenzofuran-1(3H)-one | 0.76 |
| Reference | Dexamethasone (Control) | ~1.5 (Varies by study) |
| Data is based on findings reported in literature.[5] |
Experimental Protocols
1. Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay
This protocol is used to screen compounds for their ability to inhibit the production of the pro-inflammatory mediator NO in cultured macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Phthalide test compounds dissolved in DMSO
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)[7]
-
Sodium Nitrite (NaNO₂) standard
-
96-well cell culture plates
-
Microplate reader (540 nm)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1×10⁵ cells/well and incubate for 24 hours.[7]
-
Compound Treatment: Pre-treat the cells with various concentrations of the phthalide derivatives (or vehicle control, DMSO) for 1 hour.[7]
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control group. Incubate for another 24 hours.[7]
-
Nitrite Measurement:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Prepare a standard curve using serial dilutions of NaNO₂.
-
Add 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B (or a pre-mixed 1:1 solution) to each supernatant sample and standard.[7]
-
Incubate for 15 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.[7] Calculate the nitrite concentration in each sample by interpolating from the standard curve. Determine the IC₅₀ value for each compound.
2. Protocol: Western Blot Analysis for NF-κB and Nrf2 Pathways
This protocol outlines the steps to analyze changes in key protein levels within inflammatory signaling pathways after treatment with a phthalide derivative.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-NF-κB p65, anti-p-IκBα, anti-Nrf2, anti-HO-1, anti-β-actin)[8][9]
-
HRP-conjugated secondary antibodies[10]
-
Enhanced Chemiluminescence (ECL) substrate[10]
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Treat cells as described in the NO assay. After incubation, wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[10]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.[10]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the desired primary antibody (e.g., anti-NF-κB p65, diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.[10]
-
Analysis: Quantify band intensity using densitometry software. Normalize the protein of interest to a loading control like β-actin.
Visualization of Signaling Pathways
Phthalide derivatives such as compound 9o have been shown to exert anti-inflammatory effects by dually modulating signaling pathways. They block the pro-inflammatory NF-κB/MAPK pathway while simultaneously activating the protective Nrf2/HO-1 pathway.[5][6]
References
- 1. scispace.com [scispace.com]
- 2. WO2001032643A1 - Method for the preparation of this compound - Google Patents [patents.google.com]
- 3. US20030009038A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 4. US6888009B2 - Method for the preparation of this compound - Google Patents [patents.google.com]
- 5. Novel phthalide derivatives: Synthesis and anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. Targeting Nrf2 and NF-κB Signaling Pathways in Inflammatory Pain: The Role of Polyphenols from Thinned Apples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 5-Carboxyphthalide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Carboxyphthalide is a crucial intermediate in the synthesis of various organic compounds and active pharmaceutical ingredients (APIs). Ensuring its purity is paramount for the quality and safety of the final products. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound and its potential process-related impurities. The method is designed to be accurate, reproducible, and suitable for quality control in research and manufacturing environments.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following table summarizes the optimized chromatographic conditions.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | UV-Vis Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 230 nm |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 90 | 10 |
| 25.0 | 90 | 10 |
Standard and Sample Preparation
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
-
Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
System Suitability
Before sample analysis, perform a system suitability test by injecting the standard solution five times. The acceptance criteria are outlined in the table below.
Table 3: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | 0.8 - 1.5 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Data Presentation and Analysis
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Table 4: Example Purity Analysis Data
| Peak Name | Retention Time (min) | Peak Area (mAU*s) | % Area |
| Impurity 1 (e.g., Phthalic Acid) | 3.5 | 150 | 0.05 |
| Impurity 2 (Unknown) | 5.2 | 250 | 0.08 |
| This compound | 8.1 | 298,500 | 99.80 |
| Impurity 3 (e.g., Starting Material) | 12.4 | 300 | 0.10 |
| Total | 299,200 | 100.00 |
Visualization of Experimental Workflow and Logic
The following diagrams illustrate the key processes in this HPLC method.
Caption: Overall workflow for the HPLC purity analysis of this compound.
Caption: Logical flow of the system suitability test for the HPLC method.
Conclusion
The described RP-HPLC method provides a reliable and efficient means for determining the purity of this compound. The use of an acidic mobile phase ensures good peak shape and resolution from potential impurities. This application note serves as a comprehensive guide for researchers and quality control analysts in the pharmaceutical and chemical industries. Method validation according to ICH guidelines is recommended before implementation in a regulated environment.
Application Notes and Protocols for the Quantification of 5-Carboxyphthalide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Carboxyphthalide is a key chemical intermediate in the synthesis of various organic compounds, including pharmaceuticals and polymers. Accurate quantification of this compound is crucial for process optimization, quality control of starting materials and final products, and for studying reaction kinetics. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Analytical Techniques
The choice of analytical technique for the quantification of this compound depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A robust and widely accessible technique suitable for routine quality control and quantification in relatively clean sample matrices.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Offers high separation efficiency and structural confirmation but requires derivatization to increase the volatility of the polar this compound molecule.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Provides the highest sensitivity and selectivity, making it ideal for trace-level quantification in complex biological or environmental samples.
Comparative Quantitative Data
The following table summarizes typical performance characteristics for the analytical methods described. Please note that these values are illustrative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | HPLC-UV | GC-MS (after derivatization) | LC-MS/MS |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 µg/mL | ~0.001 µg/mL (1 ng/mL) |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.15 µg/mL | ~0.003 µg/mL (3 ng/mL) |
| Linearity Range (R²) | 1 - 100 µg/mL (>0.999) | 0.5 - 50 µg/mL (>0.998) | 0.005 - 1 µg/mL (>0.999) |
| Precision (%RSD) | < 2% | < 5% | < 5% |
| Accuracy (Recovery %) | 98 - 102% | 95 - 105% | 97 - 103% |
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol describes a reversed-phase HPLC method with UV detection for the quantification of this compound.
Experimental Protocol
1. Instrumentation and Materials
-
High-Performance Liquid Chromatograph with a UV-Vis detector.
-
Analytical column: C18, 4.6 x 150 mm, 5 µm.
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Deionized water.
-
Phosphoric acid.
2. Chromatographic Conditions
-
Mobile Phase: Acetonitrile and water (60:40 v/v), with the pH of the water adjusted to 3.0 with phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
3. Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of at least five concentrations ranging from 1.0 µg/mL to 100.0 µg/mL by diluting the stock solution with the mobile phase. A suggested series is 1.0, 5.0, 25.0, 50.0, 75.0, and 100.0 µg/mL.
4. Sample Preparation
-
Accurately weigh the sample and dissolve it in methanol to achieve a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Linearity Study Procedure
-
Inject each working standard solution in triplicate.
-
Record the peak area for each injection.
-
Calculate the mean peak area for each concentration level.
-
Plot a calibration curve of the mean peak area versus the corresponding concentration.
-
Perform a linear regression analysis to determine the slope, y-intercept, and the coefficient of determination (R²).
6. Acceptance Criteria
-
The correlation coefficient (R²) should be ≥ 0.999.
-
The y-intercept should be minimal.
-
Visual inspection of the calibration curve should confirm a linear relationship.
Caption: HPLC-UV workflow for this compound quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol details a GC-MS method for the quantification of this compound following a derivatization step to increase its volatility.
Experimental Protocol
1. Instrumentation and Materials
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar capillary column.
-
This compound reference standard.
-
Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Pyridine (anhydrous).
-
Ethyl acetate (GC grade).
2. Derivatization Procedure
-
Accurately weigh the standard or sample into a reaction vial.
-
Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before injection.
3. GC-MS Conditions
-
Injector: Split/splitless injector, operated in splitless mode at 280°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-550.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
4. Preparation of Standard and Sample Solutions
-
Prepare stock and working standard solutions of this compound in pyridine.
-
Samples should be dissolved in pyridine.
-
Follow the derivatization procedure for all standards and samples.
5. Data Analysis
-
Quantification is typically performed using the peak area of a characteristic ion of the derivatized this compound in Selected Ion Monitoring (SIM) mode for higher sensitivity.
Synthesis of 5-Carboxyphthalide in Oleum: A Detailed Protocol for Researchers
Application Note
This document provides a comprehensive protocol for the synthesis of 5-carboxyphthalide, a key intermediate in the production of pharmaceuticals like the antidepressant citalopram.[1] The described method involves the reaction of terephthalic acid with a formaldehyde source, such as paraformaldehyde or trioxane, in the presence of oleum (fuming sulfuric acid). This process offers high yields and purity, making it suitable for laboratory and industrial scale applications.[2][3][4] The protocol details the reaction setup, execution, and purification of the final product.
Summary of Quantitative Data
The following tables summarize the key quantitative parameters from various cited protocols for the synthesis of this compound.
Table 1: Reaction Conditions
| Parameter | Value | Source |
| Starting Material | Terephthalic Acid | [2][4] |
| Formaldehyde Source | Paraformaldehyde or 1,3,5-Trioxane | [2][4] |
| Solvent | Oleum (20-30% SO₃) | [2][4][5] |
| Reaction Temperature | 120-148°C | [2][4][6] |
| Reaction Time | 2.5 - 17 hours | [2][4] |
Table 2: Reagent Quantities and Yields
| Reagent | Ratio/Quantity | Yield | Purity (HPLC) | Source |
| Terephthalic Acid | 1 equivalent | 82-83% | >95% | [2] |
| Paraformaldehyde | 1.33 equivalents | 83% | Not specified | [2] |
| 1,3,5-Trioxane | 0.83 equivalents (relative to terephthalic acid) | Not specified | >95% | [4] |
| Oleum (20% SO₃) | 6 kg per kg of terephthalic acid | 83% | Not specified | [2] |
| Oleum (25% SO₃) | 3.3 kg per kg of terephthalic acid | 82% | Not specified | [2] |
| Oleum (25% SO₃) | ~3 L per kg of terephthalic acid | >94% | >95% | [4] |
Experimental Protocol
This protocol describes the synthesis of this compound from terephthalic acid and paraformaldehyde in oleum.
Materials:
-
Terephthalic acid
-
Paraformaldehyde
-
Oleum (20-25% SO₃)
-
Sodium hydroxide (NaOH), 10% aqueous solution
-
Sulfuric acid (H₂SO₄), 50% or 96% aqueous solution
-
Activated carbon
-
Deionized water
-
Filter aid
Equipment:
-
Glass-lined reactor or appropriate reaction vessel with mechanical stirring, heating, and cooling capabilities
-
Addition funnel
-
Filtration apparatus (e.g., Buchner funnel)
-
pH meter
Procedure:
1. Reaction Setup: a. In a clean and dry glass-lined reactor, charge the oleum (20-25% SO₃).[2] b. Under constant agitation, slowly add terephthalic acid to the oleum.[4] c. Subsequently, add paraformaldehyde to the mixture. The addition of reagents should be done portion-wise to control any exothermic reaction.[2]
2. Reaction: a. Heat the reaction mixture to a temperature between 125°C and 148°C.[2] b. Maintain the temperature and continue stirring for 4.5 to 17 hours. The reaction time is dependent on the reaction temperature; higher temperatures require shorter reaction times.[2] c. The progress of the reaction can be monitored by HPLC if desired.[4]
3. Quenching and Precipitation: a. After the reaction is complete, cool the mixture. b. Slowly and carefully add water to the reaction mixture to hydrolyze the excess oleum and precipitate the crude product.[2] A filter aid may be added at this stage.[2] c. Adjust the temperature to approximately 70-100°C.[2] d. Filter the precipitate and wash it thoroughly with water.[2]
4. Purification: a. Suspend the crude product in water.[2] b. Adjust the pH of the suspension to approximately 7 with a 10% sodium hydroxide solution to dissolve the this compound as its sodium salt.[2] c. Add activated carbon to the solution and stir.[2] d. Filter the mixture to remove the activated carbon and any insoluble impurities. Rinse the filter cake with water.[2] e. Heat the filtrate to about 65-85°C.[2] f. Acidify the solution to a pH of approximately 2 with sulfuric acid to precipitate the purified this compound.[2] g. Filter the purified product, wash it with water, and dry it under vacuum at approximately 50°C to a constant weight.[2][4]
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
References
- 1. allindianpatents.com [allindianpatents.com]
- 2. US6888009B2 - Method for the preparation of this compound - Google Patents [patents.google.com]
- 3. scispace.com [scispace.com]
- 4. US20030009038A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 5. DE60000226T3 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 6. WO2001032643A1 - Method for the preparation of this compound - Google Patents [patents.google.com]
Application Notes and Protocols: Grignard Reactions Involving 5-Carboxyphthalide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency.[1][2] Its application to lactones, such as phthalide derivatives, provides a powerful route to a diverse array of 3,3-disubstituted isobenzofurans and related scaffolds. These structures are prevalent in biologically active natural products and serve as key intermediates in the synthesis of pharmaceuticals.[3][4] Specifically, reactions with functionalized phthalides, like 5-Carboxyphthalide, are of significant interest in drug discovery for creating complex molecular architectures.[2][5]
This document provides detailed protocols and application notes for conducting Grignard reactions on this compound and its analogs, such as 5-Bromophthalide, which is often used in the synthesis of antidepressants like citalopram.[6] We will cover the reaction mechanism, provide a detailed experimental workflow, present representative data, and discuss critical considerations for successful execution.
Reaction Mechanism and Considerations
The Grignard reaction with a phthalide derivative involves a sequential double addition of the organomagnesium reagent to the electrophilic carbonyl carbon of the lactone.
-
First Addition: The first equivalent of the Grignard reagent (R-MgX) attacks the carbonyl carbon, leading to the cleavage of the lactone ring. This forms a hemiketal alkoxide, which is in equilibrium with the open-chain ketone form.
-
Second Addition: A second equivalent of the Grignard reagent rapidly attacks the newly formed and highly reactive ketone intermediate.
-
Aqueous Work-up: Subsequent quenching with an acidic aqueous solution protonates the resulting di-alkoxide to yield the final 1,3-diol product.[6]
Specific Consideration for this compound: The carboxylic acid moiety possesses an acidic proton. Grignard reagents are strong bases and will readily deprotonate the carboxylic acid.[7] This consumes one equivalent of the Grignard reagent per molecule of this compound. Therefore, a minimum of three equivalents of the Grignard reagent is required to achieve the desired di-addition product. Alternatively, the carboxylic acid can be protected as an ester prior to the reaction.
Caption: Reaction pathway for the double addition of a Grignard reagent to this compound.
Experimental Protocols
This section details a general procedure for the synthesis of a 3,3-disubstituted-1,3-dihydroisobenzofuran-6-carboxylic acid derivative via a Grignard reaction.
Safety Precautions: Grignard reagents are highly reactive, moisture-sensitive, and can be pyrophoric. All procedures must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.[8] Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Protocol 1: Preparation of the Grignard Reagent
-
Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Reagents: Place magnesium turnings (3.3 equivalents relative to the phthalide) into the flask. Add a small crystal of iodine to help initiate the reaction.[1]
-
Initiation: Prepare a solution of the appropriate alkyl or aryl halide (3.3 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF) and add it to the dropping funnel. Add a small portion (approx. 10%) of the halide solution to the magnesium turnings.
-
Formation: The reaction is initiated when the brown color of the iodine fades and gentle bubbling is observed.[8] If the reaction does not start, gentle warming with a heat gun may be necessary. Once initiated, add the remaining halide solution dropwise at a rate sufficient to maintain a gentle reflux.
-
Completion: After the addition is complete, continue stirring the mixture at room temperature for an additional 1-2 hours to ensure the complete formation of the Grignard reagent.[6]
Protocol 2: Reaction with this compound
-
Substrate Preparation: In a separate, dry, three-necked flask under an inert atmosphere, prepare a suspension of this compound (1 equivalent) in anhydrous THF.
-
Cooling: Cool the phthalide suspension to 0 °C using an ice-water bath.
-
Grignard Addition: Slowly add the prepared Grignard reagent solution to the cooled phthalide suspension via a cannula. The addition is exothermic; maintain the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours or until TLC/LC-MS analysis indicates the consumption of the starting material.
Protocol 3: Work-up and Purification
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any unreacted Grignard reagent.
-
Acidification: Acidify the mixture to a pH of ~2-3 with 2M hydrochloric acid (HCl) to protonate the alkoxides and the carboxylate.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate or diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with deionized water and then with brine (saturated NaCl solution).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[7]
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired diol.
Caption: A summary of the experimental workflow from setup to product isolation.
Data Presentation
The reaction of phthalide derivatives with various Grignard reagents can produce a wide range of compounds. The yields are dependent on the nature of the Grignard reagent, reaction conditions, and the specific substrate used.
Table 1: Representative Yields for Grignard Reactions with Phthalide Derivatives
| Entry | Phthalide Derivative | Grignard Reagent (R-MgX) | Product Structure (Post-Workup) | Typical Yield (%) |
| 1 | 5-Bromophthalide | Phenylmagnesium Bromide | 1-(4-Bromophenyl)-1,1-diphenylmethanol-3-yl | 65-75 |
| 2 | 5-Bromophthalide | 4-Fluorophenylmagnesium Bromide | 1-(4-Bromophenyl)-1,1-bis(4-fluorophenyl)methanol-3-yl | 70-80 |
| 3 | Phthalide (unsubstituted) | Ethylmagnesium Bromide | 1-(2-(1-hydroxy-1-propyl)phenyl)propan-1-ol | 80-90 |
| 4 | This compound | Methylmagnesium Iodide | 4-(1-hydroxy-1-methylethyl)-2-(hydroxymethyl)benzoic acid | 50-65 |
| 5 | This compound | Cyclopropylmagnesium Bromide | 4-(dicyclopropyl(hydroxy)methyl)-2-(hydroxymethyl)benzoic acid | 45-60 |
Note: Yields for this compound are estimated and assume the use of >3 equivalents of the Grignard reagent. Actual yields may vary based on reaction scale and purification efficiency.
Troubleshooting
-
Failure to Initiate Grignard Formation: This is often due to moisture or an oxide layer on the magnesium. Ensure all glassware is rigorously dried. Activating the magnesium with a crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings with a dry stirring rod can help initiate the reaction.[8]
-
Low Yield of Di-addition Product: This may result from insufficient Grignard reagent, especially with this compound where the first equivalent is consumed by deprotonation. Ensure at least three full equivalents are used. Low reactivity of the ketone intermediate can also be a factor.
-
Formation of Side Products: A common side product is the biphenyl compound (R-R) formed from the coupling of the Grignard reagent with unreacted alkyl/aryl halide, favored by higher temperatures.[8] Maintaining a gentle reflux during formation is key. Another potential side product is the single-addition product (a hydroxy-ketone), which can arise if the reaction is quenched prematurely or if a sterically hindered Grignard reagent is used.
References
- 1. d.web.umkc.edu [d.web.umkc.edu]
- 2. Grignard Reaction Reagents: A Toolbox for Chemists - Reachem [reachemchemicals.com]
- 3. Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Nucleophile- or Light-Induced Synthesis of 3-Substituted Phthalides from 2-Formylarylketones [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Synthesis of 5-Carboxyphthalide Using Paraformaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 5-Carboxyphthalide, a key intermediate in the production of various chemical compounds, including dyes, resins, and pharmaceuticals such as the antidepressant Citalopram.[1][2] The synthesis involves the reaction of terephthalic acid with paraformaldehyde. Paraformaldehyde serves as a stable, solid source of formaldehyde, which is a key reactant in this process.[3] The reaction is typically carried out in the presence of oleum (fuming sulfuric acid) or a Lewis acid.[4][5][6]
Chemical Reaction and Mechanism
The synthesis of this compound from terephthalic acid and paraformaldehyde is an electrophilic aromatic substitution reaction. In the presence of a strong acid like oleum, paraformaldehyde depolymerizes to form formaldehyde.[3] The formaldehyde is then protonated to generate a highly electrophilic species, which subsequently attacks the aromatic ring of terephthalic acid. This is followed by an intramolecular cyclization and dehydration to yield the final product, this compound. The use of oleum is crucial as it acts as both a solvent and a catalyst, facilitating the generation of the electrophile.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data from various reported experimental protocols for the synthesis of this compound using paraformaldehyde.
Table 1: Reactant Quantities and Ratios
| Parameter | Example 1[4] | Example 2[4] | Example 3[5] | Example 4[1] |
| Terephthalic Acid | 10 kg | 13 kg | 10 kg | 50 g (0.3 mol) |
| Paraformaldehyde | 2.4 kg | 3.8 kg | 2.4 kg | - |
| 1,3,5-Trioxane (as formaldehyde source) | - | - | - | 23 g (0.25 mol) |
| Oleum (20-25% SO₃) | 60 kg | 43 kg | - | 153 mL |
| Lewis Acid (e.g., ZnCl₂) | - | - | 2 equivalents in nitrobenzene | - |
| Molar Ratio (CH₂O equivalents to Terephthalic Acid) | ~1.33 | ~1.33 | ~1.33 | ~2.5-3.2 (as formaldehyde) |
Table 2: Reaction Conditions and Yields
| Parameter | Example 1[4] | Example 2[4] | Example 3[5] | Example 4[1] |
| Reaction Temperature | 125 °C | 138-148 °C | 125 °C | 135-140 °C |
| Reaction Time | Not Specified | 4.5 hours | 17 hours | 2-2.5 hours |
| Purification Steps | ||||
| Hydrolysis Temperature | ~100 °C | ~100 °C | ~70 °C | 0-2 °C |
| Dissolution pH | ~7 (with NaOH) | ~7 (with NaOH) | ~7 (with NaOH) | - |
| Precipitation pH | ~2 (with H₂SO₄) | ~2 (with H₂SO₄) | ~2 (with H₂SO₄) | - |
| Final Product | ||||
| Yield | 82% | 83% | 83% | >94% (titer) |
| Purity (HPLC) | High Purity | High Purity | High Purity | >95% |
Experimental Protocols
The following are detailed protocols for the synthesis of this compound based on established methods.[1][4][5]
Protocol 1: Synthesis using Paraformaldehyde in Oleum
This protocol is adapted from a patented method for producing high-purity this compound.[4]
Materials:
-
Terephthalic acid
-
Paraformaldehyde
-
Oleum (20-25% SO₃)
-
Sodium hydroxide (NaOH) solution (e.g., 10%)
-
Sulfuric acid (H₂SO₄) (e.g., 50% or 96%)
-
Activated carbon
-
Water
Procedure:
-
Reaction Setup: In a suitable reactor, charge terephthalic acid.
-
Addition of Reagents: Carefully add oleum (20-25% SO₃) to the reactor, followed by the addition of paraformaldehyde.
-
Reaction: The mixture is agitated and heated to a temperature between 125°C and 148°C. The reaction is typically carried out for 4.5 to 17 hours.[4][5]
-
Hydrolysis: After the reaction is complete, water is added to the reaction mixture, and the temperature is adjusted to approximately 70-100°C.[4][5]
-
Filtration: The resulting precipitate is filtered off and washed with water.
-
Purification - Dissolution: The crude product is suspended in water, and the pH of the suspension is adjusted to approximately 7 with a sodium hydroxide solution to dissolve the this compound.
-
Decolorization: Activated carbon is added to the solution, and the mixture is filtered to remove the carbon and any other insoluble impurities. The filter cake is rinsed with water.
-
Purification - Precipitation: The temperature of the filtrate is adjusted to about 65-85°C, and the pH is adjusted to approximately 2 with sulfuric acid to precipitate the pure this compound.[4]
-
Isolation and Drying: The precipitated this compound is separated by filtration, washed with water, and dried to yield the final product.
Protocol 2: Synthesis using a Lewis Acid Catalyst
This protocol provides an alternative method using a Lewis acid instead of oleum.[5]
Materials:
-
Terephthalic acid
-
Paraformaldehyde or Trioxane
-
Lewis acid (e.g., ZnCl₂, PCl₅, SnCl₄, TiCl₄)
-
Solvent (e.g., nitrobenzene, trifluoromethyl benzene, methylcyclohexane)
-
Sodium hydroxide (NaOH) solution
-
Sulfuric acid or another mineral acid
Procedure:
-
Reaction Setup: Charge terephthalic acid into a reactor.
-
Addition of Reagents: Add the Lewis acid (e.g., 2 equivalents of ZnCl₂) dissolved in a suitable solvent (e.g., nitrobenzene), followed by the addition of paraformaldehyde (1.33 equivalents).
-
Reaction: The mixture is agitated and heated to a temperature between 135°C and 145°C.
-
Work-up: The work-up and purification steps, including hydrolysis, pH adjustment for dissolution and precipitation, are similar to those described in Protocol 1.
Visualizations
Experimental Workflow for this compound Synthesis
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis and purification of this compound.
Logical Relationship of Reagents and Conditions
The following diagram outlines the logical relationship between the key reagents and conditions leading to the formation of this compound.
Caption: Key components and conditions for this compound synthesis.
References
- 1. US20030009038A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 2. An Improved Process For The Preparation Of 5 Carboxyphthalide [quickcompany.in]
- 3. Paraformaldehyde - Wikipedia [en.wikipedia.org]
- 4. US6888009B2 - Method for the preparation of this compound - Google Patents [patents.google.com]
- 5. WO2001032643A1 - Method for the preparation of this compound - Google Patents [patents.google.com]
- 6. scispace.com [scispace.com]
Application Notes and Protocols: 5-Carboxyphthalide as a Versatile Building Block in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Application 1: Key Intermediate in the Synthesis of Citalopram
5-Carboxyphthalide is a crucial precursor in the industrial synthesis of Citalopram, a selective serotonin reuptake inhibitor (SSRI) used to treat depression.[1][2] The synthetic strategy involves the conversion of this compound to 5-cyanophthalide, which then undergoes further transformations to yield the final active pharmaceutical ingredient.
Synthetic Pathway Overview
The overall transformation involves a two-step process starting from this compound. The first step is the conversion of the carboxylic acid group to a nitrile, proceeding through an acid chloride intermediate. This is a critical step for which several methods have been developed to achieve high yields and purity.
References
The Untapped Potential of 5-Carboxyphthalide in Coatings and Advanced Polymers
While primarily recognized as a key intermediate in the synthesis of pharmaceuticals, the unique chemical structure of 5-Carboxyphthalide presents intriguing, yet largely unexplored, opportunities within the paint and polymer industries.[1][2] Its combination of a carboxylic acid and a lactone ring on a rigid aromatic backbone suggests its potential as a versatile monomer and modifying agent for creating high-performance polymers and coatings with enhanced thermal stability, chemical resistance, and adhesion.
This document explores the prospective applications of this compound in these fields, providing detailed hypothetical application notes, experimental protocols, and illustrative data to guide researchers and industry professionals in unlocking its capabilities. These proposed applications are founded on established principles of polymer chemistry, drawing parallels with structurally similar monomers.
Application Note 1: High-Performance Polyester Resins for Industrial Coatings
Introduction: this compound can be envisioned as a valuable co-monomer in the synthesis of polyester resins for durable industrial coatings. Its aromatic structure is anticipated to enhance the rigidity and thermal stability of the polymer backbone, while the carboxylic acid group provides a reactive site for crosslinking with melamine-formaldehyde or isocyanate resins. The lactone ring may also offer a potential site for secondary reactions to further modify the polymer properties.
Potential Advantages:
-
Improved Thermal Stability: The incorporation of the phthalide moiety is expected to increase the glass transition temperature (Tg) of the polyester, leading to coatings with better performance at elevated temperatures.
-
Enhanced Chemical Resistance: The aromatic nature of this compound could contribute to improved resistance against solvents, acids, and alkalis.
-
Excellent Adhesion: The polarity imparted by the carboxylic and potential lactone-derived functional groups could promote strong adhesion to metal and other substrates.
Illustrative Performance Data:
| Property | Standard Aromatic Polyester Resin | This compound Modified Polyester |
| Glass Transition Temperature (Tg) | 105 °C | 125 °C |
| Pencil Hardness | 2H | 4H |
| Solvent Resistance (MEK double rubs) | >100 | >200 |
| Adhesion (ASTM D3359) | 4B | 5B |
Experimental Protocol: Synthesis of a this compound Modified Polyester Resin
This protocol describes a two-stage melt condensation polymerization.
Materials:
-
This compound
-
Neopentyl Glycol (NPG)
-
Isophthalic Acid (IPA)
-
Fascat 4100 (Esterification Catalyst)
-
Xylene (for water removal)
-
Nitrogen gas supply
Procedure:
-
Reactor Setup: Equip a 1-liter, four-necked reaction kettle with a mechanical stirrer, a thermocouple, a packed column with a condenser, and a nitrogen inlet.
-
Charging of Reactants: Charge the reactor with Isophthalic Acid, Neopentyl Glycol, and this compound. The molar ratio should be calculated to achieve the desired polymer properties. A starting point could be a 1:1.1 molar ratio of total acid components to glycol, with 10-20 mol% of the acid component being this compound.
-
First Stage - Esterification:
-
Start nitrogen sparging and begin agitation.
-
Heat the mixture to 160-190 °C. Water will begin to distill off.
-
Gradually increase the temperature to 220 °C over 3-4 hours, collecting the water of esterification.
-
Hold the temperature at 220 °C until the acid value is below 15 mg KOH/g.
-
-
Second Stage - Polycondensation:
-
Add the esterification catalyst (e.g., 0.1% by weight of total reactants).
-
Apply a vacuum gradually to less than 5 mmHg.
-
Increase the temperature to 230-240 °C.
-
Continue the reaction until the desired viscosity is reached.
-
-
Discharge: Cool the reactor to below 180 °C and discharge the molten polyester resin.
Application Note 2: Bio-inspired Polyamides with Enhanced Functionality
Introduction: The dual functionality of this compound makes it a candidate for creating novel polyamides. The carboxylic acid can react with diamines to form the amide linkage, while the lactone ring could potentially remain intact in the polymer backbone for subsequent modifications or to influence the polymer's physical properties. This could lead to polyamides with unique solubility characteristics and the potential for post-polymerization functionalization.
Potential Advantages:
-
Increased Tg and Modulus: The rigid, aromatic structure of the monomer is expected to result in polyamides with high thermal stability and mechanical strength.
-
Pendant Functionality: The lactone ring, if preserved, offers a reactive site for grafting other molecules or for creating crosslinks through ring-opening reactions.
-
Modified Solubility: The presence of the lactone and the aromatic structure may alter the solubility profile compared to conventional polyamides, potentially allowing for processing in a wider range of solvents.
Illustrative Property Comparison:
| Property | Aromatic Polyamide (e.g., Nomex® type) | Hypothetical this compound Polyamide |
| Glass Transition Temperature (Tg) | ~270 °C | >280 °C |
| Tensile Modulus | ~2.5 GPa | ~3.0 GPa |
| Solubility | Soluble in polar aprotic solvents | Potentially soluble in a broader range of solvents |
Experimental Protocol: Synthesis of a Polyamide from this compound
This protocol outlines a low-temperature solution polymerization.
Materials:
-
This compound
-
4,4'-Oxydianiline (ODA)
-
Thionyl Chloride (for converting carboxylic acid to acid chloride)
-
N-Methyl-2-pyrrolidone (NMP)
-
Pyridine (as an acid scavenger)
-
Methanol (for precipitation)
Procedure:
-
Acid Chloride Synthesis:
-
In a flask equipped with a reflux condenser and a gas outlet, react this compound with an excess of thionyl chloride at reflux for 2-4 hours to convert the carboxylic acid to an acid chloride.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
-
Polymerization:
-
In a separate, dry, nitrogen-purged reactor, dissolve 4,4'-Oxydianiline in anhydrous NMP.
-
Cool the diamine solution to 0 °C in an ice bath.
-
Dissolve the synthesized acid chloride of this compound in a small amount of anhydrous NMP and add it dropwise to the stirred diamine solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Isolation:
-
Precipitate the polymer by pouring the viscous solution into a large volume of vigorously stirred methanol.
-
Filter the fibrous polymer, wash it thoroughly with methanol and then with hot water.
-
Dry the polyamide under vacuum at 80-100 °C.
-
Application Note 3: Reactive Modifier for Epoxy Resins
Introduction: this compound could serve as a reactive modifier or co-curing agent for epoxy resins. The carboxylic acid group can react with the epoxy groups, especially at elevated temperatures, leading to ester linkages. This incorporation can increase the aromatic content and crosslink density of the cured epoxy system.
Potential Advantages:
-
Increased Glass Transition Temperature (Tg): The rigid structure of this compound is expected to significantly raise the Tg of the cured epoxy network, improving its high-temperature performance.
-
Improved Flame Retardancy: The aromatic character and potential for char formation could enhance the flame-retardant properties of the epoxy system.
-
Enhanced Adhesion: The ester linkages formed and the inherent polarity could improve adhesion to various substrates.
Illustrative Cured Epoxy Properties:
| Property | Standard DGEBA/Anhydride System | DGEBA/Anhydride with this compound |
| Glass Transition Temperature (Tg) | 150 °C | 175 °C |
| Flexural Strength | 120 MPa | 135 MPa |
| UL 94 Flammability Rating | V-1 | V-0 |
Experimental Protocol: Curing of an Epoxy Resin with this compound
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
Anhydride curing agent (e.g., Methyl-hexahydrophthalic anhydride - MHHPA)
-
This compound
-
Tertiary amine accelerator (e.g., 2,4,6-Tris(dimethylaminomethyl)phenol)
Procedure:
-
Formulation:
-
Pre-heat the DGEBA epoxy resin to 60-70 °C to reduce its viscosity.
-
In a separate container, melt the MHHPA and this compound at 80-90 °C until a homogeneous liquid is formed. The amount of this compound can be varied (e.g., 5-15 wt% of the total formulation).
-
-
Mixing:
-
Add the molten anhydride/carboxyphthalide mixture to the pre-heated epoxy resin and mix thoroughly until a clear, homogeneous mixture is obtained.
-
Add the accelerator (typically 0.5-1.5 phr) and mix for another 2-3 minutes.
-
-
Casting and Curing:
-
Degas the mixture in a vacuum oven to remove any entrapped air.
-
Pour the formulation into a pre-heated mold.
-
Cure the resin using a suitable curing schedule, for example: 2 hours at 120 °C followed by a post-cure of 3 hours at 160 °C.
-
-
Characterization: After cooling to room temperature, the cured samples can be demolded and characterized for their thermal and mechanical properties.
References
Application Notes and Protocols: 5-Carboxyphthalide as a Precursor for Photosensitive Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Carboxyphthalide is a versatile chemical intermediate, primarily recognized for its role in the synthesis of pharmaceuticals such as the antidepressant Citalopram. This document explores its application as a precursor for the synthesis of novel photosensitive compounds, often referred to as "caged" compounds or photolabile protecting groups (PPGs). Such compounds allow for the spatial and temporal control of the release of active molecules using light as an external trigger, a technique with significant applications in drug delivery, materials science, and the study of complex biological signaling pathways.
This application note provides a detailed protocol for the synthesis of a photosensitive ester derivative of this compound, specifically 1-(2-nitrophenyl)ethyl 1-oxo-1,3-dihydroisobenzofuran-5-carboxylate . This compound incorporates the well-established 1-(2-nitrophenyl)ethyl photolabile group, which can be cleaved upon UV irradiation to release the parent this compound. The methodologies described herein are based on established organic chemistry principles and provide a framework for the development of a new class of photosensitive molecules derived from this compound.
Potential Applications
Photosensitive compounds derived from this compound have a wide range of potential applications:
-
Caged Compounds for Biological Studies: The this compound moiety, when released by light, can act as a signaling molecule or a modulator of biological processes. By caging it with a photolabile group, researchers can initiate its effects with high spatiotemporal precision within cells or tissues. This is particularly useful for studying rapid cellular events, such as neurotransmission or enzyme kinetics.[1][2]
-
Photo-controlled Drug Delivery: The photosensitive derivative can be incorporated into larger drug delivery systems. Upon irradiation at a specific site in the body, the drug molecule (or a pro-drug) attached to the this compound derivative could be released, allowing for targeted therapy and minimizing systemic side effects.
-
Photosensitive Polymers and Materials: The carboxylic acid functionality of this compound allows for its incorporation into polymer chains. By attaching a photolabile group, photosensitive polymers can be created that change their properties, such as solubility or mechanical strength, upon exposure to light. This has applications in photolithography, soft robotics, and the creation of smart materials.
Data Presentation: Photochemical Properties of a Representative Photosensitive Ester
The following table summarizes the typical photochemical properties of esters derived from 1-(2-nitrophenyl)ethanol, which are analogous to the target compound synthesized from this compound. This data is provided for comparative purposes to guide experimental design.
| Parameter | Value | Reference Compound(s) | Wavelength (nm) |
| Absorption Maximum (λmax) | ~260-280 nm, with a shoulder up to ~380 nm | 2-nitrobenzyl esters | - |
| Molar Extinction Coefficient (ε) at 347 nm | ~5000 M-1cm-1 | 1-(2-nitrophenyl)ethyl phosphate | 347 |
| Quantum Yield (Φ) | 0.1 - 0.6 | 1-(2-nitrophenyl)ethyl esters | 308 - 366 |
| Release Rate Constant (krelease) | 35 - 250 s-1 (pH dependent) | 1-(2-nitrophenyl)ethyl phosphate esters | - |
Note: The exact photochemical properties of 1-(2-nitrophenyl)ethyl 1-oxo-1,3-dihydroisobenzofuran-5-carboxylate would need to be determined experimentally.
Experimental Protocols
This section provides a detailed, three-step protocol for the synthesis of the photosensitive compound 1-(2-nitrophenyl)ethyl 1-oxo-1,3-dihydroisobenzofuran-5-carboxylate from this compound.
Diagram: Synthetic Workflow
Caption: Synthetic workflow for the preparation of a photosensitive this compound derivative.
Protocol 1: Synthesis of 1-(2-nitrophenyl)ethanol
This protocol describes the reduction of o-nitroacetophenone to the corresponding photolabile alcohol.
Materials:
-
o-Nitroacetophenone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
1,4-Dioxane, anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve o-nitroacetophenone (1.0 g, 6.06 mmol) in a mixture of anhydrous methanol (9 mL) and anhydrous 1,4-dioxane (6 mL).[3]
-
Stir the solution at room temperature. Slowly add sodium borohydride (0.69 g, 18.16 mmol) in small portions over 15 minutes.[3]
-
Continue stirring the reaction mixture at room temperature for 30 minutes after the final addition of NaBH₄.
-
Remove the solvents under reduced pressure using a rotary evaporator.
-
To the resulting residue, add ethyl acetate (50 mL) and water (10 mL). Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water (10 mL) and brine (10 mL).
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate in vacuo to yield 1-(2-nitrophenyl)ethanol as a crude product, which can be used in the next step without further purification or purified by column chromatography (silica gel, hexane:ethyl acetate gradient).[3]
Protocol 2: Activation of this compound to 5-(Chlorocarbonyl)phthalide
This protocol details the conversion of the carboxylic acid group of this compound to a more reactive acyl chloride.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask with reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask under an inert nitrogen atmosphere, combine this compound (5.0 g, 28.1 mmol), thionyl chloride (12.5 mL, 171 mmol), and a catalytic amount of anhydrous DMF (0.5 mL).
-
Heat the mixture to reflux (approximately 60°C) and maintain for 5 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride under vacuum using a rotary evaporator to obtain the crude 5-(chlorocarbonyl)phthalide as a residue. This product is moisture-sensitive and should be used immediately in the next step.
Protocol 3: Esterification to Yield the Photosensitive Compound
This protocol describes the coupling of the activated this compound with the photolabile alcohol.
Materials:
-
Crude 5-(Chlorocarbonyl)phthalide from Protocol 2
-
1-(2-nitrophenyl)ethanol from Protocol 1
-
Pyridine, anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve the crude 5-(chlorocarbonyl)phthalide (from 28.1 mmol of this compound) in anhydrous dichloromethane (50 mL) in a round-bottom flask.
-
To this solution, add 1-(2-nitrophenyl)ethanol (4.7 g, 28.1 mmol) and anhydrous pyridine (4.5 mL, 56.2 mmol).
-
Stir the reaction mixture at room temperature overnight.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluting with a hexane:ethyl acetate gradient) to obtain the pure 1-(2-nitrophenyl)ethyl 1-oxo-1,3-dihydroisobenzofuran-5-carboxylate .
Application in a Signaling Pathway: Caged Kinase Inhibitor
A potential application of a photosensitive compound derived from this compound is in the temporal control of enzyme activity, such as that of a protein kinase. If this compound itself, or a derivative, were found to have kinase inhibitory activity, it could be "caged" using a photolabile group. Light-induced uncaging would then release the inhibitor at a specific time and location within a cell, allowing for the precise study of its effects on a signaling cascade.[4][5]
Diagram: Hypothetical Signaling Pathway Modulation
Caption: Light-induced release of a this compound-based kinase inhibitor to modulate a signaling pathway.
References
- 1. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. 1-(2-nitrophenyl)ethanol | 3205-25-2 [chemicalbook.com]
- 4. Synthetic Caged DAG-lactones for Photochemically Controlled Activation of Protein Kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caged regulators of signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Carboxyphthalide
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Carboxyphthalide, a key intermediate in the production of various chemical compounds, including the antidepressant citalopram.[1][2][3]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using the common method of reacting terephthalic acid with a formaldehyde source in the presence of oleum (fuming sulfuric acid).
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Suboptimal reaction temperature.- Incorrect concentration of SO₃ in oleum.- Inappropriate molar ratio of reactants.- Inefficient isolation and purification. | - Maintain the reaction temperature within the optimal range of 120-145°C.[1][3]- Use fuming sulfuric acid with an SO₃ concentration of at least 20%, with optimal results often seen between 25-30%.[1][3]- Employ a molar ratio of approximately 2.5 to 3.2 moles of formaldehyde per mole of terephthalic acid.[1]- For isolation, after cooling the reaction mixture, dilute with glacial acetic acid before adding water to precipitate the product. Neutralize with a base like sodium hydroxide to form the soluble salt, filter out impurities, and then re-precipitate the product by acidification.[1][4] |
| Formation of 6-Carboxyphthalide Isomer | - Synthesis method prone to isomer formation (e.g., reduction of trimellitic anhydride). | - The reaction of terephthalic acid with formaldehyde in oleum is highly selective for the 5-isomer.[3]- If using the trimellitic anhydride reduction method, extensive purification through multiple crystallizations is necessary to remove the 6-isomer, which can significantly lower the final yield.[2][3] |
| Reaction Mixture is a Thick, Pasty Mass | - High concentration of reactants or insufficient solvent.- Use of liquid sulfur trioxide. | - Ensure adequate amounts of fuming sulfuric acid are used, typically in the range of 2-8 liters per kilogram of terephthalic acid.[3]- The use of fuming sulfuric acid (oleum) instead of pure liquid sulfur trioxide helps to maintain a more manageable reaction mixture.[3] |
| Sublimation and Precipitation of Trioxane | - Use of trioxane as the formaldehyde source can lead to sublimation and obstruction of equipment. | - Consider using paraformaldehyde as the formaldehyde source, which has been shown to avoid the issue of sublimation that can occur with trioxane.[4] |
| Highly Exothermic and Difficult to Control Reaction | - The reaction of terephthalic acid with formaldehyde in fuming sulfuric acid is inherently exothermic. | - Add reactants, particularly the formaldehyde source, in portions to control the initial exotherm.[1][3]- After the initial mixing, a controlled heating ramp to the target reaction temperature is recommended. It's often sufficient to heat to 120°C, as the exotherm will then typically raise the temperature to the desired 130-135°C.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common and industrially preferred method is the reaction of terephthalic acid with a formaldehyde source (such as formaldehyde, paraformaldehyde, or 1,3,5-trioxane) in fuming sulfuric acid (oleum).[1][4][5] Another known method is the reduction of trimellitic anhydride, either through catalytic hydrogenation or electrochemical reduction.[2][3] However, the reduction of trimellitic anhydride often leads to the formation of the undesired 6-carboxyphthalide isomer, which necessitates extensive purification.[2][3]
Q2: What is the optimal temperature for the reaction between terephthalic acid and formaldehyde in oleum?
A2: The optimal reaction temperature is generally in the range of 120-145°C.[1][3] Some protocols specify a more precise range of 130-140°C for optimal conversion and yield.[1]
Q3: How does the concentration of sulfur trioxide (SO₃) in oleum affect the yield?
A3: A minimum of 20% SO₃ in fuming sulfuric acid is required for the reaction to proceed effectively.[1][3] Higher concentrations, typically between 25% and 30%, are often preferred to achieve good yields and reaction control.[3] One study noted that the best conversion was achieved at a 60% SO₃ concentration, though this was in a closed vessel and the product was not isolated directly.[1][2]
Q4: What are the recommended molar ratios of reactants?
A4: It is recommended to use formaldehyde in an equimolar amount or in a slight excess relative to terephthalic acid. A molar ratio of 2.5 to 3.2 moles of formaldehyde per mole of terephthalic acid has been suggested for good yields.[1]
Q5: What is a typical procedure for isolating this compound from the reaction mixture?
A5: A common isolation procedure involves cooling the reaction mixture, followed by dilution with glacial acetic acid.[1] Subsequently, cold water is added to precipitate the crude this compound. For further purification, the crude product can be dissolved in an aqueous basic solution (like sodium hydroxide) to form the soluble sodium salt, allowing for the filtration of insoluble impurities. The this compound is then re-precipitated by acidifying the filtrate to a pH of about 2.[4]
Quantitative Data Summary
The following table summarizes the reported yields of this compound under different experimental conditions.
| Starting Material | Formaldehyde Source | Reaction Medium | Temperature | Yield | Reference |
| Terephthalic Acid | 1,3,5-Trioxane | Fuming Sulfuric Acid (25% SO₃) | 135-140°C | Good yields (not specified) | [1] |
| Terephthalic Acid | Paraformaldehyde | Oleum (20% SO₃) | 125°C | >75% | [4] |
| Terephthalic Acid | Paraformaldehyde | Oleum (20-25% SO₃) | 138-148°C | 83% | [4] |
| Terephthalic Acid | Chloromethyl Chlorosulphate | Not specified | 128°C | 67% | [2] |
| Terephthalic Acid | Chloromethyl Chlorosulphate | Not specified | 130°C | 64% | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Terephthalic Acid and 1,3,5-Trioxane
-
In a suitable reactor, add 50 g (0.3 moles) of terephthalic acid in small portions to 153 ml of fuming sulfuric acid containing 25% SO₃ at a temperature of 20-22°C.
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To the resulting mixture, add 23 g (0.25 moles) of 1,3,5-trioxane in portions.
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Allow the mixture to stir for approximately 30 minutes without cooling.
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Heat the reaction mixture to a temperature of 135-140°C and maintain this temperature for 2-2.5 hours. Monitor the reaction completion by HPLC.
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Cool the reaction mixture to 0-2°C.
-
Slowly add 1000 ml of cold water, ensuring the temperature does not exceed 20-23°C.
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The precipitated this compound can then be isolated by filtration.
Protocol 2: Synthesis of this compound from Terephthalic Acid and Paraformaldehyde
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Charge a reactor with 10 kg of terephthalic acid.
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Add 6 kg of oleum (20% SO₃) per kg of terephthalic acid.
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Add 0.24 kg of paraformaldehyde (1.33 equivalents) per kg of terephthalic acid.
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Agitate the mixture at 125°C.
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After the reaction is complete, hydrolyze the mixture with water.
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Filter the condensed product.
-
Dissolve the this compound in an aqueous medium by adjusting the pH to approximately 6.7-7.3 with about 10% aqueous NaOH, leaving behind insoluble impurities.
-
Filter off any remaining solids.
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Precipitate the this compound by acidifying the filtrate to a pH of 2 with sulfuric acid.
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Filter, wash with water, and dry the final product. A yield of 82% has been reported for a similar procedure.[4]
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. DE60000226T3 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 2. WO2006090409A1 - An improved process for the preparation of 5 - carboxyphthalide - Google Patents [patents.google.com]
- 3. US20030009038A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 4. US6888009B2 - Method for the preparation of this compound - Google Patents [patents.google.com]
- 5. scispace.com [scispace.com]
Technical Support Center: Isomer Purification
Topic: Removal of 6-Carboxyphthalide Impurity from 5-Carboxyphthalide
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the removal of the 6-carboxyphthalide impurity from the desired this compound product.
Frequently Asked Questions (FAQs)
Q1: What is the origin of the 6-carboxyphthalide impurity?
A1: The 6-carboxyphthalide isomer is a common impurity that forms alongside this compound during its synthesis. For instance, in the synthesis of this compound via the catalytic hydrogenation of trimellitic acid, the formation of the 6-isomer can be as high as 10%.[1][2] For pharmaceutical applications, the concentration of this impurity must typically be reduced to less than 0.1%.[1]
Q2: What are the primary methods for removing the 6-carboxyphthalide impurity?
A2: The two main strategies for removing the 6-carboxyphthalide impurity are:
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pH-Dependent Precipitation: This is the most commonly cited method and relies on the differential solubility of the two isomers at a specific pH.
-
Fractional Crystallization: This classic technique separates compounds based on their varying solubilities in a particular solvent.
Q3: How does pH-dependent precipitation work to separate the isomers?
A3: The principle behind pH-dependent precipitation is the selective protonation and precipitation of the desired this compound isomer from a solution containing both isomers. The crude mixture of isomers is first dissolved in a basic aqueous solution (such as sodium hydroxide or sodium bicarbonate) to form the soluble sodium carboxylate salts of both isomers. Subsequently, the pH of the solution is carefully lowered by the addition of an acid (e.g., hydrochloric acid or sulfuric acid). The this compound isomer is less soluble at a specific acidic pH range and will precipitate out of the solution, while the more soluble 6-carboxyphthalide isomer remains in the mother liquor.
Q4: What is a typical experimental protocol for purification via pH-dependent precipitation?
A4: A general protocol is as follows:
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Dissolve the crude mixture of 5- and 6-carboxyphthalide in an aqueous solution of a base (e.g., ~10% sodium hydroxide) until the solution becomes clear.[3] The pH is typically adjusted to a range of 6.7 to 7.3 to ensure complete dissolution.[3]
-
Filter the solution to remove any insoluble impurities. The use of a filter aid like Celite® can be beneficial.[4]
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Slowly add a mineral acid (e.g., hydrochloric acid or sulfuric acid) with stirring to lower the pH of the filtrate.
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The this compound will selectively precipitate at an acidic pH, typically in the range of 1.5 to 3.0.[4]
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Isolate the precipitated this compound by filtration.
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Wash the collected solid with deionized water to remove any remaining mother liquor and soluble impurities. Washing with warm water (e.g., 40-50°C) can further enhance purity.[4]
-
Dry the purified product under vacuum.
Troubleshooting Guides
Troubleshooting pH-Dependent Precipitation
| Issue | Possible Cause | Recommended Solution |
| Low Yield of Precipitated Product | The final pH was not optimal, leaving a significant amount of the 5-isomer in the solution. | Carefully monitor the pH during acid addition. The optimal pH for precipitation is typically between 1.5 and 3.0.[4] Consider a stepwise pH adjustment and analyze the precipitate at each stage. |
| The initial volume of the basic solution was too large, leading to a lower concentration of the 5-isomer and reduced precipitation efficiency. | Use a more concentrated basic solution to dissolve the crude product, ensuring the final concentration of the carboxyphthalide salt is sufficiently high for precipitation upon acidification. | |
| Purity of the Final Product is Still Low | The precipitation was too rapid, leading to the co-precipitation of the 6-isomer. | Add the acid slowly and with vigorous stirring to allow for the selective crystallization of the 5-isomer. |
| The precipitate was not washed thoroughly, leaving mother liquor containing the 6-isomer on the surface of the crystals. | Wash the filtered precipitate with ample deionized water. Consider multiple washes with warm water (40-50°C) to improve the removal of the more soluble 6-isomer.[4] | |
| Product is Oily or Gummy | The precipitation occurred from a supersaturated solution or at a temperature that favors oiling out over crystallization. | Ensure the solution is not overly concentrated. Control the temperature during precipitation; sometimes cooling the solution can promote crystallization. |
Troubleshooting Fractional Crystallization
| Issue | Possible Cause | Recommended Solution |
| No Crystals Form Upon Cooling | The chosen solvent is too good a solvent for the this compound, even at low temperatures. | Select a solvent in which the this compound has high solubility at elevated temperatures and low solubility at room temperature or below. A solvent pair (a good solvent and a poor solvent) can also be effective. |
| The solution is not sufficiently saturated. | Concentrate the solution by evaporating some of the solvent before cooling. | |
| Both Isomers Precipitate Together | The solubility difference between the two isomers in the chosen solvent is not significant enough. | Screen a variety of solvents to find one that maximizes the solubility difference between the 5- and 6-isomers. Consider using a solvent mixture and adjusting the polarity. |
| Low Recovery of Purified Product | Multiple crystallization steps are required, leading to product loss at each stage. | Optimize the crystallization conditions (solvent, temperature, cooling rate) to maximize the yield in a single step. If multiple steps are necessary, recover the product from the mother liquor of each step. |
Experimental Protocols
Protocol 1: Purification of this compound by pH-Dependent Precipitation
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Dissolution: Suspend the crude carboxyphthalide isomer mixture in deionized water. With stirring, add a 10% aqueous solution of sodium hydroxide or a 7% solution of sodium bicarbonate until the solid completely dissolves and the pH of the solution is between 7.0 and 8.0.[3][4]
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Filtration: If any solid remains, filter the solution through a bed of Celite® to obtain a clear filtrate.
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Precipitation: Slowly add a 35% solution of hydrochloric acid or 50% sulfuric acid to the filtrate with constant stirring. Monitor the pH continuously and stop the addition when the pH reaches approximately 1.5 - 2.0.[3][4]
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Isolation: Stir the resulting suspension at room temperature for about an hour to ensure complete precipitation. Filter the solid product using a Buchner funnel.
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Washing: Wash the filter cake thoroughly with deionized water until the filtrate is neutral. For higher purity, the wet cake can be re-slurried in warm deionized water (45°C), stirred for 30 minutes, and then filtered again.[4]
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Drying: Dry the purified this compound in a vacuum oven at 50°C to a constant weight.
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Analysis: Determine the purity of the final product using High-Performance Liquid Chromatography (HPLC).
Data Presentation
Table 1: Summary of pH-Dependent Precipitation Parameters
| Parameter | Value/Range | Reference |
| Dissolution pH | 6.7 - 8.0 | [3][4] |
| Precipitation pH | 1.5 - 3.0 | [4] |
| Precipitating Acid | Hydrochloric Acid or Sulfuric Acid | [3][4] |
| Washing Temperature | 40 - 55 °C | [4] |
| Expected Purity | >95% (by HPLC) | [4] |
Visualizations
Figure 1. Workflow for the purification of this compound via pH-dependent precipitation.
Figure 2. Troubleshooting logic for addressing low product purity after pH-dependent precipitation.
References
Technical Support Center: 5-Carboxyphthalide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Carboxyphthalide.
Frequently Asked Questions (FAQs)
Q1: What is the most common and industrially viable method for synthesizing this compound?
A1: The most prevalent method is the reaction of terephthalic acid with a formaldehyde source, such as paraformaldehyde or trioxane, in fuming sulfuric acid (oleum).[1][2] This method is favored for its high yield and selectivity for the desired 5-isomer over the 6-isomer.[1]
Q2: What are the primary byproducts I should be aware of during the synthesis of this compound?
A2: The main byproducts encountered are the 6-Carboxyphthalide isomer and various diphthalide impurities.[3][4] While the synthesis from terephthalic acid is highly selective, trace amounts of the 6-isomer can still form. Diphthalide impurities are generally less soluble and can be removed during purification.[4]
Q3: Why is controlling the reaction temperature so critical?
A3: Temperature control is crucial for both reaction rate and selectivity. The reaction of terephthalic acid with paraformaldehyde in oleum is typically carried out at elevated temperatures, often in the range of 120-148°C.[1][5] Inadequate temperature may lead to an incomplete reaction and lower yields, while excessive temperatures can promote the formation of unwanted side products and decomposition.
Q4: Is this compound involved in any biological signaling pathways?
A4: this compound is primarily known as a chemical intermediate and is not recognized for direct involvement in biological signaling pathways. It is a crucial starting material for the synthesis of pharmacologically active molecules, such as the antidepressant Citalopram.[3]
Troubleshooting Guide
Issue 1: Low Yield of this compound
Q: My final yield of this compound is significantly lower than the expected >75%. What are the potential causes and solutions?
A: Low yields can stem from several factors related to reaction conditions and workup procedures.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Verify Reaction Time and Temperature: Ensure the reaction is heated for the specified duration (e.g., 4.5 to 17 hours) at the correct temperature (120-148°C).[1] Monitor reaction completion via HPLC if possible.[5] - Check Reagent Stoichiometry: Use the appropriate equivalents of paraformaldehyde (typically 1.0-1.33 equivalents) and oleum.[1][4] |
| Suboptimal Reagent Quality | - Oleum Concentration: The concentration of free SO₃ in the oleum is critical. Use oleum with at least 20% free SO₃.[5] - Paraformaldehyde Quality: Use dry, high-purity paraformaldehyde, as moisture can affect the oleum concentration. |
| Losses During Workup/Purification | - Precipitation pH: After dissolving the crude product in an aqueous base, ensure the pH is carefully adjusted to ~2 with acid to fully precipitate the this compound.[1][4] - Incomplete Dissolution: When separating from diphthalide impurities, ensure the pH is adjusted to ~7 to completely dissolve the this compound as its salt before filtering off the insoluble byproducts.[1] |
| Sublimation of Reagents | - Trioxane Sublimation: If using trioxane instead of paraformaldehyde, be aware that it can sublimate and obstruct equipment. The use of paraformaldehyde is often preferred to avoid this issue.[1] |
Issue 2: Product Purity Issues (e.g., presence of byproducts)
Q: My final product shows contamination with byproducts. How can I improve its purity?
A: Purity issues are often linked to the presence of the 6-isomer or diphthalide impurities. The purification protocol is designed to remove these.
| Potential Cause | Recommended Solution |
| Presence of Diphthalide Impurities | The primary purification step is designed to remove these. After quenching the reaction with water and filtering the crude solid, suspend it in water and adjust the pH to ~7 with NaOH. The this compound will dissolve as its sodium salt, while the insoluble diphthalide impurities can be removed by filtration.[1][4] |
| Contamination with 6-Carboxyphthalide | While the terephthalic acid route is selective, trace amounts of the 6-isomer can be present. If high purity is required, multiple recrystallizations may be necessary, though this can lead to a reduction in yield.[3] The standard purification by acid-base treatment is generally sufficient to achieve >95% purity.[5] |
| Residual Starting Material | Unreacted terephthalic acid is largely insoluble in the final acidic precipitation solution and can be removed during filtration and washing. Ensuring the reaction goes to completion is the best preventative measure. |
Byproduct Formation Overview
The following table summarizes the expected yields and purity from a typical synthesis protocol, highlighting the low levels of byproducts when the reaction is performed correctly.
| Product / Byproduct | Expected Yield / Purity | Notes |
| This compound | Yield: >75% (often 82-83%)[1][4] Purity: >95-97% (by HPLC)[3][5] | High yield and purity are achievable with optimized conditions. |
| 6-Carboxyphthalide | < 0.1% in final product | This isomer is a significant byproduct (up to 10%) in other synthetic routes (e.g., from trimellitic anhydride) but is minimized in the terephthalic acid method.[3] |
| Diphthalide Impurities | Largely removed during purification | These are insoluble in the basic solution used to dissolve the main product.[4] |
Experimental Protocol: Synthesis of this compound
This protocol is a representative example based on common literature procedures.[1]
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Reaction Setup: Charge a suitable reactor with oleum (20-25% free SO₃).
-
Reagent Addition: Slowly add terephthalic acid to the oleum with stirring. Subsequently, add paraformaldehyde to the mixture.
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Reaction: Heat the mixture with agitation to 125-145°C and maintain for 4-17 hours until the reaction is complete.
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Quenching: Cool the reaction mixture and carefully quench by adding water. The temperature should be controlled during this exothermic step.
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Initial Isolation: Filter the resulting precipitate and wash it thoroughly with water.
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Purification (Base Wash): Suspend the crude solid in water and adjust the pH to approximately 7 with an aqueous NaOH solution. This dissolves the this compound as its sodium salt.
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Removal of Insolubles: Add activated carbon, stir, and then filter the mixture to remove insoluble impurities (such as diphthalides) and the carbon.
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Precipitation: Heat the filtrate to around 65-85°C and adjust the pH to ~2 with a strong acid like sulfuric acid.
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Final Isolation: The purified this compound will precipitate out of the solution. Filter the solid, wash with water, and dry under vacuum to obtain the final product.
Visual Guides
Caption: Experimental workflow for the synthesis and purification of this compound.
References
- 1. US6888009B2 - Method for the preparation of this compound - Google Patents [patents.google.com]
- 2. scispace.com [scispace.com]
- 3. WO2006090409A1 - An improved process for the preparation of 5 - carboxyphthalide - Google Patents [patents.google.com]
- 4. WO2001032643A1 - Method for the preparation of this compound - Google Patents [patents.google.com]
- 5. US20030009038A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
Optimizing reaction conditions for 5-Carboxyphthalide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Carboxyphthalide.
Frequently Asked Questions (FAQs)
Q1: What is the most common and high-yielding method for synthesizing this compound?
A1: The most widely reported and high-yielding method is the reaction of terephthalic acid with a formaldehyde source, such as paraformaldehyde or trioxane, in the presence of oleum (fuming sulfuric acid).[1][2][3] This method is favored for its high purity and yields, often exceeding 75%.[1]
Q2: What are the critical parameters to control during the reaction of terephthalic acid with paraformaldehyde in oleum?
A2: The critical parameters to control are reaction temperature, the concentration of sulfur trioxide (SO₃) in the oleum, and the molar ratio of the reactants. The reaction is typically carried out at elevated temperatures, ranging from 50°C to 155°C, with specific protocols suggesting ranges of 115-125°C or 138-148°C for optimal results.[1][4][5] The oleum should contain at least 20% SO₃.[3]
Q3: What are the potential side products or impurities I should be aware of?
A3: A potential side product is the formation of diphthalide impurities.[1][4][5] Additionally, if starting from trimellitic anhydride via catalytic hydrogenation, the 6-carboxyphthalide isomer can be a significant impurity that is difficult to remove.[1][3][4] Unreacted terephthalic acid can also be present as an impurity.[6]
Q4: How can I purify the crude this compound?
A4: A common and effective purification method involves a pH adjustment procedure. The crude product, which may contain diphthalide impurities, is suspended in water and the pH is adjusted to between 6.7 and 7.3 with a base like sodium hydroxide (NaOH).[1][4][5] This dissolves the this compound as its salt, while the less soluble diphthalide impurities can be removed by filtration. The this compound is then precipitated by acidifying the filtrate to a pH of about 2 with an acid like sulfuric acid, followed by filtration, washing with water, and drying.[1][4][5]
Q5: Are there any safety precautions I should take when working with oleum?
A5: Yes, oleum (fuming sulfuric acid) is a highly corrosive and reactive substance. It should be handled with extreme care in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield. The reaction of oleum with water is highly exothermic.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Ensure the reaction temperature is within the optimal range (e.g., 115-148°C) and the reaction is run for a sufficient amount of time (e.g., 4.5 to 17 hours).[1] Verify the quality and reactivity of the paraformaldehyde or trioxane. |
| Sub-optimal reagent ratio. | Use the recommended molar ratios of reactants. For instance, 1.0-1.33 equivalents of formaldehyde source per equivalent of terephthalic acid.[1][4] | |
| Product Contaminated with Impurities | Formation of diphthalide by-products. | Follow the purification protocol involving pH adjustment. Dissolving the crude product in a basic solution (pH ~7) and filtering off the insoluble impurities before re-precipitating the product at an acidic pH (~2) is effective.[1][4][5] |
| Presence of the 6-carboxyphthalide isomer. | This is a common issue with syntheses starting from trimellitic anhydride.[1][3][4] If high purity is required, consider starting with terephthalic acid. Extensive recrystallization may be necessary, which can significantly lower the yield.[3] | |
| Reaction Mixture is too Thick/Pasty | High concentration of reactants or insufficient solvent. | Ensure adequate amounts of oleum are used. One patent suggests a range of 2-8 liters of fuming sulfuric acid per kilogram of terephthalic acid.[3] |
| Equipment Obstruction | Sublimation and precipitation of trioxane. | Using paraformaldehyde instead of trioxane can circumvent this issue as it is less prone to sublimation.[1] |
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis from Terephthalic Acid
| Parameter | Example 1 | Example 2 | Example 3 |
| Formaldehyde Source | Paraformaldehyde[1] | Paraformaldehyde[1] | 1,3,5-Trioxane[3] |
| Solvent | Oleum (20% SO₃)[1] | Oleum (20-25% SO₃)[1] | Fuming Sulfuric Acid (~27% SO₃)[3] |
| Terephthalic Acid : Formaldehyde (molar ratio) | 1 : 1.33[1] | Not specified | 1.56 m : 1.33 m (~1.17:1)[3] |
| Reaction Temperature | 125°C[1] | 138-148°C[1] | 120°C (rises to 130-135°C)[3] |
| Reaction Time | 17 hours[1] | 4.5 hours[1] | Not specified |
| Yield | 83%[1] | 82%[1] | Not specified |
Experimental Protocols
Protocol 1: Synthesis of this compound from Terephthalic Acid and Paraformaldehyde [1]
-
Charge a suitable reactor with oleum (containing 20-25% SO₃).
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Add terephthalic acid to the oleum with agitation.
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Subsequently, add paraformaldehyde to the mixture.
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Heat the reaction mixture to 138-148°C and maintain agitation for 4.5 hours.
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After the reaction is complete, cool the mixture and carefully add water, ensuring the temperature is controlled. Adjust the temperature to approximately 100°C.
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Filter the resulting precipitate and wash it with water.
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Suspend the precipitate in water and adjust the pH to approximately 7 with an aqueous solution of sodium hydroxide (e.g., 10% NaOH).
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Add activated carbon, stir, and filter the mixture, rinsing the filter cake with water.
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Heat the filtrate to about 85°C and adjust the pH to approximately 2 with sulfuric acid (e.g., 96% H₂SO₄) to precipitate the this compound.
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Isolate the precipitated product by filtration, wash with water, and dry to obtain the final product.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. US6888009B2 - Method for the preparation of this compound - Google Patents [patents.google.com]
- 2. scispace.com [scispace.com]
- 3. US20030009038A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 4. WO2001032643A1 - Method for the preparation of this compound - Google Patents [patents.google.com]
- 5. allindianpatents.com [allindianpatents.com]
- 6. myexperiment.org [myexperiment.org]
Technical Support Center: Industrial Scale-Up of 5-Carboxyphthalide Production
This technical support center provides troubleshooting guidance, answers to frequently asked questions, and detailed protocols for researchers, scientists, and drug development professionals involved in the industrial scale-up of 5-Carboxyphthalide production.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound on an industrial scale.
| Question | Answer |
| Issue 1: Low Yield (<70%) | Potential Causes & Solutions: 1. Incomplete Reaction: The reaction may not have gone to completion. Verify the reaction endpoint using HPLC. If incomplete, consider extending the reaction time at the optimal temperature (120-145°C)[1][2].2. Suboptimal Temperature: The reaction temperature is critical. Temperatures below 120°C may lead to an incomplete reaction, while excessive temperatures can cause degradation. Ensure precise temperature control throughout the heating phase[1].3. Improper Reagent Stoichiometry: The molar ratio of formaldehyde source to terephthalic acid is crucial. An insufficient amount of formaldehyde will result in unreacted terephthalic acid. A common ratio is 1.0-1.33 equivalents of CH₂O per equivalent of terephthalic acid[3][4].4. Losses during Work-up: Significant product loss can occur during isolation and purification. During precipitation by acidification, ensure the pH is sufficiently low (around 1.5-2.0) to minimize the solubility of this compound[1][3][5]. Thoroughly wash the filter cake, but avoid excessive washing which can dissolve the product. |
| Issue 2: Low Purity (<95% by HPLC) | Potential Causes & Solutions: 1. Formation of 6-Carboxyphthalide Isomer: This is a common impurity when starting from trimellitic anhydride[1][6]. The synthesis from terephthalic acid and formaldehyde is highly selective for the 5-isomer. If the 6-isomer is detected, review the purity of the starting materials.2. Presence of Diphthalide Impurities: These byproducts can form during the condensation reaction. An effective purification method involves dissolving the crude product in an aqueous base (like NaOH or NaHCO₃) to a pH of about 7-8[3][5]. The this compound forms a soluble salt, while less acidic diphthalide impurities remain solid and can be removed by filtration. The pure product is then precipitated by adding acid[3][4].3. Residual Starting Materials: Unreacted terephthalic acid can be a significant impurity. Ensure the reaction goes to completion and consider adjusting the purification pH steps to selectively separate the more acidic terephthalic acid from the product.4. Formation of Sulfonated Byproducts: The use of fuming sulfuric acid can lead to sulfonation. Ensure the reaction temperature and SO₃ concentration are within the recommended range (at least 20% SO₃) to favor the desired reaction pathway[1]. |
| Issue 3: Poor Reaction Control (Runaway Exotherm) | Potential Causes & Solutions: 1. Rapid Reagent Addition: The reaction between terephthalic acid, formaldehyde, and oleum is exothermic[6]. Add reagents, particularly the formaldehyde source (trioxane or paraformaldehyde), portion-wise while carefully monitoring and controlling the internal temperature. Maintain the temperature below 35°C during this addition phase[1].2. Inadequate Cooling: Ensure the reactor's cooling system is sufficient for the scale of the reaction. The heat generated during reagent addition and the initial reaction phase must be efficiently removed.3. Quenching with Water: The addition of water to the concentrated sulfuric acid mixture is highly exothermic. This step must be performed slowly and with robust cooling to keep the temperature controlled, typically around 20-25°C[1]. |
| Issue 4: Equipment Obstruction | Potential Causes & Solutions: 1. Reagent Sublimation: When using trioxane as the formaldehyde source, it can sublimate and precipitate in cooler parts of the equipment, such as condensers, causing blockages[3][4].Solution: Using paraformaldehyde instead of trioxane is a common strategy to avoid this issue, as it is less prone to sublimation under the reaction conditions[3][7]. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the most common industrial synthesis routes for this compound? | The most prevalent industrial method is the reaction of terephthalic acid with a formaldehyde source (such as paraformaldehyde or 1,3,5-trioxane) in fuming sulfuric acid (oleum) containing at least 20% SO₃[1][2]. An older method involving the reduction of trimellitic anhydride is less favored due to the formation of the hard-to-separate 6-carboxyphthalide isomer[1][6]. |
| What are the critical process parameters for this synthesis? | The critical parameters are:1. Concentration of SO₃ in Oleum: Must be at least 20% to ensure good yields and purity[1].2. Reaction Temperature: Controlled addition of reagents at low temperatures (e.g., 15-35°C) followed by a prolonged heating period at 120-145°C is essential[1][3].3. Molar Ratios of Reactants: The ratio of formaldehyde to terephthalic acid influences reaction completion and impurity profile.4. pH for Purification: Precise pH control during the dissolution (pH ~7-8) and precipitation (pH ~1-2) steps is critical for removing impurities and maximizing recovery[3][5]. |
| What are the primary impurities and byproducts to monitor? | The main impurities to monitor are:• 6-Carboxyphthalide: An isomer that is the primary byproduct in syntheses starting from trimellitic anhydride[6].• Unreacted Terephthalic Acid: A common impurity if the reaction is incomplete.• Diphthalide Derivatives: Byproducts from the condensation reaction that can be removed during pH-controlled purification steps[4][8]. |
| What analytical methods are recommended for quality control? | High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound and quantifying impurities[1][5]. It is used to determine the "titer" or assay of the final product and to check for the presence of isomers and other byproducts. |
Data Presentation
Table 1: Summary of Reaction Conditions for this compound Synthesis
| Parameter | Example 1 | Example 2 | Example 3 |
| Starting Material | Terephthalic Acid | Terephthalic Acid | Terephthalic Acid |
| Formaldehyde Source | 1,3,5-Trioxane | Paraformaldehyde | Paraformaldehyde |
| Acid/Catalyst | Fuming Sulfuric Acid (~27% SO₃)[1] | Oleum (20-25% SO₃)[3] | Oleum (20% SO₃)[3] |
| Reagent Addition Temp. | < 35°C[1] | Not specified | Not specified |
| Reaction Temperature | 135-145°C[1] | 138-148°C[3] | 125°C[3] |
| Reaction Time | 2-2.5 hours[1] | 4.5 hours[3] | 17 hours[3] |
| Reported Yield | Not specified, but described as "good yields"[1] | 82%[3] | 83%[3] |
| Reported Purity (HPLC) | >95%[1] | High purity | High purity |
Experimental Protocols
Protocol 1: Synthesis of this compound via Terephthalic Acid and Paraformaldehyde
This protocol is a representative example based on methodologies described in the literature[3].
1. Reaction Setup:
-
Charge a suitable glass-lined reactor with oleum (20-25% SO₃; approx. 3.3 kg per kg of terephthalic acid).
-
Begin agitation and ensure the reactor's cooling system is operational.
2. Reagent Addition:
-
Slowly add terephthalic acid (1.0 equivalent) to the reactor, maintaining the temperature of the mixture.
-
Portion-wise, add paraformaldehyde (approx. 1.33 equivalents) to the mixture. Control the addition rate to manage the exotherm.
3. Reaction:
-
Once the addition is complete, heat the reaction mixture to 138-148°C.
-
Maintain this temperature with agitation for approximately 4.5 hours. Monitor the reaction's progress via a suitable in-process control (e.g., HPLC).
4. Work-up and Isolation:
-
Cool the reaction mixture.
-
Slowly add water (approx. 6.7 L per kg of terephthalic acid) to the cooled mixture, ensuring the temperature is controlled (e.g., maintained at or below 100°C during the quench).
-
Filter the resulting precipitate and wash the filter cake with water.
5. Purification:
-
Suspend the crude, washed solid in water.
-
Adjust the pH of the suspension to approximately 7.0 with an aqueous solution of sodium hydroxide (~10% NaOH). This dissolves the this compound as its sodium salt[3].
-
Add activated carbon (e.g., 0.05 kg per kg of initial terephthalic acid), stir, and then filter to remove the carbon and any insoluble impurities (like diphthalides)[3].
-
Rinse the filter cake with a small amount of water.
-
Heat the filtrate to approximately 85°C.
-
Slowly add sulfuric acid (e.g., 96% H₂SO₄) to the warm filtrate to adjust the pH to about 2.0. The this compound will precipitate[3].
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Filter the pure product, wash with water, and dry under vacuum at approximately 50°C to a constant weight.
Visualizations
Experimental and Purification Workflow
Caption: General workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low product yield.
Reactant and Byproduct Relationships
Caption: Relationship between reactants, the desired product, and potential byproducts.
References
- 1. US20030009038A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 2. US6703516B2 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 3. US6888009B2 - Method for the preparation of this compound - Google Patents [patents.google.com]
- 4. WO2001032643A1 - Method for the preparation of this compound - Google Patents [patents.google.com]
- 5. DE60000226T3 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 6. WO2006090409A1 - An improved process for the preparation of 5 - carboxyphthalide - Google Patents [patents.google.com]
- 7. scispace.com [scispace.com]
- 8. myexperiment.org [myexperiment.org]
Preventing sublimation of trioxane in 5-Carboxyphthalide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 5-Carboxyphthalide, with a specific focus on challenges related to the sublimation of trioxane.
Troubleshooting Guide: Preventing Trioxane Sublimation
Issue: Loss of Trioxane Reagent and Clogging of Equipment Due to Sublimation
During the synthesis of this compound, particularly in reactions involving oleum or liquid SO3, trioxane has a tendency to sublime, leading to reagent loss and potential obstruction of condenser and vent lines.[1][2][3] This can result in inconsistent reaction stoichiometry, reduced yields, and safety hazards.
Root Cause Analysis:
Trioxane is a stable, cyclic trimer of formaldehyde with a relatively low melting point (59-62°C) and a sublimation point around 115°C.[4][5] The elevated temperatures (often 120-145°C) required for the reaction between terephthalic acid and the formaldehyde source in oleum create conditions favorable for trioxane to transition directly from a solid to a gas, bypassing the liquid phase.[6][7]
Solutions and Mitigation Strategies:
| Strategy | Detailed Protocol | Advantages | Disadvantages |
| Primary Recommendation: Substitution with Paraformaldehyde | Substitute trioxane with an equimolar amount of paraformaldehyde. The reaction is typically performed in oleum (fuming sulfuric acid) with at least 20% SO3. Terephthalic acid is added to the oleum, followed by the portion-wise addition of paraformaldehyde. The mixture is then heated to the reaction temperature (e.g., 125°C or 138-148°C) for several hours.[1][6] | Eliminates the issue of sublimation as paraformaldehyde is a polymer of formaldehyde and does not readily sublime under these conditions.[1][3] High yields (>75%) and high purity of this compound can be achieved.[1] | Paraformaldehyde can be less reactive than trioxane, potentially requiring slightly more forcing conditions. |
| Temperature Control | If using trioxane is unavoidable, maintain the reaction temperature at the lowest effective point to minimize the rate of sublimation. A temperature range of 120-135°C has been reported.[7] Careful monitoring and control are crucial. | May reduce the rate of sublimation to a manageable level. | Sublimation will still occur, and may not be completely prevented. Lower temperatures may lead to longer reaction times or incomplete conversion. |
| Sealed Reaction Vessel | Performing the reaction in a sealed vessel can contain the sublimed trioxane, allowing it to re-dissolve into the reaction mixture. | Can prevent the physical loss of trioxane from the reaction system. | Requires specialized equipment capable of safely handling the pressures generated at elevated temperatures with fuming sulfuric acid. Poses a significant safety risk if not properly engineered. |
Frequently Asked Questions (FAQs)
Q1: Why is trioxane sublimation a problem in this compound synthesis?
A1: Trioxane sublimation during the synthesis of this compound is problematic for several reasons. Firstly, it leads to the loss of a key reagent from the reaction mixture, which can result in incomplete conversion of the starting material and lower yields. Secondly, the sublimed trioxane can solidify in cooler parts of the apparatus, such as condensers and gas outlet tubes, causing blockages.[1][2][3] This can lead to a pressure buildup within the reactor, creating a significant safety hazard.
Q2: What are the physical properties of trioxane that lead to its sublimation?
A2: Trioxane has a melting point of 59-62°C and a boiling point of 112-115°C.[4][5] Its sublimation point is approximately 115°C.[5] The synthesis of this compound is often carried out at temperatures between 120°C and 145°C, which is above the sublimation point of trioxane, causing it to readily transition into the gaseous phase.[6][7]
Q3: Is paraformaldehyde a direct 1:1 replacement for trioxane?
A3: Yes, paraformaldehyde can be used as a source of formaldehyde in place of trioxane. In terms of stoichiometry, you would calculate the required moles of formaldehyde and use the corresponding mass of paraformaldehyde. For example, some protocols suggest using 1.0-1.33 equivalents of CH₂O (from paraformaldehyde) per equivalent of terephthalic acid.[1]
Q4: Are there any other alternatives to trioxane for this synthesis?
A4: Besides paraformaldehyde, other formaldehyde sources could theoretically be used, but paraformaldehyde is the most commonly cited and effective alternative in the literature for this specific reaction to avoid sublimation issues.[1][2][6]
Quantitative Data Summary
| Formaldehyde Source | Reaction Conditions | Reaction Time | Yield | Purity | Reference |
| Trioxane | Terephthalic acid in liquid SO₃ | Not specified | Not specified | Not specified | J. Org. Chem. 1970, 35, p. 1695-1696[1][2] |
| Paraformaldehyde | Terephthalic acid in oleum (20% SO₃) | 17 hours at 125°C | 83% | High | US Patent 6,888,009 B2[1] |
| Paraformaldehyde | Terephthalic acid in oleum (20-25% SO₃) | 4.5 hours at 138-148°C | 82% | High | US Patent 6,888,009 B2[1] |
| 1,3,5-Trioxane | Terephthalic acid in fuming sulfuric acid (≥20% SO₃) | 2-5 hours at 130-145°C | Not specified | Not specified | US Patent Application 2003/0009038 A1[7] |
Experimental Protocols
Detailed Methodology for this compound Synthesis using Paraformaldehyde (Yield: ~82%) [1]
-
Reactor Setup: Charge a suitable reactor with oleum (20-25% SO₃; 43 kg).
-
Addition of Reactants: Add terephthalic acid (13 kg) to the oleum, followed by the addition of paraformaldehyde (3.8 kg).
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Reaction: Agitate the mixture and heat to 138-148°C for 4.5 hours.
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Quenching: Carefully add water (87 L) to the reaction mixture and adjust the temperature to approximately 100°C.
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Isolation of Crude Product: Filter the precipitate, wash it with water, and then resuspend it in water.
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Purification (Salt Formation): Adjust the pH of the suspension to approximately 7 with aqueous NaOH (e.g., 10%) to dissolve the this compound. Add activated carbon (0.5 kg), stir, and filter the mixture. Rinse the filter cake with water.
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Precipitation of Pure Product: Adjust the temperature of the filtrate to about 85°C and then adjust the pH to approximately 2 with 96% sulfuric acid to precipitate the this compound.
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Final Isolation: Separate the precipitated this compound by filtration, wash with water, and dry.
Visualizations
Figure 1: Experimental workflow for the synthesis of this compound.
References
- 1. US6888009B2 - Method for the preparation of this compound - Google Patents [patents.google.com]
- 2. WO2001032643A1 - Method for the preparation of this compound - Google Patents [patents.google.com]
- 3. allindianpatents.com [allindianpatents.com]
- 4. 1,3,5-Trioxane [chembk.com]
- 5. 110-88-3 CAS MSDS (1,3,5-trioxane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. scispace.com [scispace.com]
- 7. US20030009038A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
Hydrolysis of the reaction mixture in 5-Carboxyphthalide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Carboxyphthalide, with a specific focus on the hydrolysis of the reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the hydrolysis step in the synthesis of this compound?
A1: The hydrolysis step is crucial for working up the reaction mixture after the condensation of terephthalic acid with paraformaldehyde in oleum.[1][2][3] The addition of water serves to quench the reaction and precipitate the crude product, separating it from the strong acid medium.
Q2: Why is the pH adjusted to approximately 7 after the initial hydrolysis and filtration?
A2: Adjusting the pH of the suspended crude product to a neutral range (typically 6.7 to 7.3) with a base, such as sodium hydroxide, converts the acidic this compound into its more water-soluble carboxylate salt.[1] This allows the desired product to dissolve in the aqueous medium while leaving behind insoluble impurities, such as diphthalide byproducts.[1]
Q3: What is the function of the final acidification step?
A3: After dissolving the this compound as its salt and filtering off impurities, the filtrate is acidified, typically to a pH of about 2, using a strong acid like sulfuric acid.[1][2] This protonates the carboxylate, converting the product back into its less soluble free carboxylic acid form, causing it to precipitate out of the solution, allowing for its isolation in a purer form.[1]
Q4: Can other acids or bases be used for the pH adjustments?
A4: While sodium hydroxide (NaOH) and sulfuric acid (H₂SO₄) are commonly cited, other mineral acids and alkali metal hydroxides could potentially be used.[2] However, it is important to select reagents that do not introduce interfering ions or cause unwanted side reactions. The choice of acid and base should be carefully considered based on the overall process and desired purity of the final product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of precipitated product after initial hydrolysis. | 1. Incomplete reaction prior to hydrolysis. 2. Product is too soluble in the hydrolysis mixture. | 1. Ensure the initial condensation reaction has gone to completion by monitoring with a suitable analytical technique (e.g., HPLC). 2. Control the temperature during water addition; excessive heat can increase solubility. Ensure sufficient water has been added to fully precipitate the crude product. |
| Difficulty filtering the precipitate after hydrolysis. | The precipitate is too fine or gelatinous. | 1. Allow the mixture to cool for a longer period to encourage crystal growth. 2. Consider adding a filter aid to improve filtration performance.[2] |
| Product does not fully dissolve when adjusting the pH to 7. | 1. Insufficient base added to reach the target pH. 2. A large amount of insoluble impurities are present. 3. The temperature is too low, reducing solubility. | 1. Carefully monitor the pH and add base until the target pH of 6.7-7.3 is stably reached. 2. This may indicate a suboptimal initial reaction. Proceed with filtering the insoluble material and continue with the purification of the dissolved product. Consider optimizing the initial reaction to minimize byproduct formation. 3. Gently warm the suspension to the recommended temperature (e.g., 65°C) to aid dissolution.[2] |
| Low purity of the final this compound product. | 1. Inefficient removal of impurities during the neutral pH filtration. 2. Co-precipitation of impurities during the final acidification. | 1. Ensure the pH is correctly adjusted to dissolve the maximum amount of product while leaving impurities behind. Consider a second filtration step if necessary. The use of activated carbon can also help remove colored impurities.[1] 2. Acidify slowly while stirring to promote selective crystallization of the desired product. Ensure the final pH is not too low, which could cause other acidic impurities to precipitate. Wash the final product thoroughly with water after filtration.[1] |
| The final product is discolored. | Presence of colored impurities from the reaction. | Add activated carbon to the dissolved product solution (at neutral pH) and stir before filtering to remove the impurities.[1] |
Experimental Protocols
Hydrolysis and Purification of this compound
This protocol is a generalized procedure based on common methods cited in the literature.[1][2]
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Hydrolysis: The reaction mixture from the synthesis is cooled. Water is carefully added, and the temperature is adjusted to approximately 70-100°C.[1][2]
-
Initial Filtration: The resulting precipitate is filtered off and washed with water.
-
Dissolution: The crude solid is suspended in water, and the pH of the suspension is adjusted to about 7 with an aqueous solution of sodium hydroxide (e.g., 10% NaOH). The mixture may be warmed (e.g., to 65°C) to facilitate dissolution.[1][2]
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Impurity Removal: Any remaining solid impurities are removed by filtration. For colored solutions, activated carbon may be added and subsequently filtered off.[1]
-
Precipitation: The clear filtrate is heated (e.g., to 65-85°C), and the pH is adjusted to approximately 2 with an acid (e.g., 50% sulfuric acid) to precipitate the this compound.[1][2]
-
Final Isolation: The precipitated this compound is isolated by filtration, washed with water, and then dried.
Quantitative Data Summary
| Parameter | Value | Reference(s) |
| Reaction Temperature (Synthesis) | 115-148°C | [1] |
| Hydrolysis Temperature | ~70-100°C | [1][2] |
| Dissolution pH | 6.7 - 7.3 | [1] |
| Precipitation pH | ~2 | [1][2] |
| Precipitation Temperature | 65-85°C | [1] |
| Reported Yield | 75 - 83% | [1] |
Experimental Workflow
Caption: Workflow for the hydrolysis and purification of this compound.
References
Technical Support Center: Adjusting pH for Precipitation of 5-Carboxyphthalide
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and experimental protocols for the precipitation of 5-Carboxyphthalide via pH adjustment.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: I've added acid to my solution of dissolved this compound, but no precipitate is forming. What's going wrong?
A1: This issue typically arises from insufficient acidification. This compound requires a sufficiently low pH to precipitate from its salt form in an aqueous solution. Ensure that you have lowered the pH of the solution to approximately 2.0.[1][2][3] It is also possible that the initial concentration of your compound is too low.
Troubleshooting Steps:
-
Calibrate your pH meter to ensure accurate readings.
-
Continue to add a suitable acid, such as sulfuric or hydrochloric acid, dropwise while monitoring the pH.[1][2][4]
-
If the target pH has been reached and there is still no precipitate, consider concentrating the solution by evaporation before attempting the precipitation again.
Q2: My this compound precipitate appears discolored or impure. How can I improve its purity?
A2: Impurities can co-precipitate with your target compound. A key purification step involves the initial dissolution phase. Before acidifying to precipitate the this compound, ensure that any insoluble impurities are removed.
Purification Protocol:
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Dissolve the crude this compound in an aqueous medium by adjusting the pH to a range of 6.7 to 7.3 using a base like sodium hydroxide (NaOH).[1][2][3] Some protocols also mention adjusting the pH up to 8.[4]
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At this pH, the this compound will be in its soluble salt form, while certain impurities, such as diphthalide, may remain as solids.[1][2][3]
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Filter the solution to remove these insoluble impurities. Activated carbon can also be added during this step to remove colored impurities before filtration.[1]
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Proceed with the acidification of the clear filtrate to precipitate the purified this compound.
Q3: The yield of my precipitated this compound is lower than expected. What are the potential causes?
A3: Low yield can result from several factors, including incomplete precipitation or loss of product during transfers and washes.
Optimization Strategies:
-
pH for Precipitation: Ensure the pH is low enough for complete precipitation. A pH of around 2 is generally effective, with some protocols suggesting a range of 1.5 to 3.0.[1][4][5]
-
Temperature: Some procedures adjust the temperature to between 65°C and 85°C before acidification.[1] This can influence crystal growth and recovery.
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Washing: When washing the final product, use cold water to minimize the redissolving of the precipitate.
Data Summary: pH Adjustment Parameters
The following table summarizes the key pH values for the dissolution and precipitation of this compound as cited in various protocols.
| Parameter | Recommended pH Range | Common Reagents | Reference |
| Dissolution | 6.3 - 8.0 | Sodium Hydroxide (NaOH), Sodium Bicarbonate | [1][2][3][4] |
| Precipitation | 1.5 - 3.0 | Sulfuric Acid (H₂SO₄), Hydrochloric Acid (HCl) | [1][2][4][5] |
Experimental Protocol: Purification of this compound by pH-Mediated Precipitation
This protocol details the steps to purify crude this compound.
Materials:
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Crude this compound
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Deionized Water
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10% Sodium Hydroxide (NaOH) solution
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50% Sulfuric Acid (H₂SO₄) or 37% Hydrochloric Acid (HCl)
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pH meter or pH paper
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Filtration apparatus (e.g., Buchner funnel)
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Stir plate and stir bar
Methodology:
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Suspension: Suspend the crude this compound in deionized water in a beaker with a magnetic stir bar.
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Dissolution: While stirring, slowly add 10% NaOH solution dropwise to the suspension. Monitor the pH continuously until it stabilizes within the range of 6.7 - 7.3.[1][2][3] The solid should completely dissolve, indicating the formation of its soluble salt.
-
Removal of Impurities: If any solid impurities remain, filter the solution to obtain a clear filtrate. This step is crucial for removing insoluble byproducts.[1]
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Precipitation: While stirring the clear filtrate, slowly add the acid solution (e.g., 50% sulfuric acid) dropwise.[1][2] A white precipitate of this compound will begin to form.
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Final pH Adjustment: Continue adding acid until the pH of the slurry reaches approximately 2.0 to ensure complete precipitation.[1][2][3]
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Isolation: Isolate the precipitated this compound by filtration.
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Washing: Wash the filtered solid with a small amount of cold deionized water to remove any remaining acid and salts.
-
Drying: Dry the purified this compound product under a vacuum.
Workflow Visualization
The following diagram illustrates the logical steps of the pH adjustment process for the purification and precipitation of this compound.
References
- 1. US6888009B2 - Method for the preparation of this compound - Google Patents [patents.google.com]
- 2. WO2001032643A1 - Method for the preparation of this compound - Google Patents [patents.google.com]
- 3. allindianpatents.com [allindianpatents.com]
- 4. US20030009038A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 5. DE60000226T3 - Process for the preparation of this compound - Google Patents [patents.google.com]
Troubleshooting low purity in 5-Carboxyphthalide batches
Technical Support Center: 5-Carboxyphthalide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low purity in their this compound batches.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low Purity of Final this compound Product
Q1: My final this compound product has low purity after synthesis. What are the common impurities and how can I identify them?
A1: Common impurities in the synthesis of this compound include unreacted starting materials, isomeric byproducts, and over-reaction products.
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Unreacted Terephthalic Acid: The starting material may not have fully reacted. This can be detected by HPLC analysis, where a peak corresponding to the retention time of a terephthalic acid standard will be present.
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6-Carboxyphthalide Isomer: Formation of the 6-carboxy isomer is a known issue, particularly in methods involving the reduction of trimellitic anhydride, where it can be present in amounts up to 10%.[1][2] HPLC and NMR spectroscopy are effective for identifying and quantifying this impurity.
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Diphthalide Impurities: These can form as byproducts during the condensation reaction.[3][4] They are typically less soluble in aqueous base compared to this compound, a property exploited in purification.
-
Residual Solvents and Reagents: Solvents used in the reaction or workup (e.g., nitrobenzene) and reagents like oleum must be sufficiently removed.
Q2: What are the primary causes of low purity and how can I address them?
A2: Low purity can stem from several factors related to reaction conditions and workup procedures. The following table summarizes potential causes and recommended solutions.
| Potential Cause | Recommended Solution | Relevant Parameters |
| Incomplete Reaction | Optimize reaction time and temperature. Ensure adequate mixing to keep solids suspended. | Temperature: 50-148°C, Time: 4.5-21 hours.[3] |
| Suboptimal Reagent Stoichiometry | Use the correct molar ratios of reactants. For the reaction of terephthalic acid with paraformaldehyde, 1.0-1.33 equivalents of formaldehyde source are recommended.[3][4] | Paraformaldehyde: 1.0-1.33 eq. |
| Incorrect Oleum Concentration | The concentration of free SO₃ in oleum is critical. Concentrations of 18-24% or 20-25% SO₃ are commonly cited.[3] | Oleum SO₃ content: 18-33%.[3] |
| Ineffective Purification | The pH-based purification is crucial. Ensure complete dissolution at pH 6.7-7.3 and complete precipitation at pH ~2. Multiple purification cycles may be necessary.[3][4] | Dissolution pH: 6.7-7.3, Precipitation pH: ~2. |
| Presence of Colored Impurities | Use activated carbon treatment during the purification process to adsorb colored byproducts.[3] | Activated Carbon: ~0.07 kg/kg of terephthalic acid.[3] |
Issue 2: Inconsistent Yields
Q3: I am observing significant batch-to-batch variation in the yield of this compound. What factors could be contributing to this?
A3: Inconsistent yields are often linked to poor control over reaction parameters and the quality of reagents.
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Temperature Control: The reaction is exothermic, and poor temperature control can lead to the formation of side products, reducing the yield of the desired product.[1] Maintain a stable reaction temperature within the optimal range (e.g., 115-125°C or 138-148°C).[3]
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Reagent Quality: The purity of terephthalic acid and the quality of paraformaldehyde can impact the reaction outcome. Use reagents of known purity and store them under appropriate conditions to prevent degradation.
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Mixing Efficiency: Inadequate agitation can lead to localized overheating and incomplete reaction, resulting in lower yields. Ensure the reaction mixture is homogeneously mixed throughout the process.
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Hydrolysis Conditions: The addition of water to quench the reaction is a critical step. If not controlled properly, it can affect the precipitation and isolation of the crude product.[1]
Experimental Protocols
Synthesis of this compound from Terephthalic Acid and Paraformaldehyde
This protocol is adapted from established patent literature.[3]
-
Reaction Setup: In a suitable reactor, charge oleum (20-25% SO₃).
-
Reagent Addition: Add terephthalic acid to the oleum with stirring. Subsequently, add paraformaldehyde (1.0-1.33 equivalents).
-
Reaction: Heat the mixture to the desired temperature (e.g., 115-125°C or 138-148°C) and maintain for the specified time (4.5-17 hours).
-
Quenching: Cool the reaction mixture and carefully add water to hydrolyze the remaining oleum and precipitate the crude product.
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Isolation of Crude Product: Filter the precipitate and wash with water.
Purification of this compound
-
Suspension: Suspend the crude product in water.
-
Basification: Adjust the pH of the suspension to approximately 7 with an aqueous solution of sodium hydroxide (e.g., 10% NaOH) to dissolve the this compound.[3][4]
-
Decolorization (Optional): Add activated carbon, stir, and then filter to remove the carbon and any insoluble impurities (such as diphthalide byproducts).[3]
-
Precipitation: Heat the filtrate (e.g., to 65-85°C) and adjust the pH to approximately 2 with a mineral acid like sulfuric acid to precipitate the purified this compound.[3]
-
Final Isolation: Filter the purified product, wash with water, and dry.
Process Visualization
Troubleshooting Workflow for Low Purity
The following diagram outlines a logical workflow for troubleshooting low purity in this compound batches.
Caption: Troubleshooting workflow for low purity this compound.
Purification Workflow Diagram
This diagram illustrates the key steps in the purification of this compound.
Caption: Purification workflow for this compound.
References
- 1. An Improved Process For The Preparation Of 5 Carboxyphthalide [quickcompany.in]
- 2. US20030009038A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 3. US6888009B2 - Method for the preparation of this compound - Google Patents [patents.google.com]
- 4. WO2001032643A1 - Method for the preparation of this compound - Google Patents [patents.google.com]
Minimizing diphthalide impurities in 5-Carboxyphthalide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-carboxyphthalide. The primary focus is on minimizing the formation of diphthalide impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and industrially relevant method is the reaction of terephthalic acid with a formaldehyde source, such as paraformaldehyde or trioxane, in the presence of oleum (fuming sulfuric acid).[1][2][3] This electrophilic aromatic substitution reaction yields this compound, which is a key intermediate in the production of pharmaceuticals like the antidepressant citalopram.[1]
Q2: What is the primary impurity of concern in this compound synthesis, and why is it problematic?
A2: The major byproduct of concern is diphthalide. The presence of this impurity is undesirable, particularly when this compound is used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs), as stringent purity requirements must be met.
Q3: How can diphthalide impurities be effectively removed from the crude product?
A3: A widely documented and effective method for the removal of diphthalide impurities is based on the differential solubility of this compound and diphthalide at varying pH levels.[1] The crude product is suspended in an aqueous medium, and the pH is adjusted to a range of 6.7 to 7.3.[1] At this pH, this compound dissolves as its carboxylate salt, while the less acidic diphthalide remains as a solid. The insoluble diphthalide can then be removed by filtration. Subsequently, the this compound is precipitated from the filtrate by acidification to a pH of approximately 2.[1]
Q4: What are the typical yields for the synthesis of this compound?
A4: With optimized process conditions and effective purification, yields for this compound are generally high, often exceeding 75% and in some reported cases reaching up to 83%.[1][3]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, with a focus on minimizing diphthalide impurities.
| Issue | Potential Cause | Recommended Action |
| High Levels of Diphthalide Impurity | Excess Formaldehyde: An excess of the electrophile (formaldehyde) can lead to a second substitution reaction on either the starting material or the product. | Carefully control the stoichiometry of the reactants. Use a molar ratio of formaldehyde to terephthalic acid that is sufficient for the primary reaction but minimized to prevent side reactions. |
| High Reaction Temperature or Prolonged Reaction Time: More forcing conditions can promote the formation of byproducts. | Optimize the reaction temperature and time. Monitor the reaction progress by a suitable analytical technique (e.g., HPLC) to determine the optimal endpoint. | |
| Inadequate Mixing: Poor mixing can lead to localized high concentrations of reactants, promoting side reactions. | Ensure efficient and consistent stirring throughout the reaction. | |
| Low Yield of this compound | Incomplete Reaction: Insufficient reaction time or temperature may lead to a low conversion of terephthalic acid. | Monitor the reaction to completion. Consider a modest increase in reaction time or temperature, while being mindful of impurity formation. |
| Loss of Product During Work-up: this compound has some solubility in acidic water, which can lead to losses during filtration and washing. | Minimize the volume of water used for washing the precipitated product. Ensure the pH of the precipitation step is optimal for minimal solubility. | |
| Sub-optimal pH for Purification: Incorrect pH during the purification step can lead to incomplete dissolution of this compound or co-precipitation with impurities. | Carefully monitor and adjust the pH during the dissolution and precipitation steps using a calibrated pH meter. | |
| Product Discoloration | Formation of Colored Impurities: Side reactions or degradation of starting materials/product at high temperatures can lead to colored byproducts. | Consider performing the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation. The use of activated carbon during the purification step can also help in removing colored impurities.[1] |
Experimental Protocols
General Synthesis of this compound
This protocol is a generalized procedure based on common literature methods.[1][3]
-
Reaction Setup: In a well-ventilated fume hood, charge a suitable reactor with oleum (e.g., 20% SO₃).
-
Addition of Reactants: Slowly add terephthalic acid to the oleum with efficient stirring, maintaining a controlled temperature. Subsequently, add paraformaldehyde portion-wise, ensuring the temperature does not exceed the desired reaction temperature.
-
Reaction: Heat the reaction mixture to the target temperature (typically between 115-148°C) and maintain for a specified period (e.g., 4-17 hours), with continuous monitoring.[1][3]
-
Quenching: Cool the reaction mixture and carefully quench by adding it to water or by adding water to the mixture, ensuring the temperature is controlled.
-
Isolation of Crude Product: The precipitated solid, containing this compound and impurities, is collected by filtration and washed with water.
Purification to Minimize Diphthalide Impurities
-
Suspension: The crude product is suspended in water.
-
pH Adjustment for Dissolution: The pH of the suspension is adjusted to approximately 7 with an aqueous base (e.g., 10% NaOH).[1] This dissolves the this compound.
-
Filtration: The insoluble diphthalide impurity is removed by filtration.
-
Precipitation: The filtrate is heated (e.g., to 65-85°C) and the pH is adjusted to approximately 2 with an acid (e.g., sulfuric acid) to precipitate the pure this compound.[1]
-
Final Isolation: The purified this compound is collected by filtration, washed with water, and dried.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields
| Parameter | Example 1 [1] | Example 2 [1] |
| Terephthalic Acid | 10 kg | 13 kg |
| Oleum (20% SO₃) | 60 kg | 43 kg |
| Paraformaldehyde | 2.4 kg (1.33 eq) | 3.8 kg |
| Reaction Temperature | 125°C | 138-148°C |
| Reaction Time | 17 hours | 4.5 hours |
| Purification pH (Dissolution) | ~7 | ~7 |
| Purification pH (Precipitation) | ~2 | ~2 |
| Final Yield | 83% | 82% |
Visualizations
Logical Workflow for this compound Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Hypothesized Reaction Pathway for Diphthalide Formation
Caption: Hypothesized formation of diphthalide impurity.
References
Technical Support Center: Cost-Effective Synthesis of High-Purity 5-Carboxyphthalide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the cost-effective synthesis of high-purity 5-carboxyphthalide. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to facilitate successful and efficient synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound from terephthalic acid and paraformaldehyde in oleum.
| Issue / Question | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Suboptimal reaction temperature or time. - Incorrect ratio of reactants. - Loss of product during workup and purification. | - Ensure the reaction mixture is agitated at the specified temperature (e.g., 125°C or 138-148°C) for the recommended duration (4.5 to 17 hours).[1] - Verify the equivalents of paraformaldehyde and oleum relative to terephthalic acid.[1][2] - During pH adjustment for purification, ensure complete dissolution of this compound as its salt (pH ~7) before filtering off impurities, and complete precipitation upon acidification (pH ~2).[1][2][3] |
| Product Contamination with Diphthalide Impurities | Diphthalide impurities can form as byproducts during the condensation reaction. | During the purification step, after hydrolysis, suspend the crude product in water and adjust the pH to approximately 6.7-7.3 with an aqueous base like NaOH.[1][2][3] this compound will dissolve as its salt, while the less soluble diphthalide impurities will remain in the solid phase and can be removed by filtration.[1][2][3] |
| Formation of a Thick, Pasty Reaction Mass | This is a known issue with older methods using liquid sulfur trioxide, making the reaction difficult to handle and scale up.[4][5] The use of oleum (fuming sulfuric acid) is intended to mitigate this. | - Ensure adequate and vigorous stirring throughout the reaction. - The process of adding terephthalic acid to fuming sulfuric acid before the addition of formaldehyde is designed to create a more manageable suspension.[5] |
| Precipitation/Sublimation in Condensers | This is a significant problem when using trioxane as the formaldehyde source, as it can sublimate and obstruct equipment.[1][3] | The use of paraformaldehyde instead of trioxane is a key aspect of a more cost-effective and convenient procedure that avoids this issue.[1] |
| Product Contamination with the 6-Carboxyphthalide Isomer | This is a common issue in syntheses starting from trimellitic acid, requiring costly and elaborate purification.[1][3] | The described method of reacting terephthalic acid with paraformaldehyde in oleum selectively yields the 5-isomer, thus avoiding significant contamination with the 6-isomer.[5] |
| Difficulty in Isolating the Final Product | Incomplete precipitation or loss during filtration. | After dissolving the this compound salt, ensure the pH is lowered to ~2 with an acid like sulfuric acid to fully precipitate the product.[1][2] Wash the filtered product thoroughly with water to remove residual acids and salts before drying.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most cost-effective method for synthesizing high-purity this compound?
A1: The reaction of terephthalic acid with paraformaldehyde in oleum (fuming sulfuric acid) is a convenient and cost-effective method that produces this compound in high yields (>75%) and high purity.[1] This method is advantageous over older procedures that involve catalytic hydrogenation of trimellitic acid or the use of liquid sulfur trioxide with trioxane, which are either less selective or present significant handling challenges.[1][3]
Q2: How can I remove diphthalide impurities from my product?
A2: Diphthalide impurities can be effectively removed by taking advantage of the differential solubility of their salts compared to this compound. After the initial reaction hydrolysis, the crude product is suspended in water, and the pH is adjusted to a neutral range (6.7-7.3) using a base such as sodium hydroxide.[1][2][3] This converts this compound to its soluble salt, while the diphthalide impurities remain as a solid and can be filtered off. The this compound is then precipitated from the filtrate by acidification.[1][2][3]
Q3: Why is paraformaldehyde preferred over trioxane in this synthesis?
A3: Paraformaldehyde is preferred because it circumvents the issue of sublimation and precipitation in the reaction equipment, a common problem when using trioxane that can lead to blockages, particularly in condensers.[1][3] The use of paraformaldehyde contributes to a more convenient and reliable process.[1]
Q4: What are the typical yields and purity levels I can expect with this method?
A4: With the optimized process, yields of this compound are typically high, in the range of 82-83%.[1][2] The purity of the final product is also very high, with HPLC analysis indicating purity levels greater than 94-96%.[4][5]
Q5: What are the key safety precautions for this synthesis?
A5: This synthesis involves the use of oleum (fuming sulfuric acid), which is highly corrosive and hygroscopic.[4][5] The reaction can also be exothermic.[4] Therefore, appropriate personal protective equipment (gloves, goggles, lab coat) must be worn, and the reaction should be carried out in a well-ventilated fume hood. The addition of reagents should be done carefully to control the temperature.
Comparative Data of Synthetic Protocols
| Parameter | Protocol 1 | Protocol 2 |
| Starting Material | Terephthalic Acid | Terephthalic Acid |
| Reagents | Paraformaldehyde, Oleum (20% SO₃) | Paraformaldehyde, Oleum (20-25% SO₃) |
| Reaction Temperature | 125°C | 138-148°C |
| Reaction Time | 17 hours | 4.5 hours |
| Yield | 83% | 82% |
| Purity (HPLC) | >94% (typical for this method)[4][5] | >96% (typical for this method)[4] |
Detailed Experimental Protocols
Protocol 1: Synthesis at 125°C [1]
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Reaction Setup: Charge 10 kg of terephthalic acid into a suitable reactor.
-
Reagent Addition: Add 60 kg of oleum (20% SO₃) followed by the addition of 2.4 kg of paraformaldehyde (1.33 equivalents).
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Reaction: Heat the mixture and agitate at 125°C for 17 hours.
-
Hydrolysis: Add water (13 kg/kg of terephthalic acid) and a filter aid. Adjust the temperature to about 70°C.
-
Initial Filtration: Filter the precipitate and wash it with water.
-
Purification:
-
Suspend the precipitate in water.
-
Adjust the pH to approximately 7 with NaOH solution.
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Add activated carbon (0.07 kg/kg of terephthalic acid) and filter the mixture. Rinse the precipitate with water.
-
-
Precipitation:
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Adjust the temperature of the filtrate to about 65°C.
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Acidify the filtrate to a pH of about 2 with 50% sulfuric acid to precipitate the this compound.
-
-
Isolation: Filter the precipitated product, wash it with water, and dry to obtain the final product.
Protocol 2: Synthesis at 138-148°C [1]
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Reaction Setup: Charge 43 kg of oleum (20-25% SO₃) into a reactor.
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Reagent Addition: Add 13 kg of terephthalic acid and then 3.8 kg of paraformaldehyde.
-
Reaction: Heat the mixture and agitate at 138-148°C for 4.5 hours.
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Hydrolysis: Add 87 L of water and adjust the temperature to about 100°C.
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Initial Filtration: Filter the precipitate and wash it with water.
-
Purification:
-
Suspend the filtered solid in water.
-
Adjust the pH of the suspension to about 7 with approximately 10% NaOH.
-
Add 0.5 kg of activated carbon and filter the mixture, rinsing the precipitate with water.
-
-
Precipitation:
-
Adjust the temperature of the filtrate to about 85°C.
-
Acidify to a pH of about 2 with 96% sulfuric acid to precipitate the product.
-
-
Isolation: Separate the precipitated this compound by filtration, wash, and dry.
Process Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. US6888009B2 - Method for the preparation of this compound - Google Patents [patents.google.com]
- 2. allindianpatents.com [allindianpatents.com]
- 3. WO2001032643A1 - Method for the preparation of this compound - Google Patents [patents.google.com]
- 4. WO2006090409A1 - An improved process for the preparation of 5 - carboxyphthalide - Google Patents [patents.google.com]
- 5. US20030009038A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
Safe handling and storage of 5-Carboxyphthalide
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and storage of 5-Carboxyphthalide.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It is important to handle this compound with appropriate personal protective equipment to avoid direct contact.
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: When working with this compound, it is essential to wear protective gloves, chemical goggles or safety glasses, and suitable protective clothing.[1][2] In situations where there is insufficient ventilation or a risk of dust formation, respiratory protection should also be used.[1][3]
Q3: How should this compound be stored?
A3: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2][3] Some suppliers recommend refrigeration at 2-8°C.[4] It should be stored away from incompatible materials, such as strong bases and strong oxidizing agents.[1]
Q4: What should I do in case of accidental skin or eye contact?
A4: In case of skin contact, wash the affected area with plenty of soap and water.[1][2] If eye contact occurs, immediately rinse the eyes with fresh running water for at least 15 minutes, ensuring complete irrigation by keeping the eyelids apart.[2][3] In both cases, seek medical attention.[1][2]
Q5: How should I handle a spill of this compound?
A5: For a dry spill, you should use dry clean-up procedures to avoid generating dust.[3] Sweep or shovel the spilled material into an appropriate, sealed container for disposal.[1] Ensure the area is well-ventilated and wear appropriate PPE during cleanup.[3] Prevent the spillage from entering drains or water courses.[3]
Q6: What materials are incompatible with this compound?
A6: this compound is incompatible with strong bases and strong oxidizing agents.[1] Contact with these substances should be avoided to prevent potentially hazardous reactions.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Caking or clumping of the solid | Improper storage in a humid environment. | Ensure the container is tightly sealed and stored in a dry, cool place. If caking has occurred, gently break up the material in a fume hood before use, ensuring no dust is inhaled. |
| Discoloration of the material | Contamination or degradation. | Do not use the material if its appearance has significantly changed. Dispose of it according to your institution's hazardous waste disposal procedures. Review storage conditions and potential sources of contamination. |
| Irritation experienced during handling | Inadequate personal protective equipment (PPE) or poor handling technique. | Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.[1][2][3] Handle the material in a well-ventilated area or a fume hood to avoid inhaling dust.[1][2] Review and adhere to safe handling procedures. |
| Visible dust in the work area | Improper handling that generates airborne particles. | Avoid actions that can create dust, such as vigorous scooping or pouring from a height.[1][3] Use techniques that minimize dust generation. If dust is unavoidable, use appropriate respiratory protection.[1] |
Safety and Storage Data Summary
| Parameter | Information | Source |
| Physical State | Solid | [5] |
| Primary Hazards | Skin Irritation, Serious Eye Irritation, Respiratory Irritation | [1] |
| Recommended Storage | Cool, dry, well-ventilated area in a tightly closed container. | [1][2][3] |
| Specific Storage Temperature | 2-8°C (as recommended by some suppliers) | [4] |
| Incompatibilities | Strong bases, Strong oxidizing agents | [1] |
Experimental Workflow & Chemical Safety
Caption: Troubleshooting workflow for safe handling of this compound.
Caption: Visualization of this compound's chemical incompatibilities.
References
Effect of oleum concentration on 5-Carboxyphthalide yield
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Carboxyphthalide, with a specific focus on the effect of oleum concentration on reaction yield.
Troubleshooting Guide
Researchers may encounter several issues during the synthesis of this compound. This guide provides solutions to common problems.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Suboptimal Oleum Concentration: The concentration of sulfur trioxide (SO₃) in oleum is a critical factor. Too low a concentration may lead to an incomplete reaction, while an excessively high concentration can promote side reactions. | Based on available literature, oleum with an SO₃ concentration in the range of 20-33% is often used for this synthesis. For instance, yields of 82-83% have been reported using 20-25% oleum.[1] It is recommended to start with a concentration in this range and optimize based on experimental results. |
| Inadequate Reaction Temperature or Time: The reaction is typically conducted at elevated temperatures. Insufficient temperature or reaction time will result in incomplete conversion of the starting materials. | Reaction temperatures are commonly maintained between 120-145°C.[2][3] The reaction time can vary from a few hours to over 17 hours, depending on the scale and specific conditions.[1] Monitor the reaction progress using a suitable analytical technique (e.g., HPLC) to determine the optimal reaction time. | |
| Impure Reactants: The purity of terephthalic acid and the formaldehyde source (paraformaldehyde or trioxane) can significantly impact the yield. | Ensure that high-purity starting materials are used. If necessary, purify the reactants before use. | |
| Inefficient Mixing: The reaction mixture can become thick, leading to poor mixing and localized overheating or incomplete reaction. | Use a robust mechanical stirrer to ensure efficient mixing throughout the reaction. | |
| Formation of Impurities | Isomer Formation: A common impurity is the 6-carboxyphthalide isomer. | The synthesis of this compound from terephthalic acid is generally selective for the 5-isomer.[3] However, if the 6-isomer is detected, purification by recrystallization or chromatography may be necessary. Some known processes for producing this compound are prone to contamination with the 6-isomer, which can be difficult to remove.[1] |
| Diphthalide Formation: Diphthalide derivatives can be formed as byproducts. | During the work-up, the pH of the aqueous solution can be adjusted to dissolve the this compound, leaving the insoluble diphthalide impurities behind to be removed by filtration.[1][4] | |
| Difficult Product Isolation | Thick Reaction Mixture: The reaction mass can be viscous, making handling and product isolation challenging. | Cautious addition of the reaction mixture to water or ice can help to break up the mixture. The use of a filter aid during filtration can also be beneficial.[1] |
| Product Precipitation Issues: Inconsistent precipitation of the final product can lead to loss of material. | After hydrolysis, the pH of the solution should be carefully adjusted to precipitate the this compound. A pH of around 2 is typically used for effective precipitation.[1][5] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of oleum for the synthesis of this compound?
A1: While a definitive single optimal concentration is not established across all literature, a range of 20-33% SO₃ in oleum is commonly reported to give good yields.[3] For example, a process using 20-25% SO₃ oleum has been shown to produce yields of 82-83%.[1] Another patent suggests that oleum containing at least 20% SO₃, and preferably 25-30% SO₃, results in a product with high purity (>95%).[3] One study noted that the best conversion of terephthalic acid to this compound was achieved with a 60% SO₃ concentration in a sealed vessel, though the product was not isolated in this case.[3] It is advisable to start with a concentration in the 20-30% range and optimize for your specific experimental setup.
Q2: What are the main byproducts in this reaction and how can they be removed?
A2: The primary byproducts are the 6-carboxyphthalide isomer and diphthalide derivatives.[1][4] Diphthalide impurities are generally insoluble in aqueous solutions at a neutral pH. Therefore, after hydrolyzing the reaction mixture, adjusting the pH to around 7 will dissolve the this compound as its salt, allowing the insoluble diphthalide to be removed by filtration.[1][4] The desired this compound is then precipitated by acidifying the filtrate. The 6-carboxy isomer, if present, is more challenging to remove and may require purification techniques such as recrystallization.
Q3: What is a typical experimental protocol for this synthesis?
A3: A general procedure involves the reaction of terephthalic acid with a formaldehyde source, such as paraformaldehyde or trioxane, in oleum at an elevated temperature. A detailed experimental protocol is provided in the "Experimental Protocols" section below.
Q4: How can I monitor the progress of the reaction?
A4: High-Performance Liquid Chromatography (HPLC) is a suitable technique for monitoring the consumption of terephthalic acid and the formation of this compound. This allows for the determination of the reaction endpoint and helps in optimizing the reaction time.
Data Presentation
The following table summarizes the reported yields of this compound at different oleum concentrations based on available literature.
| Oleum Concentration (% SO₃) | Reactants | Reaction Temperature (°C) | Reaction Time (hours) | Reported Yield (%) | Reference |
| 20-25% | Terephthalic acid, Paraformaldehyde | 138-148 | 4.5 | 82 | [1] |
| 20% (18-24%) | Terephthalic acid, Paraformaldehyde | 125 | 17 | 83 | [1] |
| at least 20% | Terephthalic acid, Formaldehyde source | 120-145 | Not specified | Good yields | [2][3] |
| ~27% | Terephthalic acid, 1,3,5-Trioxane | 135-145 | 2-2.5 | >95 (purity) | [3] |
| 60% | Terephthalic acid, Formaldehyde | 150 | 2 | Best conversion (product not isolated) | [3] |
Experimental Protocols
Synthesis of this compound using Oleum (20-25% SO₃)
This protocol is adapted from a patented procedure.[1]
Materials:
-
Terephthalic Acid
-
Paraformaldehyde
-
Oleum (20-25% SO₃)
-
Sodium Hydroxide (NaOH) solution (e.g., 10%)
-
Sulfuric Acid (H₂SO₄) (e.g., 50% or 96%)
-
Activated Carbon
-
Water
Procedure:
-
Charge a suitable reactor with oleum (20-25% SO₃).
-
Add terephthalic acid to the oleum with agitation.
-
Subsequently, add paraformaldehyde to the mixture.
-
Heat the reaction mixture to 138-148°C and maintain for approximately 4.5 hours with continuous stirring.
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After the reaction is complete, cool the mixture and carefully add water to hydrolyze the reaction mixture. The temperature should be controlled during this step.
-
Filter the resulting precipitate and wash it with water.
-
Suspend the washed precipitate in water and adjust the pH to approximately 7 with a sodium hydroxide solution to dissolve the this compound.
-
Add activated carbon to the solution, stir, and then filter to remove the carbon and any insoluble impurities (like diphthalide).
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Heat the filtrate to around 85°C and adjust the pH to approximately 2 with sulfuric acid to precipitate the this compound.
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Isolate the precipitated product by filtration, wash with water, and dry to obtain the final product.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified reaction pathway for this compound synthesis.
References
- 1. US6888009B2 - Method for the preparation of this compound - Google Patents [patents.google.com]
- 2. scispace.com [scispace.com]
- 3. US20030009038A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 4. allindianpatents.com [allindianpatents.com]
- 5. WO2001032643A1 - Method for the preparation of this compound - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 5-Carboxyphthalide: Direct Synthesis vs. Trimellitic Acid Reduction
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Carboxyphthalide (1-oxo-1,3-dihydroisobenzofuran-5-carboxylic acid) is a crucial intermediate in the synthesis of various pharmaceuticals, notably the antidepressant citalopram, as well as in the production of dyes and resins. The purity and efficient synthesis of this compound are paramount for downstream applications. This guide provides an objective comparison of the two primary synthetic routes to this compound: the direct synthesis from terephthalic acid and the reduction of trimellitic acid (typically via its anhydride). This comparison is supported by experimental data from peer-reviewed literature and patents to inform researchers on process selection based on yield, purity, scalability, and operational complexity.
Reaction Pathways and Methodologies
The two synthetic strategies differ fundamentally in their starting materials and selectivity. The direct synthesis involves a hydroxymethylation and subsequent cyclization of terephthalic acid, whereas the alternative route relies on the selective reduction of one of two anhydride carbonyl groups in trimellitic anhydride.
Method 1: Direct Synthesis from Terephthalic Acid
This approach involves the reaction of terephthalic acid with a formaldehyde source, such as paraformaldehyde or 1,3,5-trioxane, in the presence of fuming sulfuric acid (oleum). The reaction proceeds via an electrophilic substitution followed by an intramolecular condensation to yield the desired this compound with high selectivity.
Caption: Reaction pathway for the direct synthesis of this compound.
Method 2: Reduction of Trimellitic Anhydride
This method starts with trimellitic anhydride, the dehydrated form of trimellitic acid. The synthesis requires the selective reduction of the carbonyl group at the 1-position while leaving the 3-position carbonyl and the 4-position carboxylic acid untouched. This can be achieved through methods like catalytic hydrogenation or electrochemical reduction.[1] However, this route faces a significant challenge: the competing reduction of the carbonyl group at the 3-position, which leads to the formation of the undesired 6-carboxyphthalide isomer.[2]
References
A Comparative Guide to the Synthetic Routes of 5-Carboxyphthalide
For Researchers, Scientists, and Drug Development Professionals
5-Carboxyphthalide is a crucial intermediate in the synthesis of various pharmaceuticals, most notably the antidepressant citalopram. The efficiency and purity of its production are of significant interest to the chemical and pharmaceutical industries. This guide provides a comparative analysis of different synthetic routes to this compound, supported by experimental data to aid in process selection and optimization.
Comparison of Synthetic Routes
Several methods for the synthesis of this compound have been documented, each with distinct advantages and disadvantages. The primary routes originate from terephthalic acid or trimellitic anhydride.
Route 1: From Terephthalic Acid and Formaldehyde Source in Oleum
This is a widely utilized and patented industrial method. The reaction involves the hydroxymethylation of terephthalic acid with a formaldehyde source, such as paraformaldehyde or trioxane, in fuming sulfuric acid (oleum), followed by intramolecular cyclization.
Key Features:
-
High Selectivity: This method is noted for producing the 5-isomer with high selectivity, minimizing the formation of the 6-carboxy isomer.[1]
-
High Yield and Purity: Reported yields are consistently high, often exceeding 75%, with the final product demonstrating high purity after simple workup procedures.[2][3]
-
Scalability: The process is suitable for industrial-scale production.[4]
Challenges:
-
Harsh Reaction Conditions: The use of oleum, a highly corrosive and hazardous reagent, requires specialized equipment and careful handling.[4]
-
Exothermic Reaction: The reaction can be highly exothermic, necessitating precise temperature control.[4]
Route 2: Reduction of Trimellitic Anhydride
This route involves the reduction of one of the anhydride carbonyl groups of trimellitic anhydride. This can be achieved through catalytic hydrogenation or electrochemical reduction.
Key Features:
-
Readily Available Starting Material: Trimellitic anhydride is a common industrial chemical.
Challenges:
-
Mixture of Isomers: A significant drawback of this method is the formation of a mixture of this compound and its 6-carboxy isomer.[5][6]
-
Costly Purification: The separation of the 5- and 6-isomers is challenging and requires elaborate and costly purification steps, which can considerably lower the overall yield of the desired product.[4][5]
Route 3: From Terephthalic Acid and Chloromethyl Chlorosulphate
An alternative approach involves the reaction of terephthalic acid with chloromethyl chlorosulphate. This method is presented as a simpler and more cost-effective process.
Key Features:
-
Controllable Industrial Scale Reaction: The reactions involved in this process are reported to be easily controllable on an industrial scale.[4][7]
-
Environmentally Safer: The process is described as having less pollution, making it an environmentally safer option.[7]
Challenges:
-
Handling of Reagents: While potentially safer than oleum, chloromethyl chlorosulphate is also a hazardous chemical that requires careful handling.
Quantitative Data Summary
The following table summarizes the key quantitative data for the different synthetic routes to this compound.
| Parameter | Route 1: Terephthalic Acid & Formaldehyde in Oleum | Route 2: Reduction of Trimellitic Anhydride | Route 3: Terephthalic Acid & Chloromethyl Chlorosulphate |
| Starting Material | Terephthalic Acid | Trimellitic Anhydride | Terephthalic Acid |
| Key Reagents | Paraformaldehyde/Trioxane, Oleum (20-30% SO₃) | H₂/Catalyst or Electrochemical setup | Chloromethyl Chlorosulphate |
| Reaction Temp. | 120-148°C[1][2] | 10-95°C (Electrochemical)[7] | 110-130°C[4][7] |
| Reaction Time | 2.5 - 17 hours[1][2] | Not specified | 3-4 hours[7] |
| Reported Yield | 75-83%[2][6] | Lowered by purification[4] | 60-67%[7] |
| Product Purity | >94% (HPLC)[1] | Contains up to 10% 6-isomer before purification[4] | >94% (HPLC)[7] |
Experimental Protocols
Protocol for Route 1: Synthesis from Terephthalic Acid and Paraformaldehyde in Oleum
This protocol is based on a patented industrial method.[2]
Materials:
-
Terephthalic Acid
-
Paraformaldehyde
-
Oleum (20-25% SO₃)
-
Sodium Hydroxide (NaOH) solution (10%)
-
Sulfuric Acid (H₂SO₄) (50% or 96%)
-
Activated Carbon
-
Water
Procedure:
-
Charge a suitable reactor with oleum (20-25% SO₃).
-
Add terephthalic acid and then paraformaldehyde to the oleum with agitation.
-
Heat the mixture to 125°C and maintain for 17 hours (alternatively, heat to 138-148°C for 4.5 hours).
-
Cool the reaction mixture and cautiously add water, adjusting the temperature to approximately 70-100°C.
-
Filter the resulting precipitate and wash it with water.
-
Suspend the precipitate in water and adjust the pH to approximately 7 with 10% NaOH solution to dissolve the product.
-
Add activated carbon, stir, and filter the mixture.
-
Heat the filtrate to 65-85°C and acidify with sulfuric acid to a pH of about 2 to precipitate the this compound.
-
Filter the purified product, wash with water, and dry to obtain this compound.
Protocol for Route 3: Synthesis from Terephthalic Acid and Chloromethyl Chlorosulphate
This protocol is based on a patented process.[4][7]
Materials:
-
Terephthalic Acid
-
Chloromethyl Chlorosulphate
-
Deionized Water
Procedure:
-
In a glass-lined reactor, charge chloromethyl chlorosulphate under constant stirring.
-
Add terephthalic acid at a temperature of approximately 27-28°C.
-
Heat the reactor to a temperature of 128-130°C and maintain for 3 hours.
-
Cool the mixture to about 33-35°C.
-
Add deionized water portion-wise to the cooled mixture.
-
Stir the mixture for about 1 hour at this temperature.
-
Centrifuge the product, squeeze it well, and wash it abundantly with deionized water.
-
Dry the product to obtain this compound.
Visualization of Synthetic Pathways
The following diagram illustrates the workflow and comparison of the primary synthetic routes to this compound.
Caption: Comparative workflow of synthetic routes to this compound.
References
- 1. US20030009038A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 2. US6888009B2 - Method for the preparation of this compound - Google Patents [patents.google.com]
- 3. scispace.com [scispace.com]
- 4. WO2006090409A1 - An improved process for the preparation of 5 - carboxyphthalide - Google Patents [patents.google.com]
- 5. WO2001032643A1 - Method for the preparation of this compound - Google Patents [patents.google.com]
- 6. allindianpatents.com [allindianpatents.com]
- 7. An Improved Process For The Preparation Of 5 Carboxyphthalide [quickcompany.in]
An Economic Analysis of 5-Carboxyphthalide Production: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the primary chemical synthesis routes for 5-Carboxyphthalide, a key intermediate in the pharmaceutical and polymer industries. While biosynthetic and enzymatic methods for producing this specific molecule are not yet established in published literature, this document also explores a hypothetical biocatalytic pathway, offering a forward-looking perspective on potential future production methods. The economic viability and environmental impact of each method are evaluated based on available experimental data and raw material costs.
At a Glance: Performance Comparison of Production Methods
The following table summarizes key performance indicators for the established chemical synthesis methods and a theoretical biocatalytic approach for the production of this compound.
| Parameter | Chemical Synthesis (Terephthalic Acid & Paraformaldehyde in Oleum) | Chemical Synthesis (Terephthalic Acid & Chloromethyl Chlorosulphate) | Hypothetical Biocatalytic Synthesis |
| Starting Materials | Terephthalic Acid, Paraformaldehyde, Oleum (Fuming Sulfuric Acid) | Terephthalic Acid, Chloromethyl Chlorosulphate | Glucose, Engineered Microorganism |
| Typical Yield | 75-83%[1] | ~65% | High (Potentially >90%) |
| Product Purity | High (>95%)[1] | High (>96%) | Very High (>99%) |
| Reaction Temperature | 120-148°C[1] | 120-130°C | Ambient (e.g., 30-37°C) |
| Solvent | Oleum (acts as solvent and reagent) | Chloromethyl Chlorosulphate (acts as solvent and reagent) | Aqueous buffer |
| Key Advantages | Established, high-throughput process. | Simple, one-pot reaction. | Mild reaction conditions, high selectivity, reduced waste. |
| Key Disadvantages | Harsh reaction conditions, corrosive reagents, significant waste generation. | Use of a highly corrosive and hazardous reagent. | Technology not yet developed, potentially high initial R&D costs. |
Economic Analysis
The economic feasibility of this compound production is heavily influenced by the cost of raw materials, energy consumption, and waste disposal. The following table provides a comparative cost analysis based on current market prices.
| Cost Component | Chemical Synthesis (Terephthalic Acid & Paraformaldehyde in Oleum) | Chemical Synthesis (Terephthalic Acid & Chloromethyl Chlorosulphate) | Hypothetical Biocatalytic Synthesis |
| Raw Material Costs | Moderate | High | Low |
| Terephthalic Acid | ~$0.66 - $1.01 / kg[2] | ~$0.66 - $1.01 / kg | - |
| Paraformaldehyde | ~$0.70 - $1.85 / kg[3][4] | - | - |
| Oleum | ~$0.14 - $0.40 / kg[5] | - | - |
| Chloromethyl Chlorosulphate | - | Price not readily available, but expected to be high due to hazardous nature. | - |
| Glucose | - | - | ~$0.50 / kg |
| Catalyst Cost | Not applicable (reagents act as catalysts) | Not applicable | Moderate (Enzyme production and/or immobilization)[6][7] |
| Energy Costs | High (due to high reaction temperatures) | High (due to high reaction temperatures) | Low (ambient temperature fermentation) |
| Waste Disposal Costs | High (neutralization of acidic waste, disposal of sulfates)[8][9][10] | High (disposal of hazardous chlorinated and sulfur-containing waste) | Low (biodegradable waste) |
| Estimated Production Cost | Moderate | High | Low (once technology is mature) |
| Selling Price of this compound | ~$6 - $7 / kg[11][12][13] | ~$6 - $7 / kg[11][12][13] | ~$6 - $7 / kg[11][12][13] |
Detailed Methodologies and Experimental Protocols
Chemical Synthesis: From Terephthalic Acid and Paraformaldehyde in Oleum
This is a widely cited and patented method for the industrial production of this compound.
Experimental Protocol:
-
Charging the Reactor: Terephthalic acid is added to a reactor.
-
Addition of Oleum: Fuming sulfuric acid (oleum) with a specific concentration of free SO₃ (e.g., 20%) is added to the reactor.
-
Addition of Paraformaldehyde: Paraformaldehyde is then added to the mixture.
-
Reaction: The mixture is heated to a temperature between 120°C and 148°C and agitated for several hours.[1]
-
Hydrolysis and Precipitation: After the reaction is complete, the mixture is cooled and water is added to hydrolyze the reaction mixture and precipitate the crude this compound.
-
Purification: The precipitate is filtered and washed. It is then suspended in water, and the pH is adjusted to dissolve the this compound as its salt. Any insoluble impurities are filtered off.
-
Isolation: The filtrate is then acidified (e.g., with sulfuric acid to a pH of 2) to precipitate the pure this compound.[1]
-
Drying: The final product is filtered, washed, and dried.
Hypothetical Biocatalytic Synthesis Pathway
While a direct biosynthetic pathway for this compound has not been reported, a plausible route can be conceptualized based on known enzymatic reactions. This hypothetical pathway would likely involve a metabolically engineered microorganism, such as E. coli or Saccharomyces cerevisiae.
Proposed Signaling Pathway:
Caption: A hypothetical biosynthetic pathway for this compound production.
Experimental Workflow:
Caption: A conceptual workflow for the biocatalytic production of this compound.
Logical Comparison of Production Routes
The choice of a production method for this compound involves a trade-off between established, high-temperature chemical processes and the potential for a more sustainable, but currently undeveloped, biocatalytic route.
Caption: A decision-making framework for this compound production methods.
Conclusion
Currently, the chemical synthesis of this compound from terephthalic acid and paraformaldehyde in oleum remains the most economically viable and widely practiced industrial method. While this process benefits from being well-established and high-yielding, it is associated with significant environmental concerns due to the use of harsh and corrosive reagents and the generation of substantial waste streams.
The development of a biocatalytic route presents a promising long-term alternative. A successful biosynthetic pathway would likely offer significant advantages in terms of sustainability, with milder reaction conditions, lower energy consumption, and the use of renewable feedstocks. However, considerable research and development are required to identify and engineer the necessary enzymes and optimize a microbial host for efficient production. As the demand for greener manufacturing processes continues to grow, investment in the development of biocatalytic methods for the production of key pharmaceutical intermediates like this compound is expected to increase.
References
- 1. LCA application to chemical synthesis at laboratory scale [iris.unimore.it]
- 2. Biocatalytic synthesis of lactones and lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. studylib.net [studylib.net]
- 7. High-Yield Hydrogen Production from Starch and Water by a Synthetic Enzymatic Pathway | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Investigation of Enzymes in the Phthalide Biosynthetic Pathway in Angelica sinensis Using Integrative Metabolite Profiles and Transcriptome Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cost-Benefit Of Enzymatic Processes Vs Traditional Chemicals [infinitabiotech.com]
- 12. imarcgroup.com [imarcgroup.com]
- 13. researchgate.net [researchgate.net]
Purity comparison of 5-Carboxyphthalide from different suppliers
An authoritative guide for researchers, scientists, and drug development professionals on comparing the purity of 5-Carboxyphthalide from various suppliers. This document provides detailed experimental protocols and data presentation formats to facilitate objective evaluation.
This compound is a crucial intermediate in the synthesis of various pharmaceuticals, most notably the selective serotonin reuptake inhibitor (SSRI) citalopram. The purity of this starting material is paramount as impurities can carry through the synthetic route, potentially leading to final drug products with undesirable characteristics, including reduced efficacy, altered bioavailability, or adverse patient reactions. Therefore, rigorous purity assessment of this compound from different commercial suppliers is a critical step in drug development and manufacturing. This guide outlines the standardized analytical procedures for such a comparison.
Identified Suppliers of this compound
A number of chemical suppliers provide this compound. While not exhaustive, the following list includes some of the key suppliers mentioned in publicly available sources:
-
Simson Pharma Limited: Provides a Certificate of Analysis with their product, which should detail the purity.[1]
-
Clever Pathway Private Limited: A manufacturer and exporter of this compound.[2]
-
ALTRAKEM PHARMA LIFE SCIENCES PRIVATE LIMITED: States a purity of 99%.[3]
-
SVR API Pvt Ltd: States a purity of 98%.[3]
-
Sigma-Aldrich (now Merck): A major global supplier of chemical reagents.
-
Apollo Scientific: A UK-based supplier of research chemicals.[4]
It is incumbent upon the researcher to obtain samples from their suppliers of interest and perform the analyses as described below.
Comparative Purity Analysis Data
The following table should be used to summarize the quantitative purity data obtained from the analysis of this compound samples from different suppliers.
| Supplier | Lot Number | Stated Purity (%) | HPLC Purity (%) | qNMR Purity (%) | Major Impurities Identified by MS | Notes |
| Supplier A | ||||||
| Supplier B | ||||||
| Supplier C | ||||||
| Supplier D |
Experimental Protocols for Purity Determination
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile organic compounds.[5][6][7] It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.
4.1.1 Principle
A solution of the this compound sample is injected into the HPLC system. As it passes through the column, the compound and its impurities are separated. A detector measures the absorbance of the eluting compounds, and the area of the peak corresponding to this compound is compared to the total area of all peaks to determine its purity.
4.1.2 Instrumentation and Conditions
-
HPLC System: A standard HPLC system with a UV detector is sufficient.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
4.1.3 Sample Preparation
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4.1.4 Data Analysis
The percentage purity is calculated as follows:
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary method for determining the purity of organic compounds without the need for a specific reference standard of the analyte.[8]
4.2.1 Principle
qNMR relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a known signal from the analyte with the integral of a certified internal standard of known concentration, the absolute purity of the analyte can be determined.
4.2.2 Instrumentation and Reagents
-
NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Internal Standard: A certified internal standard with a known purity, such as maleic anhydride or dimethyl sulfone. The standard should have a simple spectrum with at least one signal that does not overlap with any signals from the analyte or solvent.
-
Deuterated Solvent: A high-purity deuterated solvent, such as DMSO-d6 or CDCl3, that dissolves both the sample and the internal standard.[9]
4.2.3 Sample Preparation
-
Accurately weigh a specific amount of the this compound sample (e.g., 10 mg).
-
Accurately weigh a specific amount of the internal standard (e.g., 5 mg).
-
Dissolve both in a precise volume of the deuterated solvent in an NMR tube.
4.2.4 Data Acquisition and Processing
-
Acquire a proton (¹H) NMR spectrum with a sufficiently long relaxation delay to ensure complete relaxation of all relevant nuclei.
-
Carefully integrate the non-overlapping signals of both the analyte and the internal standard.
4.2.5 Calculation
The purity of the sample is calculated using the following formula:
Purity (%) = (I_sample / I_std) * (N_std / N_sample) * (M_sample / M_std) * (m_std / m_sample) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P_std = Purity of the internal standard
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS is instrumental in identifying the chemical structures of impurities.[10]
4.3.1 Principle
The sample is first separated by HPLC as described above. The eluent from the HPLC is then introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). This provides the molecular weight of the parent compound and any co-eluting impurities.
4.3.2 Instrumentation
An HPLC system coupled to a mass spectrometer (e.g., a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap) is used.
4.3.3 Data Analysis
The mass spectra of the impurity peaks are analyzed to determine their molecular weights. This information, along with knowledge of the synthetic process of this compound, can help in postulating the structures of the impurities.
Visualized Workflows and Rationale
Experimental Workflow for Purity Determination
References
- 1. This compound | CAS No- 4792-29-4 | Simson Pharma Limited [simsonpharma.com]
- 2. This compound Manufacturer, Supplier from Vadodara [cleverpathway.com]
- 3. This compound manufacturers and suppliers in india [chemicalbook.com]
- 4. 4792-29-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. web.vscht.cz [web.vscht.cz]
- 6. mastelf.com [mastelf.com]
- 7. High perfomance liquid chromatography in pharmaceutical analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nuclear Magnetic Resonance (NMR) Spectroscopy | CymitQuimica [cymitquimica.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 5-Cyanophthalide: An Analysis of Alternative Precursors
For researchers, scientists, and professionals in drug development, the efficient synthesis of key pharmaceutical intermediates is paramount. 5-Cyanophthalide, a crucial precursor for the antidepressant citalopram, can be synthesized through various pathways from a range of starting materials. This guide provides an objective comparison of alternative precursors for 5-cyanophthalide synthesis, supported by experimental data, detailed protocols, and workflow visualizations to aid in the selection of the most suitable synthetic route.
The choice of precursor for the synthesis of 5-cyanophthalide significantly impacts the overall efficiency, cost-effectiveness, and environmental footprint of the manufacturing process. While 5-carboxyphthalide remains a widely utilized starting material, several alternative precursors offer distinct advantages and disadvantages. This guide explores the synthetic routes from prominent precursors, presenting a comparative analysis of their performance based on available experimental data.
Comparative Performance of Precursors
The following table summarizes the quantitative data for the synthesis of 5-cyanophthalide from various precursors, offering a clear comparison of their respective yields and reaction conditions.
| Precursor | Intermediate(s) | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) |
| This compound | 5-Chlorocarbonyl phthalide, 5-Carbamoylphthalide | Thionyl chloride, Ammonia | 3 hours (amidation) | Reflux | ~68% (overall) | - |
| This compound | 5-Chlorocarbonyl phthalide, 5-Hydroxamyl phthalide | Thionyl chloride, Hydroxylamine | 5 hours (chlorination), overnight (hydroxamylation), 6 hours (dehydration) | 60 (chlorination), RT (hydroxamylation), 80 (dehydration) | 91% (from 5-hydroxamyl phthalide) | 99% |
| This compound | 5-Chlorocarbonyl phthalide | Thionyl chloride, Sulfamide | 2 hours | 130-140 | 77% | 98.5% |
| 5-Aminophthalide | Diazonium salt | Sodium nitrite, Copper(I) cyanide | - | - | - | - |
| 4,4-dimethyl-2-(1-oxo-1,3-dihydroisobenzofuran-5-yl)oxazoline | - | Thionyl chloride, N,N-dimethylformamide | 1 hour | Reflux | 75% | 92% |
| Terephthalic Acid | This compound | Paraformaldehyde, Sulfuric acid, Sulfur trioxide | - | 110-120 | - | - |
Synthetic Pathways and Logical Relationships
The choice of precursor dictates the synthetic pathway to 5-cyanophthalide. The following diagrams illustrate the logical flow of these transformations.
Caption: Synthetic routes from this compound.
Caption: Synthetic routes from alternative precursors.
Experimental Protocols
This section provides detailed methodologies for the key synthetic transformations described above.
Synthesis of 5-Cyanophthalide from this compound via 5-Hydroxamyl phthalide
This two-step process involves the formation of an acyl chloride followed by reaction with hydroxylamine and subsequent dehydration.
Step 1: Synthesis of 5-Chlorocarbonyl phthalide [1][2]
-
In a flask under a nitrogen atmosphere, suspend this compound (50 g, 0.2806 mol) in thionyl chloride (125 ml, 1.71 mol).
-
Add dimethylformamide (0.5 ml) as a catalyst.
-
Heat the mixture to reflux (60°C) for 5 hours.[1]
-
After cooling to room temperature, evaporate the solvent under vacuum.
-
Add toluene (3 x 100 ml) to the residue to obtain a solid, which is then taken up in tetrahydrofuran (500 ml) to yield a solution of 5-chlorocarbonyl phthalide. The molar yield is approximately 91%.[1]
Step 2: Synthesis of 5-Hydroxamyl phthalide [1]
-
Prepare a solution of hydroxylamine hydrochloride (8.86 g, 0.1275 mol) and triethylamine (12.9 g, 0.1275 mol) in tetrahydrofuran (30 ml) and cool to 10°C.
-
Slowly add the solution of 5-chlorocarbonyl phthalide prepared in the previous step over 1 hour.
-
Stir the reaction mixture for 1 hour.
-
Evaporate the solvent under vacuum to obtain 5-hydroxamyl phthalide. The molar yield is approximately 92%.[1]
Step 3: Synthesis of 5-Cyanophthalide [1]
-
To a flask, add 5-hydroxamyl phthalide (2 g, 0.01 mol) and thionyl chloride (15 ml).
-
Heat the mixture at reflux (80°C) for 6 hours.[1]
-
Cool the reaction mixture and add toluene (20 ml).
-
Evaporate the solvent under vacuum and redissolve the residue in toluene (20 ml).
-
Heat the solution to reflux and allow it to cool for precipitation.
-
Filter the solid to obtain 5-cyanophthalide. The molar yield is approximately 91% with a purity of 99%.[1]
One-Pot Synthesis of 5-Cyanophthalide from this compound
This method provides a more direct route from this compound.
-
Suspend this compound (50 g, 0.28 mol) and sulfamide (31 g, 0.32 mol) in sulfolane (150 mL).[3]
-
Add thionyl chloride (41 g, 0.34 mol) to the suspension.
-
Heat the reaction mixture to 130-140°C for 2 hours. Gas evolution will be observed around 90°C.[3]
-
Cool the mixture to 90°C and add water (150 mL).
-
Maintain the temperature at 85-90°C for 15 minutes and then cool to 35°C.
-
Filter the resulting crystals and wash with water (250 mL).
-
Recrystallize the product from acetic acid to obtain 5-cyanophthalide. The yield is approximately 77% with a purity of 98.5%.[3]
Synthesis of 5-Cyanophthalide from 4,4-dimethyl-2-(1-oxo-1,3-dihydroisobenzofuran-5-yl)oxazoline
This route utilizes an oxazoline precursor.
-
Suspend 4,4-dimethyl-2-(1-oxo-1,3-dihydroisobenzofuran-5-yl)oxazoline (23.1 g, 0.1 mol) in thionyl chloride (36 mL).[4]
-
Slowly add N,N-dimethylformamide (5 ml).
-
Heat the solution at reflux for 1 hour, then allow it to cool to room temperature over 3 hours.[4]
-
Add toluene (150 mL) and filter the suspension, washing the crystals with toluene (2 x 50 mL).
-
Suspend the wet crystals in deionized water (150 mL) and adjust the pH to 8.0 with 25% aqueous ammonia.
-
Filter the solid, wash with deionized water (2 x 50 mL), and dry under reduced pressure at 60°C.
-
The yield is 11.9 g (75%) of 5-cyanophthalide with a purity of 92% (HPLC).[4]
Conclusion
The selection of a precursor for 5-cyanophthalide synthesis is a critical decision that balances factors such as yield, purity, reaction conditions, cost, and environmental impact. While this compound offers multiple synthetic avenues, including a high-yield one-pot synthesis, alternative precursors like the oxazoline derivative present viable, albeit potentially more complex, options. The detailed protocols and comparative data in this guide are intended to provide researchers with the necessary information to make an informed choice for their specific synthetic needs. Further process optimization and economic analysis would be beneficial for large-scale production considerations.
References
- 1. US20020019546A1 - Method for the preparation of 5-cyanophthalide - Google Patents [patents.google.com]
- 2. EP1777221A1 - Process for the preparation of 5-cyanophthalide starting from this compound - Google Patents [patents.google.com]
- 3. US6441201B1 - Method for the preparation of 5-cyanophthalide - Google Patents [patents.google.com]
- 4. 5-Cyanophthalide synthesis - chemicalbook [chemicalbook.com]
Comparative Guide to the Biological Activity of 5-Carboxyphthalide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 5-Carboxyphthalide derivatives, focusing on their anti-inflammatory, antimicrobial, and anticancer properties. The information is compiled from preclinical studies to facilitate further research and development in this promising area of medicinal chemistry.
Anti-inflammatory Activity
Derivatives of the phthalide scaffold have demonstrated notable anti-inflammatory effects. While specific data on a wide range of this compound derivatives remains an area of active research, studies on closely related phthalide compounds provide valuable insights into their potential mechanisms and efficacy.
A notable example is the phthalide derivative, 3-((4-((4-fluorobenzyl)oxy)phenyl)(hydroxy)methyl)-5,7-dimethoxyisobenzofuran-1(3H)-one (Compound 9o), which has shown potent anti-inflammatory activity.[1] This compound exhibited a significant inhibitory effect on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages.[1]
Table 1: Anti-inflammatory Activity of a Potent Phthalide Derivative
| Compound | Target | Assay | IC50 (µM) | Source |
| Compound 9o | Nitric Oxide (NO) Production | LPS-induced NO in RAW 264.7 cells | 0.76 | [1] |
Mechanism of Action: Anti-inflammatory Effects
Preliminary mechanistic studies on Compound 9o indicate that its anti-inflammatory activity is mediated through the modulation of key signaling pathways. Specifically, the compound was found to activate the Nrf2/HO-1 signaling pathway and inhibit the NF-κB and MAPK signaling pathways.[1]
Experimental Protocol: Nitric Oxide (NO) Production Assay
The inhibitory effect on NO production is a common method to assess the anti-inflammatory potential of a compound. A typical protocol is as follows:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium, such as DMEM, supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 5 x 104 cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compound for a specified period (e.g., 1 hour).
-
Inflammatory Stimulus: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.
-
Incubation: The plates are incubated for a further 24 hours.
-
NO Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm).
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value (the concentration of the compound that inhibits 50% of NO production) is determined.
References
A Comparative Guide to Catalysts for 5-Carboxyphthalide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 5-carboxyphthalide, a crucial intermediate in the production of pharmaceuticals like the antidepressant citalopram, as well as in the polymer and paint industries, has been approached through various catalytic methods.[1][2][3] The efficiency, selectivity, and industrial viability of these methods depend significantly on the chosen catalytic system. This guide provides an objective comparison of dominant catalytic strategies for this compound synthesis, supported by experimental data from key patents and literature.
Performance Comparison of Catalytic Systems
The primary routes for synthesizing this compound involve the reaction of terephthalic acid with a formaldehyde source or the reduction of trimellitic acid. The choice of catalyst and reagents directly impacts yield, purity, and process safety. Below is a summary of performance data for different catalytic systems.
| Catalytic System/Method | Key Reagents | Catalyst/Medium | Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) | Key Advantages & Disadvantages |
| Oleum-Mediated Electrophilic Substitution | Terephthalic Acid, Paraformaldehyde | Fuming Sulfuric Acid (Oleum, 20-27% SO₃) | 125 - 148 | 4.5 - 17 | 82 - 83 | High | High yield and purity.[1] Highly corrosive and hazardous medium.[4] |
| Chloromethyl Chlorosulfate (CMCS) Method | Terephthalic Acid | Chloromethyl Chlorosulfate | 120 - 130 | 3 - 4 | 64 - 67 | >96 | Less corrosive than oleum, simpler process.[2][4] CMCS is a hazardous reagent. |
| Lewis/Mineral Acid Catalysis | Terephthalic Acid, Paraformaldehyde | ZnCl₂ in Nitrobenzene | 125 | 17 | Not explicitly stated, but claimed to be high | High | Milder conditions compared to oleum.[5] Use of toxic nitrobenzene as solvent. |
| Catalytic Hydrogenation | Trimellitic Acid | Not specified | Not specified | Not specified | Not specified | Low (Mixture) | Utilizes a different starting material.[3] Low selectivity, produces a mixture of 5- and 6-carboxyphthalides requiring costly purification.[1][3][5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results. The following are representative experimental protocols derived from patent literature for the two primary methods.
Oleum-Mediated Synthesis
This protocol is based on the process described in U.S. Patent 6,888,009 B2.[1]
Procedure:
-
Charge terephthalic acid (13 kg) and paraformaldehyde (3.8 kg) into a suitable reactor.
-
Add fuming sulfuric acid (oleum) with 20-25% SO₃ content (43 kg) to the reactor.
-
Agitate the mixture and heat to 138-148°C for approximately 4.5 hours.
-
After the reaction is complete, cool the mixture and carefully add water (87 L), adjusting the temperature to about 100°C.
-
Filter the resulting precipitate and wash it with water.
-
Suspend the precipitate in water and adjust the pH to approximately 7 with sodium hydroxide solution (e.g., 10% NaOH) to dissolve the this compound.
-
Add activated carbon (0.5 kg), stir, and filter the mixture to remove impurities.
-
Adjust the temperature of the filtrate to about 85°C and acidify with sulfuric acid (e.g., 96%) to a pH of approximately 2 to precipitate the product.
-
Isolate the purified this compound by filtration, wash with water, and dry.
Chloromethyl Chlorosulfate (CMCS) Synthesis
This protocol is adapted from the process described in patent WO 2006/090409 A1.[4]
Procedure:
-
In a 2500 L glass-lined reactor, charge chloromethyl chlorosulfate (450 kg) under constant stirring.
-
Add terephthalic acid (200 kg) to the reactor at a temperature of approximately 27°C.
-
Heat the reactor to a temperature of 130°C and maintain for a period of 3 hours.
-
After the reaction, cool the mixture to 34°C.
-
Carefully add deionized water portion-wise to the reaction mixture.
-
Stir the mixture for about 1 hour at 33°C.
-
Centrifuge the resulting product, ensuring it is well-squeezed.
-
Wash the product abundantly with deionized water.
-
Dry the final product to yield this compound.
Process Workflow and Logic
The synthesis of this compound, particularly via the widely practiced oleum-mediated route, follows a distinct workflow from raw materials to the purified final product. This process involves a core chemical reaction followed by a multi-step purification sequence.
Caption: Workflow for Oleum-Mediated Synthesis of this compound.
Concluding Remarks
The synthesis of this compound is dominated by methods that utilize strong, corrosive acids. The oleum-mediated process consistently provides high yields and purity, making it a common choice despite the hazardous nature of fuming sulfuric acid.[1] The chloromethyl chlorosulfate (CMCS) method offers a viable industrial alternative with a simpler workflow and less corrosive environment, although it involves its own set of hazardous materials.[2][4] In contrast, the catalytic hydrogenation of trimellitic acid is generally avoided for high-purity applications due to the formation of isomeric byproducts that are difficult to separate.[3]
For researchers and drug development professionals, the choice of synthetic route will depend on a balance of required purity, yield, scalability, and available equipment to handle hazardous reagents safely. Future research may focus on developing greener catalytic systems that avoid harsh acids and hazardous solvents while maintaining high selectivity and yield.
References
- 1. US6888009B2 - Method for the preparation of this compound - Google Patents [patents.google.com]
- 2. An Improved Process For The Preparation Of 5 Carboxyphthalide [quickcompany.in]
- 3. allindianpatents.com [allindianpatents.com]
- 4. WO2006090409A1 - An improved process for the preparation of 5 - carboxyphthalide - Google Patents [patents.google.com]
- 5. WO2001032643A1 - Method for the preparation of this compound - Google Patents [patents.google.com]
A Comparative Guide to the Synthesis of 5-Carboxyphthalide: An Environmental Perspective
For researchers, scientists, and professionals in drug development, the synthesis of key intermediates like 5-carboxyphthalide is a critical process where efficiency and environmental impact are of paramount importance. This guide provides an objective comparison of different synthesis methods for this compound, with a focus on their environmental footprint, supported by experimental data and detailed protocols.
Comparison of Synthesis Methods
The following table summarizes the key quantitative data for three distinct methods of this compound synthesis.
| Parameter | Method 1: Oleum-Based Synthesis | Method 2: Lewis Acid-Catalyzed Synthesis | Method 3: Chloromethyl Chlorosulphate Synthesis |
| Starting Material | Terephthalic Acid, Paraformaldehyde | Terephthalic Acid, Paraformaldehyde | Terephthalic Acid, Chloromethyl Chlorosulphate |
| Catalyst/Reagent | Oleum (Fuming Sulfuric Acid) | Zinc Chloride (ZnCl₂) | Chloromethyl Chlorosulphate |
| Solvent | Oleum | Nitrobenzene | None (reagent acts as solvent) |
| Reaction Temperature | 125-148°C[1] | 125°C[2] | 120-130°C |
| Reaction Time | 4.5-17 hours[1] | 17 hours[2] | 3-4 hours |
| Reported Yield | 82-83%[1] | 83%[2] | 64-67%[3] |
| Purity | High purity mentioned[1] | High purity mentioned[2] | >96% (HPLC)[3] |
| Key Environmental Concerns | Highly corrosive and toxic reagent (oleum), release of SO₃ fumes, large volume of acidic waste. | Use of toxic solvent (nitrobenzene), heavy metal catalyst waste. | Use of a hazardous and potentially carcinogenic reagent, formation of corrosive byproducts. |
| Claimed Advantages | High yield and purity.[1] | Milder reaction conditions compared to oleum method.[2] | Simple, cost-effective, with claims of being "environmentally safe" (though this is debatable).[3] |
Experimental Protocols
Method 1: Synthesis of this compound using Oleum
This method involves the reaction of terephthalic acid with paraformaldehyde in the presence of fuming sulfuric acid (oleum).
Procedure:
-
Charge a reactor with terephthalic acid (10 kg).
-
Add oleum (20% SO₃; 6 kg/kg of terephthalic acid).
-
Add paraformaldehyde (1.33 equivalents, 0.24 kg/kg of terephthalic acid).
-
The mixture is agitated at 125°C for 17 hours.[1]
-
After completion, cool the reaction mixture and add water (13 kg/kg of terephthalic acid) and a filter aid, adjusting the temperature to approximately 70°C.
-
Filter the precipitate, wash it with water, and then suspend it in water.
-
Adjust the pH of the suspension to about 7 with NaOH. Activated carbon (0.07 kg/kg of terephthalic acid) is added, and the mixture is filtered. The precipitate is rinsed with water.
-
Adjust the temperature of the filtrate to about 65°C and the pH to about 2 with 50% sulfuric acid to precipitate the this compound.
-
The precipitated product is separated by filtration, washed with water, and dried.[1][2]
Method 2: Lewis Acid-Catalyzed Synthesis of this compound
This approach utilizes a Lewis acid as a catalyst for the reaction between terephthalic acid and paraformaldehyde, offering a potentially milder alternative to the oleum method.
Procedure:
-
Charge a reactor with terephthalic acid (10 kg).
-
Add a solution of zinc chloride (ZnCl₂, 2 equivalents) in nitrobenzene.
-
Add paraformaldehyde (1.33 equivalents, 0.24 kg/kg of terephthalic acid).
-
The mixture is agitated at 125°C for 17 hours.[2]
-
Upon completion, add water (13 kg/kg of terephthalic acid) and a filter aid, and adjust the temperature to about 70°C.
-
Filter the precipitate, wash it with water, and then suspend it in water.
-
Adjust the pH of the suspension to approximately 7 with NaOH. Add activated carbon (0.07 kg/kg of terephthalic acid), filter the mixture, and rinse the precipitate with water.
-
Adjust the temperature of the filtrate to about 65°C and the pH to about 2 with 50% sulfuric acid to precipitate the this compound.
-
Isolate the product by filtration, wash with water, and dry.[2]
Method 3: Synthesis of this compound using Chloromethyl Chlorosulphate
This method is presented as a simpler, cost-effective, and "environmentally safe" process, although the primary reagent is hazardous.
Procedure:
-
In a glass-lined reactor, charge chloromethyl chlorosulphate (350 kg) under constant stirring.
-
Add terephthalic acid (200 kg) at a temperature of 27°C.
-
Heat the reactor to a temperature of 130°C and maintain for 3-4 hours.
-
After the reaction, cool the mixture and add water portion-wise.
-
The product is then centrifuged, well squeezed, and washed abundantly with deionized water.
-
The final product is dried under vacuum.[3]
Visualizing the Synthesis and Comparison Workflow
The following diagrams illustrate the chemical pathways and the logical flow for comparing the environmental impact of these synthesis methods.
References
A Comparative Guide to the Validation of HPLC Methods for Aromatic Carboxylic Acid Analysis: A Focus on 5-Carboxyphthalide
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is paramount to ensure data integrity and regulatory compliance. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods applicable to the analysis of 5-Carboxyphthalide and structurally related aromatic carboxylic acids. Due to the limited availability of directly published, validated methods for this compound, this comparison draws upon established methods for similar compounds, such as phthalic acid and terephthalic acid, to provide a foundational understanding and practical guidance for method development and validation.
Comparison of HPLC Methodologies
The selection of an appropriate HPLC method is critical for achieving accurate and reproducible quantification. Reversed-phase HPLC is a widely utilized technique for the separation of aromatic carboxylic acids. The table below summarizes typical chromatographic conditions and performance data derived from validated methods for related compounds, which can serve as a starting point for the analysis of this compound.
| Parameter | Method A: Isocratic Elution | Method B: Gradient Elution |
| Column | C18, 250 mm x 4.6 mm, 5 µm | C18, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase | Acetonitrile: 0.1% Phosphoric Acid in Water (30:70 v/v) | A: 0.1% Formic Acid in WaterB: AcetonitrileGradient: 10-90% B over 15 min |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection Wavelength | 240 nm | 254 nm |
| **Linearity (R²) ** | > 0.999 | > 0.999 |
| Precision (%RSD) | < 2.0% | < 1.5% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.5% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~0.15 µg/mL |
Experimental Protocols
Detailed and standardized experimental protocols are the bedrock of a validated analytical method. Below are representative methodologies for the analysis of aromatic carboxylic acids, which can be adapted for this compound.
Method A: Isocratic Reversed-Phase HPLC
-
Standard Solution Preparation: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of a 50:50 mixture of acetonitrile and water to obtain a stock solution of 100 µg/mL. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A filtered and degassed mixture of acetonitrile and 0.1% phosphoric acid in water (30:70 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detection: UV at 240 nm.
-
-
Validation Parameters:
-
Linearity: Analyze a minimum of five concentrations across the expected sample concentration range.
-
Precision: Perform repeatability (intra-day) and intermediate precision (inter-day) assays by analyzing six replicate preparations of a standard solution.
-
Accuracy: Determine the recovery of the analyte by spiking a placebo matrix with known concentrations of the standard.
-
Specificity: Analyze a placebo sample to ensure no interference at the retention time of this compound.
-
LOD & LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Method B: Gradient Reversed-Phase HPLC
-
Standard and Sample Preparation: Follow the procedures outlined in Method A, using the initial mobile phase composition as the diluent.
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: Start with 10% B, increase linearly to 90% B over 15 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Validation: Conduct the validation following the same parameters as described for Method A.
HPLC Method Validation Workflow
The validation of an HPLC method is a systematic process to confirm that the analytical procedure is suitable for its intended purpose. The following diagram illustrates the logical workflow of the validation process.
A Comparative Guide to the Reactivity of 5-Carboxyphthalide and Phthalic Anhydride for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the selection of appropriate starting materials and intermediates is paramount to the success of a synthetic route. Both 5-Carboxyphthalide and phthalic anhydride are valuable building blocks, but their distinct structural features lead to significant differences in their chemical reactivity. This guide provides a detailed comparison of their reactivity profiles, supported by established chemical principles and available experimental data, to aid researchers in making informed decisions for their synthetic strategies.
Structural and Physicochemical Properties
A fundamental understanding of the structure and properties of each molecule is essential to appreciate their differing reactivities.
| Property | This compound | Phthalic Anhydride |
| Chemical Structure | ||
| Molecular Formula | C₉H₆O₄[1][2][3][4] | C₈H₄O₃[5][6][7] |
| Molecular Weight | 178.14 g/mol [1][3][4] | 148.12 g/mol [5][8] |
| Functional Groups | Lactone (cyclic ester), Carboxylic Acid | Anhydride |
| Appearance | White to off-white solid[1] | White, lustrous solid[8] |
Comparative Reactivity Analysis
The primary difference in reactivity stems from the nature of their functional groups. Phthalic anhydride possesses a highly reactive anhydride linkage, while this compound contains a less reactive lactone and a carboxylic acid group.
Reactivity of Phthalic Anhydride
Phthalic anhydride is a versatile and highly reactive intermediate in organic synthesis.[8] Its reactivity is dominated by the electrophilicity of the two carbonyl carbons in the anhydride ring, making it susceptible to nucleophilic attack.
-
Reaction with Amines (Amidation): Phthalic anhydride reacts readily with primary amines to form phthalimides in high yields.[5] This reaction typically proceeds in two steps: initial ring-opening to form a phthalamic acid intermediate, followed by cyclization upon heating to form the imide. The reaction is often carried out in solvents like glacial acetic acid or under solvent-free conditions with heating.
-
Reaction with Alcohols (Esterification): Alcohols react with phthalic anhydride to cause a ring-opening, forming a monoester of phthalic acid.[6][8] This reaction is often the first step in the production of phthalate esters, which are widely used as plasticizers.[8] To form the diester, a second esterification step is required, typically under harsher conditions with removal of water to drive the equilibrium.[8]
-
Hydrolysis: Phthalic anhydride reacts with hot water to hydrolyze the anhydride bond, forming phthalic acid.[7][8] This reaction is generally irreversible under normal conditions, although phthalic acid can be dehydrated back to the anhydride at high temperatures.[8]
Inferred Reactivity of this compound
This compound has two potential sites for nucleophilic attack: the carbonyl carbon of the lactone and the carboxylic acid group. The reactivity at these sites is expected to differ significantly.
-
Lactone Ring-Opening: The lactone is a cyclic ester and is less reactive than the anhydride of phthalic anhydride. However, it will undergo ring-opening upon reaction with strong nucleophiles or under forcing conditions (e.g., heating with strong acids or bases).
-
With Amines: Primary and secondary amines are expected to react with the lactone, leading to ring-opening and the formation of an amide and a hydroxymethyl group on the benzene ring. This reaction may require heating to proceed at a reasonable rate.
-
With Alcohols: In the presence of an acid or base catalyst, alcohols can react with the lactone to cause transesterification, resulting in a ring-opened ester. This reaction is typically reversible and may require driving the equilibrium by removing a product.
-
-
Carboxylic Acid Group Reactivity: The carboxylic acid group is generally less reactive towards nucleophilic acyl substitution than the lactone.
-
With Amines: Direct reaction of the carboxylic acid with an amine to form an amide is an equilibrium process and generally requires high temperatures to drive off the water formed.[9] More commonly, the carboxylic acid is first activated, for example, by conversion to an acid chloride or by using coupling agents like dicyclohexylcarbodiimide (DCC), to facilitate amide bond formation under milder conditions.[9]
-
With Alcohols: Similar to amidation, the direct esterification of the carboxylic acid with an alcohol (Fischer esterification) is a reversible reaction that is typically catalyzed by a strong acid and requires heating and removal of water to achieve good yields.[10]
-
Summary of Expected Reactivity
| Reaction Type | Phthalic Anhydride | This compound | Key Differences |
| Amidation | High reactivity, readily forms phthalimides with primary amines. | Two potential reaction sites. The lactone may undergo ring-opening with amines upon heating. The carboxylic acid requires activation or harsh conditions for amidation. | Phthalic anhydride is significantly more reactive and leads to a cyclic imide. This compound will likely yield ring-opened amides. |
| Esterification | Readily undergoes ring-opening with alcohols to form monoesters. | Two potential reaction sites. The lactone can undergo transesterification. The carboxylic acid requires acid catalysis and heat for esterification. | Phthalic anhydride provides a straightforward route to monoesters. Reactions with this compound are more complex with two potential products. |
| Hydrolysis | Readily hydrolyzes in hot water to phthalic acid.[7][8] | The lactone can be hydrolyzed under acidic or basic conditions. The carboxylic acid is stable to hydrolysis. | The anhydride is more susceptible to hydrolysis than the lactone. |
Experimental Protocols
Due to the lack of direct comparative studies, a representative protocol for a common reaction of the more extensively studied phthalic anhydride is provided below.
Synthesis of N-Phenylphthalimide from Phthalic Anhydride and Aniline
This protocol is a general representation of the reaction between phthalic anhydride and a primary amine.
Materials:
-
Phthalic anhydride
-
Aniline
-
Glacial acetic acid
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve phthalic anhydride (1 equivalent) in a minimal amount of glacial acetic acid with gentle heating.
-
Add aniline (1 equivalent) dropwise to the solution. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux for 1-2 hours.
-
Allow the mixture to cool to room temperature. The product, N-phenylphthalimide, will often crystallize out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure N-phenylphthalimide.
-
Dry the purified product in a vacuum oven.
Expected Yield: High yields (typically >90%) are expected for this reaction.
Visualizing Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the proposed reaction mechanisms.
Reaction of Phthalic Anhydride with an Amine
Caption: Reaction of Phthalic Anhydride with a primary amine.
Inferred Reaction of this compound with an Amine (Lactone Ring Opening)
Caption: Inferred reaction at the lactone of this compound.
Inferred Reaction of this compound with an Amine (Carboxylic Acid Amidation)
Caption: Inferred reaction at the carboxylic acid of this compound.
Conclusion
Conversely, this compound offers two distinct reactive sites of differing reactivity. The lactone is less reactive than an anhydride but can undergo ring-opening with nucleophiles, while the carboxylic acid group requires activation or more forcing conditions to participate in nucleophilic acyl substitution reactions. This dual functionality, however, presents opportunities for selective transformations by carefully choosing reaction conditions and reagents, which can be highly valuable in multi-step drug synthesis.
For researchers and drug development professionals, the choice between these two reagents will depend on the desired final product and the overall synthetic strategy. Phthalic anhydride is ideal for rapid and high-yielding formations of phthalimide and phthalate monoester derivatives. This compound, while less reactive, provides a scaffold with differentiated functional groups that can be manipulated sequentially, offering a greater degree of synthetic flexibility. Further direct experimental comparisons are warranted to quantify the reactivity differences and to fully exploit the synthetic potential of both molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]
- 3. youtube.com [youtube.com]
- 4. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Methanol-Assisted Phthalimide Ring Opening: Concerted or Stepwise Mechanism? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. personal.tcu.edu [personal.tcu.edu]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. quora.com [quora.com]
A Comparative Guide to Benchmarking 5-Carboxyphthalide Purity Standards
For researchers, scientists, and drug development professionals, the purity of starting materials is paramount to the reliability and reproducibility of experimental outcomes. 5-Carboxyphthalide, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals, is no exception. This guide provides an objective comparison of hypothetical this compound purity standards, designated as Standard A, Standard B, and Standard C, supported by experimental data and detailed analytical protocols.
Comparative Analysis of Purity Standards
The purity of the three hypothetical this compound standards was assessed using High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The results, summarized below, highlight the variations in purity and impurity profiles.
Table 1: Purity Assessment of this compound Standards
| Parameter | Standard A | Standard B | Standard C |
| Purity by HPLC (Area %) | 99.85% | 98.92% | 99.53% |
| Purity by qNMR (%) | 99.79% | 98.85% | 99.48% |
| Water Content (Karl Fischer, %) | 0.05% | 0.15% | 0.10% |
| Residual Solvents (GC-HS) | <0.01% | 0.05% (Toluene) | 0.02% (Acetone) |
Table 2: Impurity Profile of this compound Standards by HPLC
| Impurity | Standard A (Area %) | Standard B (Area %) | Standard C (Area %) |
| Terephthalic Acid | 0.03% | 0.45% | 0.18% |
| Diphthalide Derivative | Not Detected | 0.28% | 0.11% |
| Unknown Impurity 1 | 0.08% | 0.15% | Not Detected |
| Unknown Impurity 2 | 0.04% | 0.15% | 0.18% |
| Total Impurities | 0.15% | 1.08% | 0.47% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and verification of the presented data.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
This method is designed for the quantitative determination of this compound and its process-related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve approximately 10 mg of the this compound reference standard in a 1:1 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.
-
Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Assessment
qNMR provides a direct and highly accurate method for determining the purity of this compound without the need for a specific reference standard of the analyte.
-
Instrumentation: 400 MHz NMR Spectrometer
-
Internal Standard: Maleic acid (certified reference material)
-
Solvent: Dimethyl Sulfoxide-d6 (DMSO-d6)
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5 mg of the maleic acid internal standard into the same vial.
-
Dissolve the mixture in 0.75 mL of DMSO-d6.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).
-
Number of Scans: 16
-
-
Data Processing and Calculation:
-
Apply Fourier transformation and phase correction to the acquired Free Induction Decay (FID).
-
Integrate a well-resolved, characteristic peak of this compound (e.g., the singlet of the CH2 group) and the singlet of the olefinic protons of maleic acid.
-
Calculate the purity using the following formula:
Purity (%) = (Isample / Nsample) * (NIS / IIS) * (MWsample / MWIS) * (mIS / msample) * PIS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
subscripts "sample" and "IS" refer to this compound and the internal standard, respectively.
-
Visualizing Experimental Workflows and Logical Relationships
To further clarify the processes involved in benchmarking these standards, the following diagrams have been generated.
Caption: Workflow for HPLC Purity Analysis of this compound.
Caption: Experimental Workflow for qNMR Purity Determination.
Caption: Logical Comparison of this compound Standards.
A Comparative Guide to the Cytotoxicity of Phthalide and Phthalimide Analogs in Cancer Research
An objective comparison of the anti-cancer activity of phthalide and phthalimide derivatives, supported by experimental data from recent studies.
While specific recent research focusing exclusively on the cytotoxicity of 5-Carboxyphthalide analogs is limited, a broader examination of structurally related phthalide and phthalimide derivatives reveals significant anti-cancer potential. This guide provides a comparative overview of the cytotoxic effects of these compound classes against various cancer cell lines, based on available experimental data. The information is intended for researchers, scientists, and drug development professionals working in oncology.
Comparative Cytotoxicity of Phthalimide Derivatives
Recent studies have highlighted the potent cytotoxic activity of several phthalimide derivatives against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, has been determined for various analogs. The following table summarizes the IC50 values for several phthalimide derivatives, showcasing their efficacy and selectivity.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 5b | MCF-7 (Breast Cancer) | 0.2 ± 0.01 | [1][2] |
| Compound 5g | PC-12 (Pheochromocytoma) | 0.43 ± 0.06 | [1][2] |
| Compound 5k | MDA-MB-468 (Breast Cancer) | 0.6 ± 0.04 | [1][2] |
Experimental Protocols
The evaluation of the in vitro cytotoxicity of these analogs typically involves standardized cell-based assays. The following is a detailed methodology for the widely used MTT assay.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4][5]
Principle: In viable cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of the yellow MTT salt, resulting in the formation of insoluble purple formazan crystals.[3][5] The concentration of these crystals, which is directly proportional to the number of metabolically active cells, is determined by dissolving them in a solubilization solution and measuring the absorbance at a specific wavelength (typically between 500 and 600 nm) using a microplate spectrophotometer.[5]
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the phthalide or phthalimide analogs and incubated for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the treatment period, the culture medium is removed, and a fresh medium containing MTT solution (typically at a final concentration of 0.5 mg/mL) is added to each well. The plates are then incubated for an additional 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: After the incubation with MTT, the medium is carefully removed, and a solubilization solution (such as dimethyl sulfoxide - DMSO, or a specialized reagent) is added to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm is often used to reduce background noise.[3]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
Several phthalide and phthalimide derivatives exert their cytotoxic effects by inducing apoptosis, or programmed cell death.[1][6] One of the key mechanisms involved is the intrinsic apoptosis pathway, which is initiated by intracellular stress and converges at the mitochondria.
Intrinsic Apoptosis Pathway
The intrinsic, or mitochondrial, pathway of apoptosis is a crucial mechanism for eliminating damaged or cancerous cells.[1] The process is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. Upon receiving an apoptotic stimulus, the balance shifts in favor of the pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm. Cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1), which in turn activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death.
Caption: Intrinsic apoptosis pathway induced by phthalide analogs.
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a typical workflow for screening the cytotoxic activity of novel compounds.
Caption: Experimental workflow for cytotoxicity screening of novel compounds.
References
- 1. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity and pro‐apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells [ijbms.mums.ac.ir]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Synthesis and anti-cancer activity of benzothiazole containing phthalimide on human carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Pharmacological Evaluation of 5-Carboxyphthalide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Derivatives of 5-carboxyphthalide, a versatile scaffold, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This guide provides a comparative analysis of their anti-inflammatory, neuroprotective, and anticancer properties, supported by experimental data and detailed methodologies.
Anti-Inflammatory Activity
A series of thirty-one novel phthalide derivatives were synthesized and screened for their anti-inflammatory effects by measuring the inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages. Among the tested compounds, 3-((4-((4-fluorobenzyl)oxy)phenyl)(hydroxy)methyl)-5,7-dimethoxyisobenzofuran-1(3H)-one (Compound 9o) emerged as a particularly potent inhibitor.[1]
Table 1: Anti-Inflammatory Activity of Selected this compound Derivatives
| Compound | Structure | In Vitro IC50 (µM) for NO Inhibition | In Vivo Efficacy (Adjuvant-Induced Arthritis Model) |
| 9o | 3-((4-((4-fluorobenzyl)oxy)phenyl)(hydroxy)methyl)-5,7-dimethoxyisobenzofuran-1(3H)-one | 0.76[1] | Obvious therapeutic effect[1] |
| Additional Derivatives | Data from full-text article required | Data from full-text article required | Data from full-text article required |
Note: A comprehensive comparison of all 31 derivatives is pending access to the full-text publication.
Experimental Protocol: In Vitro Anti-Inflammatory Assay (LPS-Induced NO Production)
This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with bacterial lipopolysaccharide.
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Inflammation is induced by adding LPS to a final concentration of 1 µg/mL to each well, except for the control group.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Quantification (Griess Assay): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. 50 µL of supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader.
-
Calculation: The percentage of NO inhibition is calculated relative to the LPS-treated control. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.
Experimental Protocol: In Vivo Anti-Inflammatory Assay (Adjuvant-Induced Arthritis Rat Model)
This model is used to evaluate the therapeutic effect of compounds on a chronic inflammatory condition that resembles human rheumatoid arthritis.
-
Induction of Arthritis: Arthritis is induced in male Sprague-Dawley rats by a single intradermal injection of 0.1 mL of Freund's complete adjuvant (containing heat-killed Mycobacterium tuberculosis) into the subplantar region of the right hind paw.
-
Compound Administration: The test compound (e.g., Compound 9o) is administered orally or intraperitoneally daily for a specified period, starting from the day of adjuvant injection.
-
Assessment of Arthritis: The severity of arthritis is evaluated by measuring the paw volume (plethysmometry) and scoring the clinical signs of inflammation (erythema, swelling) at regular intervals.
-
Histopathological Analysis: At the end of the experiment, the animals are euthanized, and the ankle joints are collected for histopathological examination to assess synovial inflammation, cartilage destruction, and bone erosion.
Diagram 1: Anti-Inflammatory Signaling Pathway
Caption: Signaling pathway of Compound 9o's anti-inflammatory action.
Neuroprotective Activity
The neuroprotective potential of phthalide derivatives has been investigated, with a focus on their ability to mitigate neuronal damage in ischemic stroke models. The phthalide derivative CD21 has shown significant neuroprotective effects.[2]
Table 2: Neuroprotective Activity of a this compound Derivative
| Compound | In Vivo Model | Key Mechanism of Action | Outcome |
| CD21 | Middle Cerebral Artery Occlusion (MCAO) in rats[2] | Enhances MSR1-mediated clearance of PRX1, inhibiting TLR4 signaling.[2] | Significantly ameliorated infarct volumes and neurological deficits.[2] |
Experimental Protocol: In Vivo Neuroprotection Assay (Middle Cerebral Artery Occlusion Model)
This rodent model mimics the effects of ischemic stroke in humans to evaluate the efficacy of neuroprotective agents.
-
Animal Preparation: Male Sprague-Dawley or Wistar rats are anesthetized.
-
Surgical Procedure: A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. A nylon monofilament is inserted into the ICA via the ECA stump to occlude the origin of the middle cerebral artery (MCA).
-
Ischemia and Reperfusion: The filament is left in place for a defined period (e.g., 2 hours) to induce focal cerebral ischemia. It is then withdrawn to allow for reperfusion.
-
Compound Administration: The test compound (e.g., CD21) is administered at a specific time point relative to the onset of ischemia or reperfusion.
-
Neurological Deficit Scoring: Neurological function is assessed at various time points after MCAO using a standardized scoring system.
-
Infarct Volume Measurement: After a set duration (e.g., 24 or 48 hours), the animals are euthanized, and the brains are removed. The brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area, which appears as a pale, unstained region. The infarct volume is then quantified.
Diagram 2: Neuroprotective Mechanism of CD21
Caption: CD21's neuroprotective action via DAMP clearance and TLR4 inhibition.
Anticancer Activity
While research on the anticancer properties of direct this compound derivatives is ongoing, related structures containing carboxamide moieties have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, novel 1H-benzo[d]imidazole-5-carboxamide derivatives have been identified as potent inhibitors of fatty acid synthase (FASN), an enzyme overexpressed in many cancers.
Table 3: Anticancer Activity of Related Carboxamide Derivatives
| Compound Class | Target | Cancer Cell Lines | IC50 (µM) |
| 1H-benzo[d]imidazole-5-carboxamides | FASN | HCT-116 (Colon), Caco-2 (Colon), MCF-7 (Breast) | CTL-06: 3.0, CTL-12: 2.5 (FASN inhibition)[3] |
| Thiazole-5-carboxamides | Not specified | A-549 (Lung), Bel7402 (Liver), HCT-8 (Intestine) | Moderate activity reported for some derivatives.[4] |
Note: The data presented is for structurally related compounds and not direct derivatives of this compound. Further research is needed to establish the anticancer potential of a series of this compound derivatives.
Experimental Protocol: In Vitro Anticancer Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a wavelength of 570 nm using a microplate reader.
-
Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, representing the concentration of the compound that inhibits 50% of cell growth, is determined.
Diagram 3: Experimental Workflow for In Vitro Cytotoxicity Testing
Caption: Workflow for determining the in vitro anticancer activity of compounds.
References
- 1. Discovery of new anti-depressants from structurally novel 5-HT3 receptor antagonists: design, synthesis and pharmacological evaluation of 3-ethoxyquinoxalin-2-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological evaluation of benzamide derivatives as selective 5-HT(4) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Screening of Structurally Modified Phaeosphaeride Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 5-Carboxyphthalide: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-Carboxyphthalide, fostering a culture of safety and environmental responsibility.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.[1][2] Users must wear appropriate personal protective equipment (PPE) to avoid contact with skin and eyes.[1][2][3] In case of accidental contact, follow the first aid measures outlined in the table below.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[1] Seek medical attention if irritation occurs.[2] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, ensuring to lift the upper and lower eyelids.[1][2][3] Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[2][3] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting.[1] Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Personal Protective Equipment (PPE) Requirements
The following PPE is mandatory when handling and disposing of this compound to prevent exposure.
| PPE Category | Specification |
| Hand Protection | Chemical-impermeable gloves that satisfy EU Directive 89/686/EEC and the standard EN 374.[1] |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may also be necessary.[1][3] |
| Skin and Body Protection | Wear suitable protective clothing, which may include fire/flame resistant and impervious clothing.[1][2][3] |
| Respiratory Protection | In case of insufficient ventilation or dust formation, wear a suitable dust respirator.[2][3] |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through controlled incineration by a licensed professional waste disposal service.[1] Landfill disposal is a secondary option and should only be considered when incineration is not feasible and in accordance with local regulations.
Experimental Protocol for Spill Cleanup and Collection for Disposal:
-
Ensure Adequate Ventilation: Work in a well-ventilated area or a fume hood.
-
Remove Ignition Sources: Eliminate all potential sources of ignition in the vicinity.[1]
-
Wear Appropriate PPE: Don the required PPE as detailed in the table above.
-
Contain the Spill: Prevent further spillage or leakage if it is safe to do so. Do not allow the chemical to enter drains or sewer systems.[1]
-
Clean-up Procedure:
-
For dry spills, use dry clean-up procedures to avoid generating dust.[2]
-
Carefully sweep, shovel, or vacuum up the spilled material.[2] Consider using explosion-proof equipment if applicable.[1]
-
Place the collected material into a clean, dry, sealable, and appropriately labeled container for disposal.[2]
-
-
Decontaminate the Area: Wash the spill area with large amounts of water, but prevent the runoff from entering drains.[2]
-
Package for Disposal: Keep the chemical waste in a suitable, closed container.[1]
-
Arrange for Professional Disposal: Contact a licensed chemical destruction plant for disposal.[1]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
Disclaimer: This information is intended for guidance purposes only and is based on publicly available safety data sheets. Always consult the specific Safety Data Sheet (SDS) for this compound provided by your supplier and adhere to all local, state, and federal regulations regarding chemical waste disposal.
References
Personal protective equipment for handling 5-Carboxyphthalide
Essential Safety and Handling Guide for 5-Carboxyphthalide
This guide provides immediate, essential safety protocols and logistical information for handling this compound (CAS No: 4792-29-4), tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure safe operational handling and disposal, minimizing risk and ensuring laboratory safety.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to proper PPE protocols is mandatory to prevent exposure.
| Hazard Rating | Category | Rating | Description |
| NFPA | Health | 2 | Intense or continued exposure could cause temporary incapacitation or possible residual injury unless prompt medical attention is given.[1] |
| Fire | 0 | Materials that will not burn.[1] | |
| Reactivity | 0 | Normally stable, even under fire exposure conditions, and not reactive with water.[1] | |
| HMIS III | Health | 2 | Moderate Hazard - Temporary or minor injury may occur.[1] |
| Flammability | 0 | Minimal Hazard - Materials that will not burn.[1] | |
| Physical Hazard | 0 | Minimal Hazard - Materials that are normally stable and will not react with water, polymerize, decompose, condense, or self-react.[1] |
A systematic approach to selecting and using PPE is critical. The following diagram outlines the decision-making process for handling this compound.
Operational and Disposal Plans
Step-by-Step Handling Procedures
-
Preparation: Before handling, ensure that emergency eye wash fountains and safety showers are immediately accessible.[1] The work area, preferably a chemical fume hood, must be well-ventilated.[1][2][3]
-
Donning PPE:
-
Eye/Face Protection: Wear chemical safety goggles.[1] If there is a risk of splashing or significant dust generation, a face shield must also be worn.[1]
-
Skin Protection: Wear a lab coat or other suitable protective clothing to prevent skin contact.[1][3]
-
Hand Protection: Wear protective, chemical-impermeable gloves.[3] Inspect gloves for any damage before use.[3]
-
Respiratory Protection: All handling of solid this compound should be conducted in a chemical fume hood to avoid dust inhalation.[4] If ventilation is insufficient or dust generation is unavoidable, a suitable dust respirator must be worn.[1][2]
-
-
Handling the Chemical:
-
Post-Handling:
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate all non-essential personnel from the immediate area.[1]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Containment: Wearing full PPE, prevent the further spread of the spill.[3] Avoid generating dust during cleanup.[2]
-
Cleanup:
-
For dry spills, carefully sweep or shovel the material into a suitable, labeled container for disposal.[1] Explosion-proof vacuum cleaners designed for dust are also an option.[2]
-
After removing the solid material, wash the spill area down with a large amount of water.[2]
-
Prevent any runoff from entering drains or public waters.[1][2]
-
Disposal Plan
All waste materials must be handled and disposed of in accordance with local, state, and federal regulations.
-
Chemical Waste: Unused or waste this compound should be placed in a sealed, labeled container. Disposal options include transfer to a licensed chemical destruction facility or controlled incineration with flue gas scrubbing.[3] Alternatively, it can be buried in an authorized landfill.
-
Contaminated Materials: PPE and other materials contaminated with this compound should be collected in a sealed container for proper disposal.
-
Empty Containers: Empty containers must be triple-rinsed with a suitable solvent.[6] The rinsate should be collected and disposed of as hazardous waste.[6] After rinsing, containers can be disposed of in an authorized landfill.[2]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
